Product packaging for 2-(Bromomethyl)-2-phenyl-1,3-dioxolane(Cat. No.:CAS No. 3418-21-1)

2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Cat. No.: B1331520
CAS No.: 3418-21-1
M. Wt: 243.1 g/mol
InChI Key: NTRATOUBIPAKPQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B1331520 2-(Bromomethyl)-2-phenyl-1,3-dioxolane CAS No. 3418-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-2-phenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-8-10(12-6-7-13-10)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRATOUBIPAKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40303128
Record name 2-(bromomethyl)-2-phenyl-1,3-dioxolane
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URL https://comptox.epa.gov/dashboard/DTXSID40303128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3418-21-1
Record name 3418-21-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(bromomethyl)-2-phenyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40303128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(Bromomethyl)-2-phenyl-1,3-dioxolane" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Core Chemical Properties and Structure

This compound is a chemical compound with the molecular formula C10H11BrO2.[1][2] It is also known by other names including bromoacetophenone ethylene ketal and phenacyl bromide ethylene ketal.[1] This compound serves as a key intermediate in various organic syntheses.

Structural Information

The structure of this compound consists of a five-membered dioxolane ring with a phenyl group and a bromomethyl group attached to the same carbon atom.

  • IUPAC Name: this compound[2]

  • SMILES: C1COC(O1)(CBr)C2=CC=CC=C2[2][3]

  • InChIKey: NTRATOUBIPAKPQ-UHFFFAOYSA-N[2][3]

  • CAS Number: 3418-21-1[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C10H11BrO2[1][2]
Molecular Weight 243.1 g/mol [1][2]
Melting Point 63-65 °C[1]
Boiling Point 308.1 °C at 760 mmHg[1]
Density 1.449 g/cm³[1]
Flash Point 130.5 °C[1]
Refractive Index 1.555[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR (CDCl₃): δ 3.67 (s, 2H, -CH₂Br), 3.88-3.96 (m, 2H, -OCH₂CH₂O-), 4.17-4.25 (m, 2H, -OCH₂CH₂O-), 7.34-7.40 (m, 3H, C₆H₅), 7.50-7.53 (m, 2H, C₆H₅)[1]

  • ¹³C{¹H} NMR (CDCl₃): δ 38.4 (-CH₂Br), 65.9 (-OCH₂CH₂O-), 107.3 (-C(OCH₂CH₂O)-), 126.1, 128.4, 128.9, 139.7 (C₆H₅)[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis from 2'-Bromoacetophenone

This protocol describes the synthesis via the reaction of 2'-bromoacetophenone with ethylene glycol.

Materials:

  • 2'-bromoacetophenone (50 g, 251.2 mmol)

  • Ethylene glycol (17 ml, 304 mmol)

  • p-Toluene sulfonic acid (2.4 g, 12.5 mmol)

  • Toluene (250 ml)

  • Ethyl acetate

  • Hexane

Procedure:

  • A 100 ml two-necked round-bottomed flask is fitted with a Dean-Stark apparatus and a reflux condenser.

  • The flask is charged with 2'-bromoacetophenone, ethylene glycol, p-toluene sulfonic acid, and toluene.[1]

  • The reaction mixture is refluxed for 8 hours until the maximum amount of water is distilled azeotropically.[1]

  • Toluene is distilled out under reduced pressure.[1]

  • The residue is dissolved in water and extracted with ethyl acetate (3 x 150 ml).[1]

  • The organic layer is dried to yield a colorless solid.[1]

  • The crude product is recrystallized from a hexane-ethyl acetate mixture to yield the final product (55 g, 90% yield).[1]

General Synthesis using DBDMH or NBS

This protocol provides a general procedure for the synthesis of α-haloacetals.

Materials:

  • Substrate (e.g., acetophenone derivative) (2 mmol)

  • Ethylene glycol (4 mL)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (2.4 mmol) or N-Bromosuccinimide (NBS) (4.6 mmol)

  • Ether

  • Anhydrous Na₂SO₄

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • A mixture of the substrate (2 mmol) and ethylene glycol (4 mL) is stirred for 5 minutes.[1]

  • DBDMH (2.4 mmol) or NBS (4.6 mmol) is added in 5 portions over one hour.[1]

  • The mixture is stirred for 24 hours at room temperature.[1]

  • The mixture is extracted with ether (10 mL x 3).[1]

  • The combined organic layer is washed twice with water (20 mL) and dried over anhydrous Na₂SO₄.[1]

  • After filtration, the solvent is removed under reduced pressure.[1]

  • The residue is purified by alumina chromatography (Petroleum ether/Ethyl Acetate = 20/1, v/v) to yield the product.[1]

Applications and Reactivity

This compound is a versatile intermediate in organic synthesis. Its primary reactivity is centered around the bromomethyl group, which can participate in nucleophilic substitution reactions. The dioxolane group serves as a protecting group for the ketone functionality of the parent bromoacetophenone.

This compound is an intermediate for the production of fungicides derived from 1,2,4-triazole and imidazole.[4] It is also used in the synthesis of 1,4-benzoxazepine (BZO) compounds, which have potential applications in pharmaceutical development.[5]

Visualizations

Synthesis of this compound

G A 2'-Bromoacetophenone E Reaction Mixture A->E B Ethylene Glycol B->E C p-Toluene Sulfonic Acid (Catalyst) C->E D Toluene (Solvent) D->E F Reflux with Dean-Stark (8 hours) E->F G Workup and Purification F->G H This compound G->H

Caption: Synthesis workflow for this compound.

Properties and Applications of this compound

G cluster_properties Chemical Properties cluster_structure Structural Information cluster_applications Applications Formula Formula: C10H11BrO2 MW MW: 243.1 g/mol MP MP: 63-65 °C IUPAC IUPAC Name: This compound SMILES SMILES: C1COC(O1)(CBr)C2=CC=CC=C2 Core This compound Core->Formula has Core->MW has Core->MP has Core->IUPAC is Core->SMILES is Fungicides Fungicide Intermediate Core->Fungicides used as Pharma Pharmaceutical Intermediate (e.g., 1,4-benzoxazepines) Core->Pharma used as

References

An In-depth Technical Guide to 2-(Bromomethyl)-2-phenyl-1,3-dioxolane (CAS: 3418-21-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, a versatile chemical intermediate. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound, with the CAS number 3418-21-1, is a white to off-white solid or liquid. It is also known by other names including phenacyl bromide ethylene ketal and bromoacetophenone ethylene ketal.[1] Key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₀H₁₁BrO₂[1][2]
Molecular Weight 243.10 g/mol [1]
Melting Point 63-65 °C[2]
Boiling Point 308.1 °C at 760 mmHg[2]
Density 1.449 g/cm³[2]
Flash Point 130.5 °C[2]
Refractive Index 1.555[2]
InChI Key NTRATOUBIPAKPQ-UHFFFAOYSA-N
SMILES C1COC(O1)(CBr)C2=CC=CC=C2[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic compounds. The reported ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR (CDCl₃) [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67s2H-CH₂Br
3.88-3.96m2H-OCH₂CH₂O-
4.17-4.25m2H-OCH₂CH₂O-
7.34-7.40m3HC₆H₅
7.50-7.53m2HC₆H₅

¹³C{¹H} NMR (CDCl₃) [2]

Chemical Shift (δ) ppmAssignment
38.4-CH₂Br
65.9-OCH₂CH₂O-
107.3-C(OCH₂CH₂O)-
126.1, 128.4, 128.9, 139.7C₆H₅

Synthesis and Experimental Protocols

This compound is typically synthesized from 2-bromoacetophenone and ethylene glycol. Several detailed experimental procedures have been reported.

Synthesis from 2'-Bromoacetophenone and Ethylene Glycol

This common method involves the ketalization of 2'-bromoacetophenone with ethylene glycol in the presence of an acid catalyst.[2]

Experimental Protocol:

  • A 100 ml two-necked round-bottomed flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • The flask is charged with 2'-bromoacetophenone (50 g, 251.2 mmol), ethylene glycol (17 ml, 304 mmol), p-toluenesulfonic acid (2.4 g, 12.5 mmol), and toluene (250 ml).[2]

  • The reaction mixture is refluxed for 8 hours, during which the water formed is azeotropically removed.[2]

  • After cooling, the toluene is distilled off under reduced pressure.

  • The residue is dissolved in water and extracted with ethyl acetate (3 x 150 ml).[2]

  • The combined organic layers are dried.

  • The crude product is recrystallized from a hexane-ethyl acetate mixture to yield a colorless solid (55 g, 90% yield).[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2_Bromoacetophenone 2'-Bromoacetophenone Reflux Reflux with Dean-Stark (8 hours) 2_Bromoacetophenone->Reflux Ethylene_Glycol Ethylene Glycol Ethylene_Glycol->Reflux p_TSA p-Toluenesulfonic Acid p_TSA->Reflux Toluene Toluene Toluene->Reflux Workup Aqueous Workup & Extraction Reflux->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.
Alternative Synthesis using N-Bromosuccinimide (NBS)

An alternative procedure involves the reaction of a substrate with ethylene glycol in the presence of N-Bromosuccinimide (NBS).[2]

Experimental Protocol:

  • A mixture of the substrate (2 mmol) and ethylene glycol (4 mL) is stirred for 5 minutes.[2]

  • N-Bromosuccinimide (NBS) (4.6 mmol) is added in five portions over one hour.[2]

  • The mixture is stirred for 24 hours at room temperature.[2]

  • The reaction mixture is then extracted with ether (3 x 10 mL).[2]

  • The combined organic layer is washed twice with water (20 mL) and dried over anhydrous Na₂SO₄.[2]

  • After filtration, the solvent is removed under reduced pressure.

  • The residue is purified by alumina chromatography (Petroleum ether/AcOEt = 20/1, v/v) to yield the product.[2]

Applications in Organic Synthesis and Drug Development

This compound serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and material science sectors.[3] The dioxolane group acts as a protecting group for the ketone functionality of the parent bromoacetophenone, allowing for selective reactions at the bromomethyl group.

Its primary utility lies in its role as a building block for more complex molecules. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of the protected phenacyl moiety into various molecular scaffolds, a common strategy in the synthesis of pharmaceutical agents and other specialty chemicals.[4] For instance, it is a known intermediate for the production of fungicides derived from 1,2,4-triazole and imidazole.[5]

Logical_Relationship Intermediate This compound (Protected Ketone) Reaction Nucleophilic Substitution (at -CH2Br) Intermediate->Reaction Reacts with Nucleophiles Product Complex Organic Molecules (e.g., APIs, Fungicides) Reaction->Product Forms

Role as a synthetic intermediate.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area to avoid inhalation.[6] The compound should be stored in a cool, dry place away from heat and sources of ignition.[6] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Thermal decomposition may release irritating gases and vapors such as carbon monoxide and carbon dioxide.[6]

References

"2-(Bromomethyl)-2-phenyl-1,3-dioxolane" molecular weight and formula C10H11BrO2

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-2-phenyl-1,3-dioxolane, with the chemical formula C10H11BrO2, is a versatile heterocyclic compound that has garnered interest both as a synthetic intermediate and as a potential bioactive agent. Its structure incorporates a stable dioxolane ring, which can function as a protecting group for a ketone, and a reactive bromomethyl group, making it a valuable building block in organic synthesis. Furthermore, recent studies have identified this compound as a naturally occurring metabolite with notable antibacterial and antifungal properties, suggesting its potential for development in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its known and potential biological activities.

Chemical and Physical Properties

This compound is a white to off-white solid or liquid at room temperature. Its core structure consists of a 1,3-dioxolane ring substituted at the 2-position with both a phenyl group and a bromomethyl group.

PropertyValueReference
Molecular Formula C10H11BrO2[1][2]
Molecular Weight 243.1 g/mol [1][2]
Exact Mass 241.99400 u[1]
Melting Point 63-65 °C[1]
Boiling Point 308.1 °C at 760 mmHg[1]
Density 1.449 g/cm³[1]
Appearance White to off-white solid or liquid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Poorly soluble in water.

Synthesis and Purification

The most common method for the synthesis of this compound is the acid-catalyzed ketalization of 2-bromoacetophenone with ethylene glycol.

Experimental Protocol: Synthesis

Reaction: Ketalization of 2-bromoacetophenone

Materials:

  • 2-bromoacetophenone

  • Ethylene glycol

  • p-toluenesulfonic acid (catalyst)

  • Toluene

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Method: Column Chromatography

Stationary Phase: Silica gel

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate in hexane) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G Synthesis Workflow A Reactants: 2-Bromoacetophenone Ethylene Glycol p-Toluenesulfonic acid Toluene B Reflux with Dean-Stark Trap A->B Ketalization C Workup: Quench with NaHCO3 Extract with Ethyl Acetate Wash with Brine B->C Isolation of Crude Product D Purification: Column Chromatography C->D Purification E Characterization: NMR, IR, MS D->E Analysis of Pure Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

¹H NMR (CDCl₃) Chemical Shift (δ) ppm Multiplicity Integration Assignment
3.67s2H-CH₂Br
3.88-3.96m2H-OCH₂CH₂O-
4.17-4.25m2H-OCH₂CH₂O-
7.34-7.40m3HAromatic-H
7.50-7.53m2HAromatic-H
¹³C NMR (CDCl₃) Chemical Shift (δ) ppm Assignment
38.4-CH₂Br
65.9-OCH₂CH₂O-
107.3-C(O)₂-
126.1, 128.4, 128.9, 139.7Aromatic-C

Mass Spectrometry (MS): Mass spectral data is available on public databases such as PubChem. The fragmentation pattern would likely show loss of the bromine atom and fragmentation of the dioxolane ring.

Biological Activity and Potential Applications in Drug Development

Recent research has identified this compound as a bioactive compound produced by the marine microorganism Streptomyces bacillaris.[3] This discovery has opened up avenues for its investigation as a potential therapeutic agent.

Antimicrobial Activity

Studies on various substituted 1,3-dioxolanes have demonstrated a broad spectrum of antimicrobial activities. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not yet widely published, related dioxolane derivatives have shown MIC values ranging from 156 to 1250 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and the fungus Candida albicans.[3][4]

Hypothetical Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, the antimicrobial activity of some heterocyclic compounds is attributed to their ability to induce oxidative stress within the microbial cell. A hypothetical pathway could involve the generation of reactive oxygen species (ROS), which can lead to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.

G Hypothetical Antimicrobial Signaling Pathway cluster_cell Microbial Cell A This compound B Cellular Uptake A->B C Generation of Reactive Oxygen Species (ROS) B->C Intracellular Interaction D Oxidative Damage to: - DNA - Proteins - Lipids C->D E Cell Death D->E

Caption: A hypothetical signaling pathway for the antimicrobial action of this compound.

Conclusion

This compound is a compound of significant interest due to its dual role as a synthetic intermediate and a potential antimicrobial agent. Its straightforward synthesis and the reactivity of its functional groups make it a valuable tool for organic chemists. For drug development professionals, its recently discovered biological activity warrants further investigation into its mechanism of action, spectrum of activity, and potential for therapeutic applications. Future research should focus on obtaining quantitative biological data, elucidating its precise mode of action, and exploring its structure-activity relationships to optimize its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, a versatile synthetic intermediate. Tailored for researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, synthesis protocols, and its role in synthetic chemistry.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its common use as a protecting group for phenacyl bromide. These include:

  • Phenacyl bromide ethylene ketal[1]

  • Bromoacetophenone ethylene ketal[1]

  • 1,3-Dioxolane, 2-(bromomethyl)-2-phenyl-[1]

  • 2-Bromomethyl-2-phenyl[1][2]dioxolane[1]

  • NSC 156881[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point 63-65 °C[3]
Boiling Point 109 °C at 0.05 Torr
Density 1.449 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index 1.555[3]

Spectroscopic Data:

Spectrum TypeDataReference
¹H NMR (CDCl₃) δ 3.67 (s, 2H, -CH₂Br), 3.88-3.96 (m, 2H, -OCH₂CH₂O-), 4.17-4.25 (m, 2H, -OCH₂CH₂O-), 7.34-7.40 (m, 3H, C₆H₅), 7.50-7.53 (m, 2H, C₆H₅)[3]
¹³C NMR (CDCl₃) δ 38.4 (-CH₂Br), 65.9 (-OCH₂CH₂O-), 107.3 (-C(OCH₂CH₂O)-), 126.1, 128.4, 128.9, 139.7 (C₆H₅)[3]
Infrared (IR) Data not available in the search results.
Mass Spectrometry (MS) Data not available in the search results.

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis of this compound.

Synthesis of this compound

This synthesis involves the protection of the ketone in 2-bromoacetophenone as a cyclic ketal using ethylene glycol.

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Bromoacetophenone 2-Bromoacetophenone Reaction Reflux, 8h (Dean-Stark) 2-Bromoacetophenone->Reaction Ethylene Glycol Ethylene Glycol Ethylene Glycol->Reaction p-Toluene\nsulfonic acid p-Toluene sulfonic acid p-Toluene\nsulfonic acid->Reaction Catalyst Toluene Toluene Toluene->Reaction Solvent This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Procedure:

  • A two-necked round-bottom flask (100 ml) is equipped with a Dean-Stark apparatus and a reflux condenser.

  • The flask is charged with 2-bromoacetophenone (50 g, 251.2 mmol), ethylene glycol (17 ml, 304 mmol), p-toluenesulfonic acid (2.4 g, 12.5 mmol), and toluene (250 ml).[3]

  • The reaction mixture is heated to reflux for 8 hours, during which time the water formed is removed azeotropically using the Dean-Stark trap.[3]

  • After completion of the reaction, the toluene is removed under reduced pressure.

  • The residue is dissolved in water and extracted with ethyl acetate (3 x 150 ml).[3]

  • The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude product.

  • The crude solid is recrystallized from a hexane-ethyl acetate mixture to afford pure this compound as a colorless solid (55 g, 90% yield).[3]

Applications in Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis, primarily utilized for the introduction of a protected formylphenyl or a related structural motif. The dioxolane group serves as a robust protecting group for the carbonyl functionality, which is stable to a variety of reaction conditions, particularly those involving nucleophiles and bases.

The primary reactivity of this molecule is centered on the bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Logical Workflow for Synthetic Application:

The general utility of this compound in multi-step synthesis can be visualized as a logical workflow.

logical_workflow start Starting Material: This compound step1 Nucleophilic Substitution (e.g., with Nu⁻) start->step1 intermediate Protected Intermediate step1->intermediate step2 Acidic Hydrolysis (Deprotection) intermediate->step2 product Final Product: α-substituted acetophenone step2->product

Caption: General synthetic workflow using this compound.

This workflow highlights the dual functionality of the molecule: the reactive bromomethyl group for bond formation and the stable dioxolane protecting group that can be removed under acidic conditions to reveal the carbonyl group. This strategy is employed in the synthesis of complex molecules where the carbonyl group would otherwise interfere with earlier synthetic steps. While the broader class of 1,3-dioxolanes are known intermediates in the synthesis of various drugs, specific examples detailing the use of this compound in pharmaceutical applications were not prominently available in the search results.[4] The related compound, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane, is noted as an intermediate in the production of fungicides.[5]

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-(Bromomethyl)-2-phenyl-1,3-dioxolane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis.

I. Compound Information

Chemical Name: this compound Molecular Formula: C₁₀H₁₁BrO₂ Structure:

Caption: Chemical structure of this compound with atom numbering for NMR correlation.

II. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.53 - 7.50m2HAromatic (C₆H₅)
7.40 - 7.34m3HAromatic (C₆H₅)
4.25 - 4.17m2H-OCH₂CH₂O-
3.96 - 3.88m2H-OCH₂CH₂O-
3.67s2H-CH₂Br

III. ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) ppmAssignment
139.7Aromatic (C₆H₅ - C)
128.9Aromatic (C₆H₅ - CH)
128.4Aromatic (C₆H₅ - CH)
126.1Aromatic (C₆H₅ - CH)
107.3-C(OCH₂CH₂O)-
65.9-OCH₂CH₂O-
38.4-CH₂Br

IV. Experimental Protocols

A. Sample Preparation

A standard protocol for preparing an NMR sample of a solid organic compound is as follows:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect the spectral resolution, the solution can be filtered through a small plug of glass wool or a syringe filter directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

B. NMR Data Acquisition

The following outlines a general workflow for acquiring ¹H and ¹³C NMR spectra.

nmr_workflow cluster_workflow General NMR Data Acquisition Workflow prep Sample Preparation insert Insert Sample into Spectrometer prep->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim setup_1h Set up 1H Experiment Parameters shim->setup_1h setup_13c Set up 13C Experiment Parameters shim->setup_13c acq_1h Acquire 1H FID setup_1h->acq_1h proc_1h Process 1H Spectrum (FT, Phasing, Baseline Correction) acq_1h->proc_1h analysis Spectral Analysis and Interpretation proc_1h->analysis acq_13c Acquire 13C FID setup_13c->acq_13c proc_13c Process 13C Spectrum (FT, Phasing, Baseline Correction) acq_13c->proc_13c proc_13c->analysis

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

  • Pulse Program: A standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of Scans (NS): Typically 8 to 16 scans for a sample of this concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: Approximately 12-16 ppm.

  • Processing: The acquired Free Induction Decay (FID) is processed using a Fourier Transform (FT), followed by phase and baseline correction.

¹³C NMR Spectroscopy:

  • Spectrometer: The same instrument as used for ¹H NMR.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width: Approximately 200-240 ppm.

  • Processing: Similar to ¹H NMR, the FID is processed with a Fourier Transform, phasing, and baseline correction.

V. Data Interpretation and Logical Relationships

The NMR data is consistent with the proposed structure of this compound. The logical relationship between the structure and the spectral data is outlined below.

interpretation cluster_interpretation NMR Data Interpretation Logic structure Proposed Structure correlation Structural Correlation structure->correlation h_nmr 1H NMR Data - Aromatic protons (m, 5H) - Dioxolane protons (m, 4H) - Bromomethyl protons (s, 2H) h_nmr->correlation c_nmr 13C NMR Data - Aromatic carbons - Quaternary dioxolane carbon - Dioxolane carbons - Bromomethyl carbon c_nmr->correlation

Caption: Logical flow from spectral data to structural confirmation.

The key correlations are:

  • ¹H NMR: The presence of multiplets in the aromatic region (7.34-7.53 ppm) with a total integration of 5 protons confirms the phenyl group. The two multiplets between 3.88 and 4.25 ppm, each integrating to 2 protons, are characteristic of the non-equivalent methylene protons of the dioxolane ring. The singlet at 3.67 ppm, integrating to 2 protons, is assigned to the bromomethyl group (-CH₂Br), which does not have any adjacent protons to couple with.

  • ¹³C NMR: The signals in the aromatic region (126.1-139.7 ppm) correspond to the six carbons of the phenyl ring. The signal at 107.3 ppm is characteristic of the quaternary carbon of the dioxolane ring bonded to two oxygen atoms. The peak at 65.9 ppm is assigned to the two equivalent methylene carbons of the dioxolane ring. Finally, the signal at 38.4 ppm is attributed to the carbon of the bromomethyl group.[1]

This comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected infrared (IR) spectroscopic features of 2-(bromomethyl)-2-phenyl-1,3-dioxolane. The information herein is intended to assist researchers and professionals in the fields of chemical synthesis, quality control, and drug development in the structural elucidation and characterization of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₁BrO₂.[1] Its structure incorporates a phenyl group, a 1,3-dioxolane ring, and a bromomethyl substituent. These functional groups give rise to a characteristic infrared spectrum that can be used for its identification and structural verification. Understanding the vibrational modes of these functional groups is key to interpreting the IR spectrum of the molecule.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the analysis of its constituent functional groups and data from analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchPhenyl Ring3100 - 3000Medium to Weak
Aliphatic C-H StretchDioxolane Ring & CH₂Br3000 - 2850Medium
C=C Aromatic Ring StretchPhenyl Ring1600 - 1585 and 1500 - 1400Medium to Weak
C-O-C Asymmetric StretchDioxolane Ring1250 - 1000Strong
C-O StretchDioxolane Ring1300 - 1000Strong
C-Br StretchBromomethyl Group690 - 515Medium to Strong
C-H Out-of-Plane BendingMonosubstituted Phenyl Ring770 - 730 and 720 - 680Strong

Data compiled from established IR spectroscopy correlation tables and literature on similar compounds.[2][3][4][5][6][7][8][9][10]

Experimental Protocol for Infrared Spectroscopy

The following is a generalized protocol for obtaining the infrared spectrum of a liquid or solid organic compound such as this compound.

3.1. Instrumentation and Materials

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr plates for thin film, or ATR crystal)

  • This compound sample

  • Volatile solvent for cleaning (e.g., acetone, isopropanol)

  • Lens paper

3.2. Sample Preparation (Thin Film Method)

  • Ensure the KBr plates are clean and dry. If necessary, clean them with a volatile solvent and dry them completely.

  • Place a small drop of the liquid sample of this compound onto one KBr plate.

  • If the sample is a solid, dissolve a small amount in a volatile solvent and apply the solution to the plate. Allow the solvent to evaporate completely.

  • Carefully place the second KBr plate on top of the first, spreading the sample into a thin, uniform film.

  • Place the KBr plates into the sample holder of the FTIR spectrometer.

3.3. Data Acquisition

  • Turn on the FTIR spectrometer and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Perform a background scan to record the spectrum of the ambient atmosphere (and the KBr plates if applicable). This will be subtracted from the sample spectrum.

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The data is typically collected over the mid-infrared range of 4000 to 400 cm⁻¹.

3.4. Data Processing

  • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

  • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Label the significant peaks with their corresponding wavenumbers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Preparation Prepare Thin Film (e.g., on KBr plates) Sample->Preparation FTIR FTIR Spectrometer Preparation->FTIR Background Acquire Background Spectrum FTIR->Background SampleScan Acquire Sample Spectrum FTIR->SampleScan Subtraction Background Subtraction SampleScan->Subtraction Spectrum Generate IR Spectrum (Transmittance vs. Wavenumber) Subtraction->Spectrum PeakAnalysis Peak Identification and Assignment Spectrum->PeakAnalysis Structure Structural Confirmation PeakAnalysis->Structure

Caption: Workflow for the IR analysis of this compound.

Interpretation of the Spectrum

The infrared spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

  • Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹): The presence of sharp, medium-to-weak bands just above 3000 cm⁻¹ is indicative of the C-H stretching vibrations of the phenyl ring.[2][4][7] Additionally, the characteristic C=C stretching vibrations within the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region.[2][4]

  • Aliphatic Region (3000-2850 cm⁻¹): The C-H stretching vibrations of the methylene groups in the dioxolane ring and the bromomethyl group will produce medium-intensity bands in this region.[2][4][7]

  • Dioxolane Ring Vibrations (1300-1000 cm⁻¹): The most prominent features for the dioxolane moiety are the strong C-O stretching bands. The asymmetric C-O-C stretch is particularly intense and is a key indicator of the ether linkages within the ring.[3][5][10]

  • C-Br Stretch (690-515 cm⁻¹): A medium to strong absorption band in the lower frequency region of the spectrum is expected for the C-Br stretching vibration of the bromomethyl group.[6][8][9]

  • Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of overlapping signals from various bending and stretching vibrations, including the C-H out-of-plane bending of the monosubstituted phenyl ring. This complex pattern is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

By systematically analyzing these regions, one can confirm the presence of the key functional groups and thus the overall structure of this compound.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Mass Spectrometry Data

The fragmentation of 2-(bromomethyl)-2-phenyl-1,3-dioxolane is anticipated to be driven by the inherent structural features of the molecule, including the phenyl ring, the dioxolane moiety, and the bromomethyl group. The following table summarizes the expected key fragment ions, their mass-to-charge ratios (m/z), and their proposed molecular formulas.

m/z Proposed Formula Fragment Ion Notes
242/244[C10H11BrO2]+•Molecular Ion (M+•)The presence of bromine will result in an M+2 peak of nearly equal intensity to the M+ peak.
163[C10H11O2]+[M - Br]+Loss of a bromine radical.
149[C9H9O2]+[M - CH2Br]+Cleavage of the bromomethyl group.
105[C7H5O]+Benzoyl cationA common and stable fragment for phenyl ketone derivatives.
77[C6H5]+Phenyl cationIndicative of the phenyl group.
73[C3H5O2]+Dioxolane-related fragmentFragmentation of the dioxolane ring.

Deciphering the Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to initiate with the formation of the molecular ion, which will then undergo a series of cleavage and rearrangement reactions. The stability of the resulting carbocations and radical species will govern the prevalence of the observed fragments.

Key fragmentation events are predicted to include:

  • Alpha-cleavage: The bond between the quaternary carbon of the dioxolane ring and the bromomethyl group is susceptible to cleavage, leading to the formation of a stable oxonium ion and a bromomethyl radical.

  • Loss of Bromine: The carbon-bromine bond can readily cleave, resulting in the loss of a bromine radical and the formation of a carbocation at m/z 163.

  • Dioxolane Ring Opening: The dioxolane ring can undergo fragmentation to produce characteristic ions, such as the fragment at m/z 73.

  • Formation of the Benzoyl Cation: Rearrangement and cleavage can lead to the formation of the highly stable benzoyl cation at m/z 105, a common feature in the mass spectra of compounds containing a phenyl group attached to a carbonyl or its equivalent.

  • Formation of the Phenyl Cation: Further fragmentation of the benzoyl cation or direct cleavage from other fragments can produce the phenyl cation at m/z 77.

The logical progression of these fragmentation events is illustrated in the following diagram:

Fragmentation_Pathway M [C10H11BrO2]+• m/z 242/244 F1 [C10H11O2]+ m/z 163 M->F1 - Br• F2 [C9H9O2]+ m/z 149 M->F2 - •CH2Br F5 [C3H5O2]+ m/z 73 M->F5 Ring Opening F3 [C7H5O]+ m/z 105 F2->F3 - C2H4O F4 [C6H5]+ m/z 77 F3->F4 - CO

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The acquisition of mass spectra for compounds like this compound is typically performed using Electron Ionization (EI) Mass Spectrometry.[1] The following outlines a general experimental protocol.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) is the preferred instrument for volatile and semi-volatile compounds.

  • The mass spectrometer is typically a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • The ion source is an electron ionization source.

Sample Preparation and Introduction:

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • A small volume (typically 1 µL) of the solution is injected into the GC.

  • The GC separates the components of the sample, and the eluent is introduced directly into the ion source of the mass spectrometer.

Mass Spectrometry Parameters:

  • Ionization Energy: 70 eV is the standard electron energy used in EI-MS to induce fragmentation and allow for comparison with library spectra.[2]

  • Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.

  • Mass Range: Scanned from a low m/z (e.g., 40) to a value sufficient to include the molecular ion (e.g., 300).

  • Scan Rate: Adjusted to acquire several spectra across each chromatographic peak.

This guide provides a predictive framework for the mass spectrometric behavior of this compound. Experimental verification is essential to confirm the proposed fragmentation patterns and relative abundances of the ions. Researchers working with this or structurally related compounds can utilize this information to aid in the interpretation of their mass spectral data.

References

"2-(Bromomethyl)-2-phenyl-1,3-dioxolane" physical properties melting point boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the compound 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, with a specific focus on its melting and boiling points. This document also outlines standardized experimental protocols for the determination of these properties and includes a schematic for its chemical synthesis.

Core Physical Properties

This compound is an off-white to light yellow solid at standard conditions.[1] Its primary function in a laboratory setting is as a chemical intermediate in organic synthesis. The key physical properties are summarized in the table below for ease of reference and comparison.

Physical PropertyValueConditions
Melting Point 63-65 °CAtmospheric Pressure
Boiling Point 109 °C0.05 Torr
Boiling Point 308.1 °C (Predicted)760 mmHg
Density 1.449 ± 0.06 g/cm³Predicted

Data sourced from ChemicalBook and Echemi.[1][2]

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity and is defined as the temperature at which the solid and liquid phases are in equilibrium.[1][3][4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is then dipped into the powder. The tube is gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[1][3][4]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb.[3][4]

  • Heating and Observation: The apparatus is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[3]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range is reported as the melting point.[3][4] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Reduced Pressure)

Given that this compound has a high boiling point at atmospheric pressure and may be susceptible to decomposition, determination under reduced pressure (vacuum) is often preferred.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath) or heating block

  • Vacuum source and manometer

Procedure:

  • Sample Preparation: A small volume of the liquefied compound (or a solution in a high-boiling solvent if it is a solid at room temperature) is placed in the fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end downwards.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath. The apparatus is connected to a vacuum line with a manometer to measure the pressure.

  • Heating and Observation: The system is evacuated to the desired pressure (e.g., 0.05 Torr). The heating bath is then warmed gently. As the liquid heats, trapped air in the capillary tube will be expelled, seen as a stream of bubbles.

  • Data Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

Synthesis Workflow

This compound is typically synthesized via the ketalization of 2-bromoacetophenone with ethylene glycol, catalyzed by an acid such as p-toluenesulfonic acid.[2] The reaction is generally performed in a solvent like toluene, with continuous removal of water to drive the reaction to completion.

Synthesis_Workflow Reactant1 2-Bromoacetophenone ReactionVessel Reaction Vessel with Dean-Stark Apparatus Reactant1->ReactionVessel Reactant2 Ethylene Glycol Reactant2->ReactionVessel Catalyst p-Toluenesulfonic Acid Catalyst->ReactionVessel Solvent Toluene Solvent->ReactionVessel Reflux Reflux (8h) ReactionVessel->Reflux WaterRemoval Azeotropic Removal of Water Reflux->WaterRemoval drives equilibrium Workup Workup: 1. Toluene Removal 2. Water Wash 3. Ethyl Acetate Extraction Reflux->Workup WaterRemoval->Reflux Purification Recrystallization (Hexane-Ethyl Acetate) Workup->Purification Product 2-(Bromomethyl)-2-phenyl- 1,3-dioxolane Purification->Product

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents, alongside qualitative solubility predictions based on its chemical structure and information gleaned from synthetic procedures.

Core Compound Properties

This compound is a solid at room temperature with the following physical and chemical properties:

PropertyValue
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Melting Point 63-65 °C[2]
Boiling Point 109 °C at 0.05 Torr[2]
Density 1.449 g/cm³ (Predicted)[2]
Appearance Off-white to light yellow solid[2]
Qualitative Solubility Profile

Based on the principle of "like dissolves like," the following qualitative solubility profile is expected:

Solvent ClassPredicted SolubilityRationale
Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate)SolubleThe dioxolane ring and bromomethyl group contribute to polarity, favoring interaction with these solvents. Synthesis and purification procedures often utilize ethyl acetate, indicating good solubility.
Halogenated Solvents (e.g., Dichloromethane, Chloroform)SolubleThe presence of a bromine atom and the overall molecular structure suggest good solubility in these solvents.
Aromatic Hydrocarbons (e.g., Toluene, Benzene)SolubleThe phenyl group will interact favorably with aromatic solvents. Toluene is used as a solvent in its synthesis.
Nonpolar Solvents (e.g., Hexane, Cyclohexane)Sparingly Soluble to SolubleWhile the phenyl group provides nonpolar character, the polar functional groups may limit solubility in highly nonpolar solvents. It is noted to be recrystallized from a hexane-ethyl acetate mixture, indicating some solubility in hexane.
Polar Protic Solvents (e.g., Ethanol, Methanol)Moderately SolubleThe potential for hydrogen bonding with the oxygen atoms of the dioxolane ring suggests some solubility.
Water InsolubleThe significant nonpolar character from the phenyl group and the overall size of the molecule would make it immiscible with water.[3]

Experimental Protocols for Solubility Determination

The following protocols are standard methods for determining the solubility of an organic compound like this compound.

General Qualitative Solubility Test

This test provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., acetone, ethyl acetate, dichloromethane, toluene, hexane, ethanol)

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Place approximately 25 mg of this compound into a small test tube.[4][5]

  • Add 0.75 mL of the chosen solvent in small portions.[4]

  • After each addition, shake the test tube vigorously for 10-20 seconds.[6] A vortex mixer can be used for more consistent mixing.

  • Allow the mixture to stand for a few minutes and observe.

  • Record the compound as "soluble" if it dissolves completely, "sparingly soluble" if a small amount dissolves, and "insoluble" if the solid remains unchanged.[6]

Acid-Base Solubility Classification

This method helps to identify the presence of acidic or basic functional groups, which are absent in this compound, but is a standard procedure in compound characterization.[5][7]

Materials:

  • This compound

  • 5% aqueous Sodium Hydroxide (NaOH) solution

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 5% aqueous Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Small test tubes

  • pH paper

Procedure:

  • Water Solubility: First, test the solubility in water as described in the general qualitative test. If it is water-soluble, test the solution with pH paper.[5] (this compound is expected to be insoluble in water).

  • 5% NaOH Test: To a test tube with ~25 mg of the compound, add 0.75 mL of 5% NaOH solution. Shake vigorously. Solubility indicates an acidic compound (e.g., carboxylic acid or phenol).[4][5]

  • 5% NaHCO₃ Test: If soluble in NaOH, test a fresh sample with 5% NaHCO₃ solution. Solubility indicates a strong acid like a carboxylic acid.[4][5]

  • 5% HCl Test: If insoluble in water and basic solutions, test a fresh sample with 5% HCl solution. Solubility indicates a basic compound, such as an amine.[4][5]

  • Concentrated H₂SO₄ Test: For compounds insoluble in the above, cautiously add a small amount to concentrated sulfuric acid. Solubility (often with a color change or heat evolution) suggests the presence of a neutral compound containing heteroatoms (like oxygen) or unsaturation.[5] this compound is expected to be soluble in concentrated H₂SO₄.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow for determining the solubility of an organic compound.

Solubility_Workflow cluster_water_soluble Water Soluble Path cluster_water_insoluble Water Insoluble Path start Start with Compound test_water Test Solubility in Water start->test_water test_ph Test with pH paper test_water->test_ph Soluble test_naoh Test Solubility in 5% NaOH test_water->test_naoh Insoluble acidic Acidic (e.g., Carboxylic Acid) test_ph->acidic pH < 5 basic Basic (e.g., Amine) test_ph->basic pH > 8 neutral_ws Neutral test_ph->neutral_ws Neutral pH test_hcl Test Solubility in 5% HCl test_naoh->test_hcl Insoluble weak_acid Weak Acid (e.g., Phenol) test_naoh->weak_acid Soluble test_h2so4 Test Solubility in conc. H₂SO₄ test_hcl->test_h2so4 Insoluble base Basic (e.g., Amine) test_hcl->base Soluble neutral_inert Neutral/Inert test_h2so4->neutral_inert Soluble

Caption: Workflow for solubility classification of an organic compound.

References

Stability and Storage of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 2-(Bromomethyl)-2-phenyl-1,3-dioxolane. Due to the limited availability of specific experimental stability data in publicly accessible literature, this guide combines information from chemical suppliers with general principles of chemical stability and proposes experimental protocols for a more detailed assessment.

Core Concepts: Chemical Stability of this compound

This compound possesses two key functional groups that influence its stability: the 1,3-dioxolane ring and the bromomethyl group . The dioxolane ring is an acetal, which is susceptible to hydrolysis under acidic conditions, leading to the opening of the ring to form a diol and an aldehyde or ketone. The bromomethyl group is a reactive alkyl halide, susceptible to nucleophilic substitution and elimination reactions, particularly in the presence of nucleophiles or bases.

The stability of this compound is therefore critically dependent on the absence of moisture and acidic or basic conditions. Exposure to light and elevated temperatures can also contribute to degradation over time.

Quantitative Data Summary

Specific quantitative stability data, such as degradation kinetics or shelf-life under various conditions, are not extensively reported in the literature. However, recommended storage conditions from various chemical suppliers provide qualitative guidance. These are summarized in the table below.

ParameterRecommended ConditionSource
Temperature 2-8 °CChemical Suppliers
Atmosphere Under inert gas (Nitrogen or Argon)Chemical Suppliers
Light Keep in a dark placeChemical Suppliers
Moisture Store in a dry environmentGeneral Chemical Principles

Proposed Experimental Protocols for Stability Assessment

For researchers requiring detailed stability data, the following experimental protocols are proposed. These are general methodologies that can be adapted to study this compound.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Prepare solutions of this compound in appropriate inert solvents (e.g., acetonitrile, tetrahydrofuran).

  • Expose the solutions to the following stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at room temperature and 60°C.

    • Basic Hydrolysis: 0.1 N NaOH at room temperature and 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the solid compound and solutions to UV and visible light (ICH Q1B guidelines).

  • At specified time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Store aliquots of this compound under the recommended conditions (2-8°C, inert atmosphere, dark).

  • At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove a sample.

  • Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating HPLC method.

  • The shelf-life is determined as the time point at which the purity of the compound falls below a predetermined specification (e.g., 95%).

Visualizing Potential Degradation

A primary degradation pathway for this compound, particularly in the presence of acid and water, is the hydrolysis of the dioxolane ring. This is a common reaction for acetals.

G cluster_main Proposed Acid-Catalyzed Hydrolysis Pathway start This compound protonation Protonation of Dioxolane Oxygen start->protonation + H+ intermediate Carbocation Intermediate protonation->intermediate Ring Opening nucleophilic_attack Nucleophilic Attack by Water intermediate->nucleophilic_attack + H2O hemiacetal Hemiacetal Intermediate nucleophilic_attack->hemiacetal final_products 2-Bromo-1-phenylethanone + Ethylene Glycol hemiacetal->final_products Deprotonation & Rearrangement

An In-depth Technical Guide on the Hydrolytic Stability and Decomposition of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability and decomposition of 2-(bromomethyl)-2-phenyl-1,3-dioxolane. The stability of this compound is a critical parameter in its application, particularly in pharmaceutical development where understanding degradation pathways is essential for ensuring product quality, safety, and efficacy.

Core Concepts: Hydrolytic Stability of Dioxolanes

The this compound molecule contains a dioxolane ring, which is a cyclic ketal. Ketal functional groups are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.[1] This acid-catalyzed hydrolysis is a reversible reaction that leads to the cleavage of the ketal ring to yield the parent ketone and diol.

The rate of hydrolysis is influenced by several factors, including the pH of the solution, temperature, and the presence of substituents on the dioxolane ring. The mechanism of acid-catalyzed hydrolysis typically involves the protonation of one of the oxygen atoms in the dioxolane ring, followed by the formation of a resonance-stabilized carbocation intermediate. This intermediate then reacts with water to form a hemiacetal, which subsequently breaks down to the final ketone and diol products.

Quantitative Analysis of Hydrolytic Stability

Forced degradation studies typically involve subjecting the compound to various stress conditions, including acidic and basic hydrolysis, oxidation, and thermal and photolytic stress.[2][3][4][5] The degradation of the parent compound and the formation of degradation products are then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Table 1: Illustrative Forced Degradation Conditions for this compound

Stress ConditionReagent/ParameterTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hoursSignificant degradation expected.
Base Hydrolysis 0.1 M NaOH60°C24 - 72 hoursExpected to be stable.
Oxidative 3% H₂O₂Room Temperature24 - 72 hoursPotential for oxidation.
Thermal 80°C48 hoursAssessment of thermal stability.
Photolytic ICH Q1B guidelinesAmbientAs per guidelinesAssessment of photosensitivity.

Decomposition Pathway

The primary decomposition pathway for this compound under hydrolytic stress, particularly in acidic conditions, is the cleavage of the dioxolane ring.

Primary Decomposition Products:

  • Bromoacetophenone: The parent ketone from which the dioxolane was formed.

  • Ethylene Glycol: The diol used in the formation of the dioxolane ring.

The identification and quantification of these degradation products are crucial for a complete understanding of the compound's stability profile. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the definitive identification of volatile degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a volumetric flask, add a known volume of the stock solution and an equal volume of 0.1 M HCl.

    • Keep the flask in a water bath at 60°C.

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure for acid hydrolysis using 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To a volumetric flask, add a known volume of the stock solution and an equal volume of 3% H₂O₂.

    • Keep the flask at room temperature, protected from light.

    • Withdraw and analyze samples at specified time points.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound into a vial and place it in an oven at 80°C.

    • At specified time points, dissolve a portion of the sample in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples by HPLC at appropriate time intervals.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Illustrative):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis Dioxolane This compound Protonation Protonated Dioxolane Dioxolane->Protonation + H+ Carbocation Carbocation Intermediate Protonation->Carbocation Ring Opening Hemiketal Hemiketal Intermediate Carbocation->Hemiketal + H2O Products Bromoacetophenone + Ethylene Glycol Hemiketal->Products - H+

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Experimental_Workflow cluster_1 Forced Degradation Workflow Start Prepare Stock Solution of This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sampling Sample at Predetermined Time Points Stress->Sampling Analysis Analyze Samples by Stability-Indicating HPLC Sampling->Analysis Data Quantify Degradation and Identify Degradation Products Analysis->Data End Establish Stability Profile and Decomposition Pathway Data->End

Caption: General experimental workflow for a forced degradation study.

Conclusion

The hydrolytic stability of this compound is a critical attribute, with the compound being particularly susceptible to degradation under acidic conditions. A thorough understanding of its decomposition pathway and the development of a robust, stability-indicating analytical method are paramount for its successful application in research and drug development. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to assess the stability of this important chemical entity. Further experimental studies are warranted to generate specific quantitative data on its hydrolysis kinetics under various conditions.

References

Methodological & Application

Application Notes and Protocols: 2-Phenyl-1,3-dioxolane as a Protecting Group for Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the chemoselective transformation of a single functional group in the presence of others is a critical challenge. Ketones, being susceptible to attack by nucleophiles and reducing agents, often require temporary protection to prevent undesired side reactions. The formation of a 2-phenyl-1,3-dioxolane from a ketone and ethylene glycol is a robust and widely employed strategy for this purpose. This cyclic ketal is generally stable under basic, nucleophilic, and reductive conditions, making it an invaluable tool for synthetic chemists.

The 2-phenyl-1,3-dioxolane protecting group offers a balance of stability and reactivity, allowing for its selective removal under acidic conditions. The presence of the phenyl group can influence the electronic properties and stability of the ketal compared to unsubstituted dioxolanes.

Regarding 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

It is important to clarify the role of this compound. This compound is typically synthesized from 2'-bromoacetophenone and ethylene glycol.[1] While it contains the 2-phenyl-1,3-dioxolane moiety, it is generally utilized as a synthetic intermediate where the bromomethyl group serves as a reactive handle for subsequent nucleophilic substitution or the formation of organometallic reagents.[2] Its direct use as a protecting group for ketones via a transacetalization reaction is not a commonly reported application. The protocols detailed below focus on the direct and well-established method of protecting ketones by forming the 2-substituted-1,3-dioxolane.

General Principles of Protection

The protection of a ketone as a 2-phenyl-1,3-dioxolane is an equilibrium process, typically catalyzed by a Brønsted or Lewis acid.[3][4] To drive the reaction to completion, the water generated during the reaction must be removed, usually through azeotropic distillation with a Dean-Stark apparatus or by the use of a dehydrating agent like molecular sieves.[3][5]

Stability

The 2-phenyl-1,3-dioxolane group is stable to a wide range of reagents and conditions, including:

  • Bases (e.g., hydroxides, alkoxides, amines)

  • Nucleophiles (e.g., organolithiums, Grignard reagents)

  • Hydride reducing agents (e.g., LiAlH₄, NaBH₄)

  • Mild oxidizing agents

Deprotection

The removal of the 2-phenyl-1,3-dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis.[3] The choice of acid and reaction conditions can be tuned to achieve selective deprotection in the presence of other acid-sensitive groups. Common reagents for deprotection include aqueous solutions of strong acids like HCl or H₂SO₄, or milder acids like acetic acid in a co-solvent.[5]

Experimental Protocols

Protocol 1: Protection of a Ketone as a 2-Phenyl-1,3-dioxolane

This protocol describes a general procedure for the protection of a ketone using ethylene glycol and an acid catalyst.

Materials:

  • Ketone (1.0 equiv)

  • Ethylene glycol (1.2 - 2.0 equiv)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.05 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add the ketone (1.0 equiv), toluene (to dissolve the ketone), ethylene glycol (1.2 - 2.0 equiv), and p-TsOH monohydrate (0.05 equiv).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or distillation if necessary.

Protocol 2: Deprotection of a 2-Phenyl-1,3-dioxolane

This protocol provides a general method for the acidic hydrolysis of the 2-phenyl-1,3-dioxolane protecting group.

Materials:

  • 2-Phenyl-1,3-dioxolane protected ketone (1.0 equiv)

  • Acetone (or THF) and water (e.g., 4:1 v/v)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or diethyl ether

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 2-phenyl-1,3-dioxolane protected ketone in a mixture of acetone and water.

  • Add a catalytic amount of concentrated HCl or H₂SO₄.

  • Stir the reaction mixture at room temperature and monitor the progress of the deprotection by TLC or GC-MS. Gentle heating may be required for less reactive substrates.

  • Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected ketone.

  • Purify the product by column chromatography or other suitable methods if necessary.

Quantitative Data

The following table summarizes representative yields for the protection of various ketones as dioxolanes under standard acid-catalyzed conditions with ethylene glycol.

Ketone SubstrateCatalystSolventReaction Time (h)Yield (%)
Cyclohexanonep-TsOHToluene495
Acetophenonep-TsOHToluene692
4-tert-Butylcyclohexanonep-TsOHToluene598
PropiophenoneAmberlyst-15Dichloromethane890
Benzophenonep-TsOHToluene1285

Note: The data presented are representative examples from the literature for the formation of dioxolanes and may vary depending on the specific reaction conditions and substrates used.

Visualizations

G cluster_protection Protection of a Ketone cluster_deprotection Deprotection ketone Ketone ketal 2-Phenyl-1,3-dioxolane ketone->ketal Protection ethylene_glycol Ethylene Glycol ethylene_glycol->ketal acid_catalyst Acid Catalyst (e.g., p-TsOH) acid_catalyst->ketal water Water (removed) ketal->water Byproduct ketal2 2-Phenyl-1,3-dioxolane ketone2 Ketone (regenerated) ketal2->ketone2 Deprotection acid_water Aqueous Acid (e.g., HCl/H₂O) acid_water->ketone2 ethylene_glycol2 Ethylene Glycol ketone2->ethylene_glycol2 Byproduct

Caption: Workflow for Ketone Protection and Deprotection.

G start Start: Molecule with Ketone and another Functional Group (FG) protect Step 1: Protect Ketone as 2-Phenyl-1,3-dioxolane start->protect react Step 2: React Functional Group (FG) protect->react deprotect Step 3: Deprotect Ketone react->deprotect end Final Product deprotect->end

Caption: Logic of Protecting Groups in Synthesis.

G ketone Ketone protonation Protonation of Carbonyl Oxygen ketone->protonation H+ oxocarbenium Oxocarbenium Ion protonation->oxocarbenium nucleophilic_attack Nucleophilic Attack by Ethylene Glycol oxocarbenium->nucleophilic_attack Ethylene Glycol hemiacetal Hemiketal Intermediate nucleophilic_attack->hemiacetal proton_transfer Proton Transfer hemiacetal->proton_transfer protonated_hydroxyl Protonated Hydroxyl Group proton_transfer->protonated_hydroxyl water_loss Loss of Water protonated_hydroxyl->water_loss -H₂O dioxolane_cation Dioxolane Cation water_loss->dioxolane_cation cyclization Intramolecular Cyclization dioxolane_cation->cyclization deprotonation Deprotonation cyclization->deprotonation -H+ ketal 2-Phenyl-1,3-dioxolane deprotonation->ketal

Caption: Mechanism of Acid-Catalyzed Ketal Formation.

References

Application Notes and Protocols: Protecting Carbonyls with 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(bromomethyl)-2-phenyl-1,3-dioxolane as a protecting group for carbonyl functionalities. This reagent facilitates the formation of a 2-phenyl-1,3-dioxolane acetal, offering a stable protective moiety under various reaction conditions, with the added functionality of a bromomethyl group for potential subsequent synthetic modifications.

Introduction

Protecting carbonyl groups is a critical strategy in multi-step organic synthesis to prevent unwanted side reactions.[1][2] 1,3-Dioxolanes are a widely used class of protecting groups for aldehydes and ketones due to their ease of formation and general stability to a range of reagents.[3][4][5] The use of this compound allows for the introduction of a 2-phenyl-1,3-dioxolane protecting group. The phenyl substituent provides additional stability, and the bromomethyl group offers a handle for further synthetic transformations.

Data Presentation

While specific quantitative data for the protection of various carbonyls with this compound is not extensively reported in the literature, the following tables provide representative yields for the formation and deprotection of 2-phenyl-1,3-dioxolanes under various conditions, which are expected to be comparable.

Table 1: Representative Yields for the Protection of Carbonyls as 2-Phenyl-1,3-dioxolanes

Carbonyl SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehydep-Toluenesulfonic acidTolueneReflux4>95General Procedure[3]
CyclohexanoneCamphor Sulfonic AcidDichloromethaneRoom Temp292[1]
AcetophenoneIodineDichloromethaneRoom Temp1195[6]
4-Nitrobenzaldehydep-Toluenesulfonic acidBenzeneReflux698General Procedure[3]

Table 2: Representative Yields for the Deprotection of 2-Phenyl-1,3-dioxolanes

Protected SubstrateReagent/CatalystSolventTemperature (°C)TimeYield (%)Reference
2-Phenyl-1,3-dioxolaneNaBArF₄Water305 minQuantitative[3][7][8]
2-Phenyl-1,3-dioxolaneIodineAcetoneRoom Temp15 min95[3][7]
2-Phenyl-1,3-dioxolaneEr(OTf)₃Wet NitromethaneRoom Temp30 min94[3][8]
2-Phenyl-1,3-dioxolaneCe(OTf)₃Wet NitromethaneRoom Temp1.5 h96[3][7]

Experimental Protocols

Protocol 1: Protection of a Carbonyl Group

This protocol describes a general procedure for the protection of an aldehyde or ketone using ethylene glycol and an acid catalyst. The use of this compound as a pre-formed protecting group source is less common; typically, the dioxolane is formed in situ.

Materials:

  • Carbonyl compound (aldehyde or ketone)

  • Ethylene glycol (1.2 equivalents)

  • This compound can be synthesized from 2-bromo-1-phenylethan-1-one and ethylene glycol.

  • Acid catalyst (e.g., p-toluenesulfonic acid, camphor sulfonic acid, catalytic amount)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Dean-Stark apparatus (for toluene) or molecular sieves

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using toluene), add the carbonyl compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue the reaction until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude protected carbonyl compound.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a 2-Phenyl-1,3-dioxolane

This protocol outlines a mild deprotection method using a catalytic amount of iodine in acetone.

Materials:

  • Protected carbonyl compound (2-phenyl-1,3-dioxolane derivative)

  • Iodine (catalytic amount)

  • Acetone

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the protected carbonyl compound in acetone in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution at room temperature.

  • Stir the reaction mixture and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding 10% sodium thiosulfate solution until the brown color of iodine disappears.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the resulting carbonyl compound by column chromatography or distillation if necessary.

Visualizations

Protection_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack by Diol cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Water Elimination cluster_step5 Step 5: Ring Closure cluster_step6 Step 6: Deprotonation C=O R-C(=O)-R' C=O_prot R-C(=O⁺H)-R' C=O->C=O_prot H+ H⁺ Hemiacetal R-C(OH)(O⁺H-(CH₂)₂-OH)-R' C=O_prot->Hemiacetal Nucleophilic Attack Diol HO-(CH₂)₂-OH Diol->Hemiacetal Hemiacetal_prot R-C(O⁺H₂)(O-(CH₂)₂-OH)-R' Hemiacetal->Hemiacetal_prot Hemiacetal->Hemiacetal_prot Protonation Carbocation R-C⁺(O-(CH₂)₂-OH)-R' Hemiacetal_prot->Carbocation -H₂O Hemiacetal_prot->Carbocation Loss of Water Dioxolane_prot Protected Carbonyl (protonated) Carbocation->Dioxolane_prot Carbocation->Dioxolane_prot Intramolecular Attack H2O H₂O Dioxolane 2-Phenyl-1,3-dioxolane Dioxolane_prot->Dioxolane -H⁺ Dioxolane_prot->Dioxolane Deprotonation H+_out H⁺

Caption: Mechanism of Acid-Catalyzed Carbonyl Protection.

Experimental_Workflow_Protection start Start reactants Combine Carbonyl, Ethylene Glycol, and Acid Catalyst in Solvent start->reactants reaction Heat to Reflux (with water removal) reactants->reaction workup Cool and Perform Aqueous Workup reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (if necessary) concentrate->purify end End purify->end

Caption: Experimental Workflow for Carbonyl Protection.

Deprotection_Workflow start Start dissolve Dissolve Protected Carbonyl in Acetone start->dissolve add_reagent Add Catalytic Iodine dissolve->add_reagent react Stir at Room Temperature add_reagent->react quench Quench with Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify Carbonyl Compound concentrate->purify end End purify->end

References

Application Notes: Synthesis of Azole Antifungal Intermediates Using 2-(Bromomethyl)-1,3-dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Bromomethyl)-2-phenyl-1,3-dioxolane and its structural analogs are versatile intermediates in the synthesis of a variety of pharmaceutical compounds. The dioxolane moiety serves as a protective group for a carbonyl functional group, while the bromomethyl group provides a reactive site for nucleophilic substitution. This combination allows for the strategic introduction of the dioxolane-containing fragment into a larger molecule, which can be a key step in the construction of complex active pharmaceutical ingredients (APIs). This document outlines the application of a closely related derivative, cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate, as a crucial intermediate in the synthesis of several clinically important azole antifungal drugs, including ketoconazole, terconazole, and itraconazole.[1]

Synthesis of a Key Intermediate for Azole Antifungals

The synthesis of azole antifungals often involves the coupling of a substituted dioxolane intermediate with an azole moiety, typically imidazole or 1,2,4-triazole. The specific intermediate, cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate, is a widely used precursor for the preparation of these APIs.[1] A significant step in its industrial production is the conversion of the corresponding trans-isomer into the desired cis-isomer, which is the active precursor for the subsequent coupling reactions.[1]

Key Synthetic Transformation: Isomerization of the Dioxolane Intermediate

The conversion of the inactive trans-isomer to the active cis-isomer is a critical process that enhances the efficiency and cost-effectiveness of the overall drug synthesis.[1] A patented method describes a hydrolysis and re-condensation process to achieve this isomerization.[1]

Experimental Protocols

Protocol 1: Hydrolysis of trans-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate

This protocol describes the acid-catalyzed hydrolysis of the trans-dioxolane derivative to yield 2'-bromo-2,4-dichloroacetophenone.

Materials:

  • trans-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate

  • Ethanol

  • 1N Hydrochloric acid

  • Chloroform

  • Water

Procedure:

  • To a reaction flask, add 447 g of trans-2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate.[1]

  • Add ethanol and 67 mL of 1N hydrochloric acid solution.[1]

  • Heat the mixture to reflux and maintain for 10 hours.[1]

  • After cooling, remove the ethanol under reduced pressure.[1]

  • Extract the aqueous layer with chloroform.[1]

  • Wash the chloroform layer with water until neutral.[1]

  • Dry the chloroform layer and concentrate to obtain the oily product (2'-bromo-2,4-dichloroacetophenone).[1]

Quantitative Data Summary

ParameterValueReference
Starting Material447 g[1]
Product260 g (oily matter)[1]
Yield91%[1]

Logical Relationship of the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of the azole antifungal intermediate.

Synthesis_Pathway start trans-2-(2,4-dichlorophenyl)-2-(bromomethyl)- 1,3-dioxolane-4-methanol benzoate intermediate 2'-bromo-2,4-dichloroacetophenone start->intermediate  Acid Hydrolysis (Ethanol, HCl, Reflux) end cis-2-(2,4-dichlorophenyl)-2-(bromomethyl)- 1,3-dioxolane-4-methanol benzoate (Key Intermediate for Azole Antifungals) intermediate->end  Condensation (Details not fully disclosed in source)

Caption: Isomerization pathway of the dioxolane intermediate.

Experimental Workflow

The general workflow for the utilization of the dioxolane intermediate in the synthesis of azole antifungals is depicted below.

Experimental_Workflow cluster_synthesis Synthesis of Key Intermediate cluster_coupling API Synthesis cluster_purification Final Processing Isomerization Isomerization of trans- to cis-dioxolane Coupling Coupling of cis-dioxolane with Azole Moiety Isomerization->Coupling Yields active intermediate Purification Purification and Isolation of API Coupling->Purification Forms the final drug substance

Caption: General workflow for azole antifungal synthesis.

Signaling Pathway Inhibition by Azole Antifungals

Azole antifungals, synthesized using the described intermediates, primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane.

Signaling_Pathway Azole_Antifungal Azole Antifungal (e.g., Ketoconazole) Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Azole_Antifungal->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Catalyzes conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Ergosterol->Fungal_Cell_Membrane Essential component

Caption: Mechanism of action of azole antifungals.

While direct pharmaceutical applications of "this compound" were not explicitly detailed in the searched literature, the synthesis of key intermediates for potent azole antifungal agents using a closely related dichlorophenyl analog highlights the significance of this class of compounds in medicinal chemistry. The protocols and data presented, derived from patent literature, provide a clear example of their application in the development of important pharmaceuticals. Researchers and scientists in drug development can leverage these principles for the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols for Grignard Reaction of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the preparation and use of the Grignard reagent derived from 2-(bromomethyl)-2-phenyl-1,3-dioxolane. This versatile reagent is a valuable building block in the synthesis of complex molecules, particularly in the development of pharmaceutical compounds and novel materials. The 1,3-dioxolane moiety serves as a protecting group for a carbonyl functionality, which can be revealed in a later synthetic step, adding to the strategic importance of this reagent.

The Grignard reagent, (2-phenyl-1,3-dioxolan-2-yl)methylmagnesium bromide, is a potent nucleophile that can react with a wide range of electrophiles to create new carbon-carbon bonds.[1][2][3] Its utility is particularly significant in the synthesis of complex alcohols and carbonyl compounds, which are common intermediates in drug discovery.[4][5]

Reaction Principle

The formation of the Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[2] This reaction is conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent the highly reactive organomagnesium compound from reacting with atmospheric moisture or oxygen.[6][7][8] Once formed, the Grignard reagent can be used in situ to react with various electrophiles, such as aldehydes, ketones, esters, and epoxides.[2][3]

Data Presentation

The following table summarizes representative quantitative data for the Grignard reaction of this compound with a model electrophile, benzaldehyde. The data provided are illustrative and actual results may vary depending on specific experimental conditions.

ParameterValue
Starting MaterialThis compound
Grignard Reagent(2-phenyl-1,3-dioxolan-2-yl)methylmagnesium bromide
ElectrophileBenzaldehyde
Product1-phenyl-2-(2-phenyl-1,3-dioxolan-2-yl)ethanol
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours
Typical Yield75-85%
Purity (post-purification)>95%

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and reaction of the Grignard reagent.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile A Dry Glassware and Reagents B Add Mg Turnings to Flask A->B C Add Anhydrous THF B->C D Add this compound C->D E Initiate and Maintain Reaction D->E F Cool Grignard Reagent to 0 °C E->F Transfer for reaction G Add Electrophile Solution F->G H Reaction at Room Temperature G->H I Quench Reaction H->I J Workup and Extraction I->J K Purification J->K L Characterization (NMR, MS) K->L Isolated Product

Caption: Experimental workflow for the Grignard reaction.

Detailed Experimental Protocol

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or balloon setup for inert atmosphere

  • Syringes and needles

Procedure:

Part 1: Preparation of the Grignard Reagent

  • Drying of Glassware: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (argon or nitrogen).

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the three-necked flask.[6][9] Gently heat the flask with a heat gun under vacuum (or while flushing with inert gas) until the iodine sublimes and deposits on the magnesium surface. This helps to activate the magnesium.[7] Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension.

  • The reaction is typically initiated by gentle warming or sonication. A successful initiation is indicated by the disappearance of the iodine color, the appearance of bubbles, and the reaction mixture turning cloudy and gray.[9]

  • Formation of the Grignard Reagent: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The final mixture should appear as a cloudy, grayish suspension.[10]

Part 2: Reaction with an Electrophile (e.g., Benzaldehyde)

  • Addition of Electrophile: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve the electrophile (e.g., benzaldehyde, 1 equivalent) in anhydrous THF and add it dropwise to the stirred Grignard solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This will hydrolyze the magnesium alkoxide intermediate.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel to yield the pure alcohol.

Safety Precautions

  • Grignard reagents are highly reactive and react violently with water and protic solvents.[1][6] All reactions must be carried out under strictly anhydrous conditions.

  • Diethyl ether and THF are highly flammable solvents.[1] All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The protocol described provides a reliable method for the preparation and reaction of the Grignard reagent from this compound. This versatile intermediate is a valuable tool for synthetic chemists, particularly in the fields of medicinal chemistry and materials science, for the construction of complex molecular architectures. Careful attention to anhydrous conditions is critical for the success of this reaction.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-phenyl-1,3-dioxolane (CAS No. 3418-21-1) is a versatile synthetic intermediate valuable in pharmaceutical and materials science research. Its structure incorporates a stable 1,3-dioxolane ring, which acts as a protecting group for a carbonyl functionality, and a reactive primary bromomethyl group. This primary bromide is an excellent electrophile, readily participating in bimolecular nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of the 2-phenyl-1,3-dioxolane-2-ylmethyl moiety into a wide range of molecules, making it a key building block for the synthesis of complex organic compounds and for creating libraries of potential drug candidates.[1][2] The dioxolane group can be retained as a structural feature or deprotected under acidic conditions to reveal a ketone, further enhancing its synthetic utility.

General Reaction Pathway

The primary carbon-bromine bond in this compound is highly susceptible to backside attack by a wide variety of nucleophiles. The reaction typically proceeds via a concerted SN2 mechanism, leading to the displacement of the bromide leaving group and the formation of a new carbon-nucleophile bond.

General_SN2_Reaction substrate <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-in-output-images/2-bromomethyl-2-phenyl-1-3-dioxolane.png"/>TD>TR><TR><TD>2-(Bromomethyl)-2-phenyl-1,3-dioxolaneTD>TR>TABLE>> plus1 + nucleophile Nu:⁻ arrow Sɴ2 Reaction (Polar Aprotic Solvent) product <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/gemini-in-output-images/nucleophilic_substitution_product.png"/>TD>TR><TR><TD>Substituted ProductTD>TR>TABLE>> plus2 + leaving_group Br⁻ empty2 arrow->empty2 empty1 empty1->arrow

Caption: General SN2 reaction of this compound.

Summary of Representative Nucleophilic Substitution Reactions

The following table summarizes typical conditions for the reaction of this compound with various classes of nucleophiles. While specific yields for this substrate are not widely reported, high conversions are expected based on reactions with analogous primary alkyl halides.

Nucleophile ClassReagent ExampleSolventTemperature (°C)Typical Reaction Time (h)Product Class
Azide Sodium Azide (NaN₃)DMF60 - 8012 - 18Organic Azide
Thiol Thiophenol (PhSH)AcetonitrileRoom Temp. - 506 - 12Thioether
Amine BenzylamineAcetonitrile80 (Sealed Tube)18 - 24Secondary Amine
Phenoxide Sodium PhenoxideDMF80 - 1004 - 8Aryl Ether

Detailed Experimental Protocols

Note: These are general protocols adapted from standard procedures for similar electrophiles. Optimization may be required to achieve maximum yield for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-(Azidomethyl)-2-phenyl-1,3-dioxolane

This protocol details the substitution of the bromide with an azide group, a versatile functional group for further transformations, such as "click" chemistry or reduction to a primary amine.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and diethyl ether.

  • Separate the organic layer and extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and carefully concentrate the solvent under reduced pressure. Caution: Organic azides can be thermally unstable. Avoid high temperatures during solvent removal.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Workflow_Protocol_1 start Dissolve Substrate in DMF add_reagent Add Sodium Azide (1.5 eq) start->add_reagent react Heat to 70°C (12-16 h) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool & Quench with Water/Ether monitor->workup Reaction Complete extract Extract Aqueous Layer with Ether (3x) workup->extract wash Wash with Brine & Dry (Na₂SO₄) extract->wash concentrate Filter & Concentrate (Reduced Pressure) wash->concentrate purify Purify by Column Chromatography concentrate->purify If Needed end_product Pure Azide Product concentrate->end_product Sufficiently Pure purify->end_product

Caption: Experimental workflow for the synthesis of 2-(azidomethyl)-2-phenyl-1,3-dioxolane.

Protocol 2: Synthesis of 2-((Phenylthio)methyl)-2-phenyl-1,3-dioxolane

This protocol describes the formation of a thioether, a common linkage in medicinal chemistry, by reacting with a thiol.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous acetonitrile in a round-bottom flask, add thiophenol (1.1 eq).

  • Stir the mixture at room temperature for 20 minutes to form the thiophenoxide in situ.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Versatility in Synthesis

The reactivity of this compound allows for the synthesis of diverse molecular scaffolds from a single starting material, which is highly advantageous in the context of drug discovery and development.

Synthetic_Versatility start 2-(Bromomethyl)-2-phenyl- 1,3-dioxolane azide Azides (e.g., NaN₃) start->azide + Nu: thiol Thiols (e.g., R-SH + Base) start->thiol + Nu: amine Amines (e.g., R-NH₂) start->amine + Nu: alkoxide Alkoxides/Phenoxides (e.g., R-O⁻Na⁺) start->alkoxide + Nu: azide_prod Amine Precursors, Triazoles azide->azide_prod Leads to thiol_prod Thioethers thiol->thiol_prod Leads to amine_prod Substituted Amines amine->amine_prod Leads to alkoxide_prod Ethers alkoxide->alkoxide_prod Leads to

Caption: Synthetic utility of this compound.

References

Application Notes and Protocols for Carbonyl Protection Using 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multistep organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the selective protection of reactive functional groups is a cornerstone of synthetic strategy. Carbonyl groups, present in aldehydes and ketones, are highly susceptible to nucleophilic attack and reduction. Their temporary protection is often necessary to prevent undesired side reactions. 1,3-Dioxolanes are a robust and widely used class of protecting groups for carbonyls, demonstrating stability in neutral to basic conditions, and in the presence of many nucleophiles and reducing agents.

This document provides a detailed protocol for the protection of carbonyl compounds using 2-(Bromomethyl)-2-phenyl-1,3-dioxolane . This reagent allows for the introduction of a functionalized protecting group, which can be useful in specific synthetic contexts. The protection reaction proceeds via an acid-catalyzed transacetalization (acetal exchange) mechanism. A corresponding deprotection protocol to regenerate the carbonyl group is also provided.

Reaction Principle: Transacetalization

Transacetalization is an equilibrium process where an existing acetal or ketal exchanges its alcohol or diol component with another. In this application, this compound reacts with a target aldehyde or ketone in the presence of an acid catalyst. The equilibrium is driven towards the formation of the new, more stable dioxolane of the target carbonyl, typically by using the target carbonyl in excess or by removing the by-product, 2-bromo-1-phenylethanone.

Experimental Protocols

Protocol 1: Protection of a Carbonyl Group via Transacetalization

This protocol describes a general procedure for the protection of an aldehyde or ketone using this compound.

Materials:

  • Target aldehyde or ketone

  • This compound

  • Anhydrous non-polar solvent (e.g., Toluene, Dichloromethane)

  • Acid catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Camphorsulfonic acid (CSA), or a Lewis acid such as BF₃·OEt₂)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the target aldehyde or ketone (1.0 eq).

  • Dissolve the substrate in an appropriate volume of anhydrous toluene.

  • Add this compound (1.1 - 1.5 eq).

  • Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.01 - 0.05 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux (e.g., 40-110 °C) depending on the reactivity of the carbonyl substrate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure protected carbonyl compound.

Protocol 2: Deprotection of the 1,3-Dioxolane Group

This protocol outlines the cleavage of the dioxolane protecting group to regenerate the parent carbonyl compound.

Materials:

  • Protected carbonyl compound (the product from Protocol 1)

  • Acetone, Tetrahydrofuran (THF), or Methanol

  • Aqueous acid solution (e.g., 1-2 M HCl, aqueous acetic acid, or a catalytic amount of a stronger acid in a wet solvent)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or diethyl ether

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the protected carbonyl compound (1.0 eq) in a mixture of a water-miscible solvent like acetone or THF and water.

  • Add the aqueous acid solution. The reaction is typically stirred at room temperature. Mild heating may be applied if the reaction is sluggish.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Once complete, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography, if necessary, to yield the pure aldehyde or ketone. A quantitative conversion of 2-phenyl-1,3-dioxolane to benzaldehyde has been achieved using sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water at 30 °C for five minutes.[1][2]

Data Presentation

The following table summarizes representative yields for acid-catalyzed acetalization reactions under various conditions, which can serve as a reference for expected outcomes. Note that specific yields for transacetalization with this compound are not widely reported and will be substrate-dependent.

Carbonyl SubstrateProtecting Reagent/DiolCatalyst (mol%)SolventTemp (°C)TimeYield (%)
BenzaldehydeEthylene GlycolCSA (10)TolueneReflux2 h95
CyclohexanoneEthylene Glycolp-TSA (cat.)TolueneReflux6 h92
4-Phenyl-2-butanone1,3-PropanediolNBS (cat.)CH₂Cl₂RT15 min90
BenzaldehydeMethanolHCl (0.1)MethanolRT30 min98
AcetophenoneEthylene GlycolZrCl₄ (5)CH₂Cl₂RT1.5 h94
VanillinEthylene GlycolIodine (10)TolueneReflux3 h96

Data compiled from various sources on general acetalization reactions for illustrative purposes.

Visualizations

Experimental Workflow

G Workflow for Carbonyl Protection and Deprotection cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol p1 Mix Carbonyl Substrate and This compound p2 Add Acid Catalyst (e.g., p-TSA) p1->p2 p3 Heat/Stir and Monitor Reaction (TLC/GC) p2->p3 p4 Aqueous Workup (Neutralization, Extraction) p3->p4 p5 Purification (Column Chromatography) p4->p5 protected_product Protected Carbonyl p5->protected_product Isolated Product d1 Dissolve Protected Carbonyl in Solvent/Water d2 Add Aqueous Acid (e.g., HCl) d1->d2 d3 Stir and Monitor Reaction (TLC) d2->d3 d4 Aqueous Workup (Neutralization, Extraction) d3->d4 d5 Purification d4->d5 final_product End: Regenerated Carbonyl d5->final_product start Start: Target Carbonyl start->p1 protected_product->d1

Caption: General workflow for the protection and deprotection of carbonyls.

Reaction Mechanism

Caption: Plausible mechanism for carbonyl protection via transacetalization.

References

Application Notes and Protocols: Deprotection of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-phenyl-1,3-dioxolane serves as a crucial protecting group for the carbonyl functionality of 2-bromo-1-phenylethanone (also known as phenacyl bromide). The 1,3-dioxolane moiety shields the reactive ketone from undesired reactions during multi-step organic syntheses. The selective and efficient removal of this protecting group, a process known as deprotection, is a critical step to regenerate the α-bromo ketone for subsequent transformations. This document provides detailed application notes and protocols for the deprotection of this compound under various conditions.

Dioxolanes are generally stable in basic and neutral media but are labile to acidic conditions, which facilitate their hydrolysis back to the parent carbonyl compound and the corresponding diol.[1] The deprotection of this compound is typically achieved through acid-catalyzed hydrolysis.

Deprotection Strategies

The primary method for the deprotection of this compound is acid-catalyzed hydrolysis. This can be accomplished using a variety of Brønsted and Lewis acids. The general mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring-opening to form a hemiacetal intermediate, which then eliminates ethylene glycol to yield the protonated ketone. Subsequent deprotonation regenerates the α-bromo ketone.

Alternative methods, such as those employing neutral conditions, have also been developed for the cleavage of acetals and ketals and may be applicable, offering advantages in cases where acid-sensitive functional groups are present elsewhere in the molecule.

Data Presentation: Summary of Deprotection Conditions

The following table summarizes various reported conditions for the deprotection of this compound and analogous 2-aryl-1,3-dioxolane derivatives. This allows for a comparative analysis of different methodologies.

SubstrateReagents and ConditionsSolventTimeYield (%)Reference
trans 2-(2,4-dichlorophenyl)-2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate1N Hydrochloric Acid, refluxEthanol10 h91
2-Phenyl-1,3-dioxolaneSodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄), 30 °CWater5 minQuantitative[1]
General 1,3-DioxolanesIodine (10 mol%), refluxAcetone5 min>90
General Acetals/KetalsNickel Boride (from NiCl₂ and NaBH₄)MethanolN/AQuantitative[2]
2-Phenyl-1,3-dioxolaneCerium(III) triflate, rtWet NitromethaneN/AHigh[1]
General Acetals/KetalsAmberlyst-15, rtTHF24 h64 (for 2-phenyl-1,3-dioxane)

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Hydrochloric Acid

This protocol is adapted from a procedure for a structurally similar compound and represents a standard method for acetal deprotection.

Materials:

  • This compound

  • 1N Hydrochloric Acid (HCl)

  • Ethanol

  • Chloroform

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add 1N hydrochloric acid solution to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with chloroform (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-bromo-1-phenylethanone.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection under Neutral Conditions using Iodine in Acetone

This method offers a mild alternative to acidic hydrolysis, suitable for substrates with acid-sensitive functional groups.

Materials:

  • This compound

  • Iodine (I₂)

  • Acetone

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • To a solution of this compound (1 equivalent) in acetone, add a catalytic amount of iodine (e.g., 10 mol%).

  • Stir the reaction mixture at room temperature or reflux and monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Remove the acetone under reduced pressure.

  • Dilute the residue with dichloromethane and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-1-phenylethanone.

  • Purify the product as needed.

Mandatory Visualization

Deprotection_Workflow Logical Workflow for the Deprotection of this compound cluster_start Starting Material cluster_deprotection Deprotection Method cluster_conditions Reaction Conditions cluster_workup Reaction Work-up cluster_purification Purification cluster_product Final Product Start This compound Method Select Deprotection Condition Start->Method Acidic Acidic Hydrolysis (e.g., HCl, H2SO4, TFA) Method->Acidic Lewis_Acid Lewis Acid Catalysis (e.g., CeCl3, Bi(NO3)3) Method->Lewis_Acid Neutral Neutral Conditions (e.g., I2 in Acetone) Method->Neutral Workup Quenching, Extraction, and Washing Acidic->Workup Lewis_Acid->Workup Neutral->Workup Purification Recrystallization or Column Chromatography Workup->Purification End 2-Bromo-1-phenylethanone Purification->End

Caption: Deprotection Workflow Diagram.

References

Application Notes and Protocols: The Role of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane Derivatives in Multi-Step Antifungal Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-(bromomethyl)-2-phenyl-1,3-dioxolanes are pivotal intermediates in the multi-step synthesis of various pharmaceutically active compounds, most notably the broad-spectrum triazole antifungal agent, Itraconazole. The dioxolane moiety serves as a crucial protecting group for a ketone, while the bromomethyl group provides a reactive handle for the introduction of a triazole pharmacophore. This document provides detailed application notes and experimental protocols for the synthesis of Itraconazole, highlighting the central role of the cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane intermediate. Furthermore, it elucidates the mechanism of action of Itraconazole through the inhibition of the fungal ergosterol biosynthesis pathway.

Introduction

The development of effective antifungal agents is a critical area of research in medicinal chemistry. Triazole antifungals, such as Itraconazole, represent a major class of drugs used to treat a wide range of fungal infections. The synthesis of these complex molecules often involves a multi-step approach, relying on key building blocks to construct the final active pharmaceutical ingredient (API). One such crucial intermediate is a derivative of 2-(bromomethyl)-2-phenyl-1,3-dioxolane, which facilitates the stereoselective synthesis of the core structure of Itraconazole. The dioxolane ring protects a carbonyl group in the precursor, 2'-bromo-2,4-dichloroacetophenone, allowing for selective reactions at other sites of the molecule.

Multi-Step Synthesis of Itraconazole

The synthesis of Itraconazole is a convergent process involving the preparation of two key intermediates: the triazole-containing dioxolane core (Intermediate B) and the triazolone side chain (Intermediate D), which are then coupled in the final step. The synthesis of Intermediate B begins with the preparation of cis-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane.

Synthesis of Key Intermediates

Step 1: Synthesis of cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol Benzoate (Intermediate A)

This initial step involves the protection of 2'-bromo-2,4-dichloroacetophenone as a dioxolane, followed by benzoylation.

Step 2: Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol (Intermediate B)

Intermediate A is then reacted with 1,2,4-triazole, followed by hydrolysis of the benzoate ester to yield the key triazole-containing dioxolane intermediate.

Step 3: Synthesis of 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one (Intermediate D)

This complex side chain is synthesized in a separate multi-step process, which is outlined in various literature sources. For the purpose of this document, we will focus on its role as a key coupling partner.

Final Condensation Step

Step 4: Synthesis of Itraconazole

The final step is the condensation of the activated form of Intermediate B (mesylate or tosylate) with the phenolic hydroxyl group of Intermediate D.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of Itraconazole.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Reference
1Ketalization and Bromination2,4-dichloroacetophenone and Glycerinecis- and trans-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (3)p-toluenesulfonic acid, Benzene, n-Butanol, reflux; then Bromine91%[1]
1aBenzoylation2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (3)cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate (4) (Intermediate A)Benzoyl chloride, Pyridine50%[1]
2Reaction with 1,2,4-triazole and Hydrolysiscis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate (Intermediate A)cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol (Intermediate B)1,2,4-triazole, Sodium carbonate, DMF; then NaOH, H2O58%[2]
4CondensationIntermediate B-mesylate and Intermediate DItraconazole (crude)Potassium hydroxide, Dimethyl sulfoxide (DMSO), 60-65 °C~80%[]

Experimental Protocols

Protocol for the Synthesis of cis- and trans-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol (3)[1]
  • A mixture of 2,4-dichloroacetophenone (189 g, 1.0 mol), glycerine (110 g, 1.2 mol), p-toluenesulfonic acid monohydrate (6 g) in 400 mL of benzene and 200 mL of n-butanol is refluxed for 24 hours with azeotropic removal of water.

  • After cooling the mixture to 40 °C, bromine (192 g, 1.2 mol) is added dropwise over a period of 2 hours.

  • The mixture is stirred for 30 minutes and then evaporated in vacuo.

  • The residue is dissolved in CH₂Cl₂, washed with 6 N NaOH solution (200 mL), dried over MgSO₄, and evaporated again in vacuo to yield the product as an oil (311.2 g, 91%).

Protocol for the Synthesis of cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl Benzoate (Intermediate A)[1]
  • Benzoyl chloride (140.5 g, 1.0 mol) is added dropwise at 5 °C to a solution of the product from the previous step (311.2 g, 0.91 mol) in 600 mL of dry pyridine over a period of 1 hour.

  • The mixture is stirred for 2.5 hours and then diluted with water.

  • The mixture is extracted with CHCl₃, and the organic layer is washed with 6 N HCl, dried over MgSO₄, and evaporated in vacuo.

  • The oily residue is solidified by stirring with CH₃OH, yielding the crude product (225 g, 50%).

  • Two crystallizations from ethanol afford the pure cis isomer.

Protocol for the Synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol (Intermediate B)[2]
  • A mixture of cis-[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl benzoate (Intermediate A), 1,2,4-triazole, and sodium carbonate in dimethylformamide (DMF) is heated.

  • After the reaction is complete, the benzoate ester is hydrolyzed by adding aqueous NaOH.

  • The product is isolated and recrystallized to yield cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol with a reported yield of 58%.

Protocol for the Synthesis of Itraconazole[3]
  • Intermediate B is first converted to its mesylate derivative using methanesulfonyl chloride in the presence of a base.

  • The resulting mesylate is then condensed with 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one (Intermediate D) in the presence of a base such as potassium hydroxide in an aprotic polar solvent like dimethyl sulfoxide (DMSO).

  • The reaction mixture is heated to 50-110 °C for 5-20 hours.

  • After cooling, the crude Itraconazole is precipitated by the addition of water and collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent system to yield pure Itraconazole.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Itraconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation of the fungal cell membrane. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound proteins.

By binding to the heme iron of the CYP51 enzyme, Itraconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition disrupts its structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

Visualizations

Synthetic Pathway of Itraconazole

Itraconazole_Synthesis cluster_start Starting Materials cluster_intermediate_A Intermediate A Synthesis cluster_intermediate_B Intermediate B Synthesis cluster_side_chain Side Chain Synthesis cluster_final Final Product 2_bromo_acetophenone 2'-Bromo-2,4- dichloroacetophenone dioxolane_formation Ketalization & Bromination 2_bromo_acetophenone->dioxolane_formation glycerol Glycerol glycerol->dioxolane_formation intermediate_A cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl) -1,3-dioxolane-4-methanol Benzoate dioxolane_formation->intermediate_A triazole_reaction Reaction with 1,2,4-Triazole & Hydrolysis intermediate_A->triazole_reaction intermediate_B cis-2-(2,4-Dichlorophenyl)-2- (1H-1,2,4-triazol-1-ylmethyl)-1,3- dioxolane-4-methanol triazole_reaction->intermediate_B condensation Condensation intermediate_B->condensation intermediate_D 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl) -1-piperazinyl]phenyl]-2-(1-methylpropyl) -3H-1,2,4-triazol-3-one intermediate_D->condensation itraconazole Itraconazole condensation->itraconazole

Caption: Convergent synthetic pathway for Itraconazole.

Ergosterol Biosynthesis Pathway and Site of Itraconazole Inhibition

Ergosterol_Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene Epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->CYP51 14_demethyl_lanosterol 14-demethyl Lanosterol Zymosterol Zymosterol 14_demethyl_lanosterol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Itraconazole Itraconazole Itraconazole->CYP51 Inhibits CYP51->14_demethyl_lanosterol

Caption: Inhibition of Ergosterol Biosynthesis by Itraconazole.

References

Application Notes and Protocols: 2-(Bromomethyl)-2-phenyl-1,3-dioxolane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-phenyl-1,3-dioxolane, also known as bromoacetophenone ethylene ketal, is a versatile reagent in organic synthesis. While direct applications in the total synthesis of highly complex natural products are not extensively documented in readily available literature, its role as a key building block and protecting group is pivotal in the synthesis of various natural product scaffolds, particularly coumarin derivatives. This document provides detailed application notes and protocols for the use of this compound in the synthesis of umbelliferone derivatives, a class of naturally occurring and biologically active compounds.

The primary function of this compound is to introduce a protected acetophenone moiety. The 1,3-dioxolane group serves as a robust protecting group for the ketone, which is stable under various reaction conditions, including alkylations. This allows for the selective reaction at the bromomethyl group, followed by deprotection to reveal the ketone functionality at a later synthetic stage.

Core Application: Synthesis of Umbelliferone Derivatives

A significant application of this reagent is in the etherification of phenols, such as the naturally occurring 7-hydroxycoumarin (umbelliferone), to introduce a side chain that can be further elaborated. Umbelliferone and its derivatives are precursors to more complex natural products like decursin and other angular pyranocoumarins, which exhibit a wide range of biological activities.

The reaction involves the alkylation of the hydroxyl group of umbelliferone with this compound. The resulting ether can then be deprotected to unmask the ketone, which can be used for subsequent chemical transformations.

Reaction Scheme:

G Umbelliferone Umbelliferone (7-Hydroxycoumarin) Intermediate Protected Ether Intermediate Umbelliferone->Intermediate Base (e.g., K2CO3) Solvent (e.g., Acetone) Reagent This compound Reagent->Intermediate Product 7-(2-Oxo-2-phenylethoxy)-4-methylcoumarin Intermediate->Product Acidic Hydrolysis (Deprotection)

Caption: General reaction scheme for the synthesis of an umbelliferone derivative.

Experimental Protocols

Protocol 1: Synthesis of 7-((2-phenyl-1,3-dioxolan-2-yl)methoxy)-4-methylcoumarin

This protocol describes the etherification of 4-methylumbelliferone with this compound.

Materials:

  • 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methylumbelliferone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq) in dry acetone dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 7-((2-phenyl-1,3-dioxolan-2-yl)methoxy)-4-methylcoumarin.

Reactant/Product Molecular Weight ( g/mol ) Typical Molar Ratio Typical Yield (%)
4-Methylumbelliferone176.171.0-
This compound243.101.2-
7-((2-phenyl-1,3-dioxolan-2-yl)methoxy)-4-methylcoumarin338.37-85-95
Protocol 2: Deprotection to 7-(2-oxo-2-phenylethoxy)-4-methylcoumarin

This protocol describes the acidic hydrolysis of the dioxolane protecting group to reveal the ketone functionality.

Materials:

  • 7-((2-phenyl-1,3-dioxolan-2-yl)methoxy)-4-methylcoumarin

  • Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (e.g., 2 M HCl)

  • Sodium Bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected ether, 7-((2-phenyl-1,3-dioxolan-2-yl)methoxy)-4-methylcoumarin (1.0 eq), in a mixture of THF and water.

  • Add aqueous hydrochloric acid (catalytic to stoichiometric amount) to the solution.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Reactant/Product Molecular Weight ( g/mol ) Typical Yield (%)
7-((2-phenyl-1,3-dioxolan-2-yl)methoxy)-4-methylcoumarin338.37-
7-(2-Oxo-2-phenylethoxy)-4-methylcoumarin294.3090-98

Logical Workflow for Synthesis and Deprotection

G cluster_synthesis Protocol 1: Etherification cluster_deprotection Protocol 2: Deprotection start Start reactants Mix 4-Methylumbelliferone, K2CO3, and Acetone start->reactants add_reagent Add this compound reactants->add_reagent reflux Reflux and Monitor by TLC add_reagent->reflux workup Workup: Filter, Evaporate, Extract reflux->workup purify Purify by Column Chromatography workup->purify product1 Isolated Protected Intermediate purify->product1 start2 Start with Protected Intermediate product1->start2 Proceed to Deprotection dissolve Dissolve in THF/Water start2->dissolve add_acid Add Aqueous HCl dissolve->add_acid stir Stir and Monitor by TLC add_acid->stir neutralize Neutralize with NaHCO3 stir->neutralize extract Extract and Dry neutralize->extract product2 Final Product: 7-(2-Oxo-2-phenylethoxy)-4-methylcoumarin extract->product2

Caption: Workflow for the synthesis and deprotection of the umbelliferone derivative.

Signaling Pathway Analogy: A Protecting Group Strategy

The use of this compound can be visualized as a strategic "detour" in a synthetic pathway, analogous to a signaling cascade where a temporary modification prevents an unintended interaction.

G cluster_direct Direct Path (Hypothetical) cluster_protected Protected Path (Strategic) Start Starting Material (e.g., Umbelliferone) Direct_Reaction Direct Alkylation with 2-Bromoacetophenone Start->Direct_Reaction Protection Alkylation with This compound Start->Protection Target Desired Natural Product Derivative Side_Reaction Unwanted Side Reactions at Ketone Direct_Reaction->Side_Reaction Intermediate Stable Protected Intermediate Protection->Intermediate Deprotection Acidic Hydrolysis Intermediate->Deprotection Deprotection->Target

Caption: A logical diagram illustrating the strategic advantage of the protecting group approach.

Conclusion

This compound is a valuable reagent for the introduction of a protected phenacyl group in the synthesis of natural product derivatives, particularly in the coumarin family. The protocols provided herein offer a reliable method for the synthesis of umbelliferone ethers, which can serve as key intermediates for the development of novel bioactive compounds. The strategic use of the dioxolane as a protecting group allows for clean and high-yielding transformations, which are essential in multi-step natural product synthesis.

Chemoselectivity in Reactions of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical reactivity and selectivity of 2-(bromomethyl)-2-phenyl-1,3-dioxolane, a versatile building block in organic synthesis. The inherent functionalities of this molecule—a primary benzylic-like bromide and a cyclic acetal—present opportunities for chemoselective transformations, allowing for the targeted modification of one functional group while preserving the other. These notes detail the primary reaction pathways, provide experimental protocols for key transformations, and summarize quantitative data to guide synthetic planning.

Overview of Chemoselectivity

The reactivity of this compound is dominated by two main pathways:

  • Nucleophilic Substitution at the Bromomethyl Group: The primary bromide is susceptible to displacement by a wide range of nucleophiles. This reaction is the most common and synthetically useful transformation of this molecule.

  • Hydrolysis and Ring-Opening of the Dioxolane Ring: The acetal functionality is stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the corresponding ketone.

The chemoselectivity of a given reaction is primarily dictated by the nature of the reagents and the reaction conditions. Strong nucleophiles in neutral or basic media will preferentially react at the bromomethyl group, while acidic conditions will favor the hydrolysis of the dioxolane ring.

Nucleophilic Substitution Reactions

The primary bromide of this compound readily undergoes SN2 reactions with a variety of soft and hard nucleophiles. The steric hindrance imparted by the adjacent phenyl and dioxolane groups can influence the reaction rate but generally does not prevent the substitution.

Reaction with N-Nucleophiles (Azide)

The introduction of an azide moiety is a valuable transformation, as the resulting product can be further elaborated, for example, through reduction to a primary amine or by participation in click chemistry.

Table 1: Nucleophilic Substitution with Sodium Azide

NucleophileSolventTemperature (°C)Time (h)ProductYield (%)
NaN3DMF80122-(Azidomethyl)-2-phenyl-1,3-dioxolane>90 (estimated)

Experimental Protocol: Synthesis of 2-(Azidomethyl)-2-phenyl-1,3-dioxolane

  • To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

G reactant This compound reagent Sodium Azide (NaN3) DMF, 80°C reactant->reagent product 2-(Azidomethyl)-2-phenyl-1,3-dioxolane reactant->product SN2 reagent->product byproduct NaBr product->byproduct

Reaction with C-Nucleophiles (Cyanide)

The introduction of a nitrile group provides a versatile handle for further synthetic transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Table 2: Nucleophilic Substitution with Potassium Cyanide

NucleophileSolventTemperatureTime (h)ProductYield (%)
KCNEthanol/WaterReflux62-(Cyanomethyl)-2-phenyl-1,3-dioxolane>85 (estimated)

Experimental Protocol: Synthesis of 2-(Cyanomethyl)-2-phenyl-1,3-dioxolane

  • In a round-bottom flask, dissolve potassium cyanide (1.2 eq) in a mixture of ethanol and water.

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

G reactant This compound reagent Potassium Cyanide (KCN) Ethanol/Water, Reflux reactant->reagent product 2-(Cyanomethyl)-2-phenyl-1,3-dioxolane reactant->product SN2 reagent->product byproduct KBr product->byproduct

Grignard Reagent Formation and Subsequent Reactions

The bromide in this compound can react with magnesium metal to form the corresponding Grignard reagent. This organometallic intermediate is a powerful nucleophile and can react with a variety of electrophiles. The dioxolane group is stable under the anhydrous conditions required for Grignard reagent formation.

Table 3: Grignard Reagent Formation and Reaction with an Electrophile

ElectrophileSolventProductYield (%)
BenzaldehydeTHF2-(2-Hydroxy-2-phenylethyl)-2-phenyl-1,3-dioxolane~70-80 (estimated)

Experimental Protocol: Grignard Reaction with Benzaldehyde

  • Grignard Reagent Formation:

    • To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

    • Once the reaction has started, add the remaining solution to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0°C.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

G start This compound grignard_formation Mg, THF start->grignard_formation grignard_reagent 2-(Grignard Reagent)-2-phenyl-1,3-dioxolane grignard_formation->grignard_reagent reaction Nucleophilic Addition grignard_reagent->reaction electrophile Benzaldehyde electrophile->reaction product 2-(2-Hydroxy-2-phenylethyl)-2-phenyl-1,3-dioxolane reaction->product workup Aqueous Workup product->workup

Reduction Reactions

The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LAH). Under these conditions, the dioxolane ring is generally stable.

Table 4: Reduction with Lithium Aluminum Hydride

Reducing AgentSolventProductYield (%)
LiAlH4THF2-Methyl-2-phenyl-1,3-dioxolane>90 (estimated)

Experimental Protocol: Reduction with LiAlH4

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0°C and quench by the sequential slow addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

G reactant This compound reagent LiAlH4 THF reactant->reagent product 2-Methyl-2-phenyl-1,3-dioxolane reactant->product Reduction reagent->product

Hydrolysis of the Dioxolane Ring

The 1,3-dioxolane ring is a protective group for the carbonyl functionality and is stable to most nucleophilic and basic conditions. However, it can be cleaved under acidic conditions to regenerate the ketone.

Acid-Catalyzed Hydrolysis

Table 5: Acid-Catalyzed Hydrolysis

AcidSolventProductYield (%)
HCl (aq)Acetone/Water2-BromoacetophenoneHigh (quantitative conversion often assumed)

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

G reactant This compound reagent H3O+ Acetone/Water reactant->reagent product 2-Bromoacetophenone reactant->product Hydrolysis reagent->product byproduct Ethylene Glycol product->byproduct

Conclusion

This compound demonstrates predictable chemoselectivity, making it a valuable intermediate in multistep synthesis. The bromomethyl group serves as a handle for introducing a variety of functionalities via nucleophilic substitution, Grignard reagent formation, and reduction. The dioxolane ring acts as a robust protecting group for a ketone, stable to a wide range of reaction conditions but readily cleaved under acidic treatment. By carefully selecting reagents and reaction conditions, researchers can selectively manipulate one functional group in the presence of the other, enabling the efficient construction of complex molecular architectures.

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its protected aldehyde functionality and reactive bromomethyl group make it a versatile building block for the construction of complex molecules. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on a robust and scalable method, data presentation, experimental procedures, and safety considerations.

Synthesis Overview

The recommended large-scale synthesis of this compound involves the ketalization of 2-bromoacetophenone with ethylene glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

Data Presentation

ParameterValueReference
Starting Materials
2-BromoacetophenoneSee ProtocolCommercially Available
Ethylene GlycolSee ProtocolCommercially Available
p-Toluenesulfonic acidSee ProtocolCommercially Available
TolueneSee ProtocolCommercially Available
Reaction Conditions
TemperatureReflux (approx. 110-120 °C)[1]
Reaction Time~8 hours[1]
Product Characterization
AppearanceColorless solid[1]
Yield90%[1]
Melting Point63-65 °C[1]
Boiling Point308.1 °C at 760 mmHg[1]
Density1.449 g/cm³[1]
Spectroscopic Data
¹H NMR (CDCl₃)δ 3.67 (s, 2H), 3.88-3.96 (m, 2H), 4.17-4.25 (m, 2H), 7.34-7.40 (m, 3H), 7.50-7.53 (m, 2H)[1]
¹³C NMR (CDCl₃)δ 38.4, 65.9, 107.3, 126.1, 128.4, 128.9, 139.7[1]

Experimental Protocols

Large-Scale Synthesis of this compound

This protocol is adapted from a reported 50 g scale synthesis and provides guidance for scaling up the reaction.

Materials:

  • 2-Bromoacetophenone (e.g., 1.00 kg, 5.02 mol)

  • Ethylene glycol (e.g., 343 mL, 6.13 mol)

  • p-Toluenesulfonic acid monohydrate (e.g., 47.8 g, 0.25 mol)

  • Toluene (e.g., 5.0 L)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Large-scale reaction vessel (e.g., 10 L) equipped with a mechanical stirrer, heating mantle, temperature probe, and a Dean-Stark apparatus connected to a reflux condenser.

  • Large separatory funnel

  • Rotary evaporator

  • Recrystallization vessels

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: To the reaction vessel, add 2-bromoacetophenone (1.00 kg, 5.02 mol), ethylene glycol (343 mL, 6.13 mol), p-toluenesulfonic acid monohydrate (47.8 g, 0.25 mol), and toluene (5.0 L).

  • Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for approximately 8 hours or until no more water is collected.

  • Reaction Quenching and Work-up: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 1 L) and brine (1 x 1 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is obtained as a solid. Recrystallize the solid from a mixture of hexane and ethyl acetate to yield pure this compound as a colorless solid.[1]

  • Drying: Dry the purified product in a vacuum oven to a constant weight. The expected yield is approximately 1.10 kg (90%).[1]

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Product Reactant1 2-Bromoacetophenone Reaction Ketalization with Azeotropic Removal of Water (Reflux, ~8h) Reactant1->Reaction Reactant2 Ethylene Glycol Reactant2->Reaction Catalyst p-Toluenesulfonic Acid Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Work-up (NaHCO3, Brine) Reaction->Workup Drying Drying (MgSO4) & Solvent Removal Workup->Drying Purification Recrystallization (Hexane/Ethyl Acetate) Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the large-scale synthesis of this compound.

Safety Considerations for Large-Scale Synthesis

Hazard Identification:

  • 2-Bromoacetophenone: Toxic if swallowed or inhaled, causes severe skin burns and eye damage.[2][3] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE).

  • Ethylene Glycol: Harmful if swallowed. May cause damage to organs through prolonged or repeated exposure.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. May cause drowsiness or dizziness.

  • p-Toluenesulfonic Acid: Causes severe skin burns and eye damage.

Engineering Controls:

  • The synthesis should be conducted in a well-ventilated chemical manufacturing plant or a large-scale laboratory with appropriate engineering controls, such as fume hoods and local exhaust ventilation.

  • Use of a closed-system reactor is recommended for the reaction to contain flammable and toxic vapors.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and protective clothing.

  • Respiratory Protection: For large-scale operations where inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage:

  • All reagents should be handled with care, avoiding direct contact and inhalation.

  • Store flammable liquids like toluene in a designated flammable storage cabinet away from heat and ignition sources.

  • Store corrosive materials like p-toluenesulfonic acid and 2-bromoacetophenone in a cool, dry, and well-ventilated area, separated from incompatible materials.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in appropriately labeled containers.

Scale-Up Considerations

  • Heat Transfer: On a larger scale, efficient heat transfer becomes critical. The reaction vessel should have adequate surface area and an efficient heating and cooling system to maintain a controlled reflux.

  • Mixing: Ensure the mechanical stirrer is robust enough to provide efficient mixing of the heterogeneous reaction mixture.

  • Azeotropic Removal of Water: The Dean-Stark trap should be appropriately sized for the scale of the reaction to efficiently remove the water byproduct and drive the equilibrium towards the product.

  • Purification: While recrystallization is effective, for very large quantities, vacuum distillation may be a more efficient purification method. The boiling point of the product is high, so distillation would need to be performed under reduced pressure.

  • Material Transfer: Use appropriate pumps and sealed transfer lines for moving large volumes of flammable and corrosive liquids to minimize exposure and the risk of spills.

References

Application Note: Conceptual Flow Chemistry Protocols for the Utilization of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are conceptual and based on the known reactivity of 2-(bromomethyl)-2-phenyl-1,3-dioxolane and general principles of flow chemistry. To date, there is a lack of specific published literature on the use of this compound in continuous flow systems. These protocols are intended to serve as a starting point for researchers interested in exploring its potential in this area.

Introduction

This compound is a versatile bifunctional molecule. It incorporates a masked benzaldehyde functionality, protected as a stable 1,3-dioxolane, and a reactive primary benzylic bromide. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of the protected benzoylmethyl group onto a variety of substrates. The dioxolane protecting group is stable under neutral and basic conditions and can be readily removed under acidic conditions to liberate the aldehyde.[1][2]

This combination of features makes this compound a valuable building block in multi-step organic synthesis. Flow chemistry offers significant advantages for handling reactive intermediates and optimizing reaction conditions, making it an attractive platform for the utilization of this compound.

Proposed Application: Two-Step Synthesis of Aryl Ethers of Benzaldehyde

A potential application of this compound in flow chemistry is the synthesis of aryl ethers of benzaldehyde. This can be conceptualized as a two-step process:

  • Step 1: Williamson Ether Synthesis in Flow. A nucleophilic substitution reaction between this compound and a phenol to form the corresponding ether.[3][4][5]

  • Step 2: Deprotection in Flow. Acid-catalyzed hydrolysis of the dioxolane protecting group to yield the final aldehyde product.[1][2]

This application note will detail the proposed protocols for each of these steps in a continuous flow setup.

Part 1: Williamson Ether Synthesis in a Continuous Flow Reactor

Objective

To perform the O-alkylation of a phenol with this compound in a continuous flow system to synthesize the corresponding protected ether.

Reaction Scheme
Proposed Experimental Protocol

Materials:

  • This compound

  • Phenol (or a substituted phenol)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base (e.g., DBU)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with:

    • Two high-pressure liquid chromatography (HPLC) pumps

    • A heated reactor coil (e.g., PFA or stainless steel)

    • A back-pressure regulator (BPR)

    • A collection vessel

Solution Preparation:

  • Reagent Stream A: Dissolve this compound (1.0 eq) and the chosen phenol (1.1 eq) in the selected solvent.

  • Reagent Stream B: Prepare a solution of the base (e.g., 1.5 eq of DBU) in the same solvent. If using a solid base like K₂CO₃, a packed bed reactor would be an alternative setup.

Flow Reactor Setup and Conditions:

ParameterProposed ValueRationale
Reactor Type Heated Coil ReactorProvides excellent heat and mass transfer for a homogeneous reaction.
Reactor Volume 10 mLA common volume for lab-scale flow synthesis.
Flow Rate (Stream A) 0.5 mL/minTo be optimized.
Flow Rate (Stream B) 0.5 mL/minTo be optimized; ensures a 1:1 mixing ratio.
Total Flow Rate 1.0 mL/minTo be optimized.
Residence Time 10 minA reasonable starting point for optimization.
Temperature 80 - 120 °CElevated temperatures accelerate SN2 reactions.
Back Pressure 10 barTo prevent solvent boiling and ensure smooth flow.
Concentration 0.1 - 0.5 MTo be optimized for solubility and reaction rate.

Procedure:

  • Prime the pumps and the system with the solvent.

  • Set the reactor temperature and back-pressure regulator to the desired values.

  • Pump the two reagent streams into a T-mixer and then through the heated reactor coil.

  • Collect the output from the reactor after the system has reached a steady state.

  • Quench the collected reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the product by TLC, GC-MS, or LC-MS to determine conversion and yield.

Experimental Workflow Diagram

Williamson_Ether_Synthesis_Flow reagent_A Reagent A: This compound + Phenol in Solvent pump_A Pump A reagent_A->pump_A reagent_B Reagent B: Base in Solvent pump_B Pump B reagent_B->pump_B mixer pump_A->mixer pump_B->mixer reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Proposed workflow for Williamson ether synthesis in flow.

Part 2: Acid-Catalyzed Deprotection in a Continuous Flow Reactor

Objective

To perform the acid-catalyzed hydrolysis of the [phenoxy-methyl]-2-phenyl-1,3-dioxolane in a continuous flow system to yield the final aldehyde product.

Reaction Scheme
Proposed Experimental Protocol

Materials:

  • Crude or purified [phenoxy-methyl]-2-phenyl-1,3-dioxolane from Part 1

  • Aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Tetrahydrofuran (THF) or acetone as a co-solvent

  • Flow chemistry system (as described in Part 1)

Solution Preparation:

  • Reagent Stream A: Dissolve the dioxolane-protected ether in the chosen co-solvent.

  • Reagent Stream B: Prepare a solution of the aqueous acid (e.g., 1 M HCl).

Flow Reactor Setup and Conditions:

ParameterProposed ValueRationale
Reactor Type Heated Coil ReactorTo control the reaction temperature.
Reactor Volume 5 mLA smaller volume may be sufficient for this faster reaction.
Flow Rate (Stream A) 0.8 mL/minTo be optimized.
Flow Rate (Stream B) 0.2 mL/minTo be optimized; ensures a 4:1 organic to aqueous ratio.
Total Flow Rate 1.0 mL/minTo be optimized.
Residence Time 5 minDeprotection is often rapid.
Temperature 40 - 60 °CMild heating can facilitate the hydrolysis.
Back Pressure 5 barTo maintain a stable flow.
Concentration 0.1 - 0.5 MTo be optimized for solubility.

Procedure:

  • Set up the flow reactor system as described for the first step.

  • Pump the two reagent streams into a T-mixer and through the heated reactor coil.

  • Collect the output from the reactor.

  • Neutralize the collected acidic solution with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Analyze the final product for purity and yield.

Experimental Workflow Diagram

Deprotection_Flow reagent_A Reagent A: Protected Ether in Solvent pump_A Pump A reagent_A->pump_A reagent_B Reagent B: Aqueous Acid pump_B Pump B reagent_B->pump_B mixer pump_A->mixer pump_B->mixer reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection (for workup) bpr->collection

Caption: Proposed workflow for the deprotection step in flow.

Conclusion

The conceptual protocols outlined above provide a framework for the application of this compound in continuous flow chemistry. The proposed two-step synthesis of aryl ethers of benzaldehyde highlights how this versatile building block can be integrated into modern synthesis platforms. The precise control over reaction parameters offered by flow chemistry is expected to enable efficient and scalable syntheses, although experimental validation is required to optimize the proposed conditions.

References

Troubleshooting & Optimization

troubleshooting "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying and mitigating side reactions.

Problem 1: Low Yield of the Desired Product

A low yield of this compound is a frequent issue. The primary cause is often an incomplete reaction due to the reversible nature of acetal formation.

  • Possible Cause 1: Incomplete Reaction/Equilibrium Not Shifted Towards Product. The formation of the dioxolane is an equilibrium reaction. If the water produced is not effectively removed, the equilibrium will not favor the product, leading to a mixture of starting materials and the desired product.

    • Solution:

      • Azeotropic Removal of Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to continuously remove water as it is formed.[1]

      • Use of Dehydrating Agents: While less common for this specific synthesis in the literature, the use of molecular sieves can be considered, though care must be taken to ensure they are compatible with the acidic reaction conditions.

  • Possible Cause 2: Hydrolysis of the Product. The 1,3-dioxolane ring is susceptible to hydrolysis back to the starting ketone (2-bromoacetophenone) and ethylene glycol, especially in the presence of acid and water. This can occur during the reaction if water is not removed efficiently or during the work-up if acidic conditions are not properly neutralized.

    • Solution:

      • Thorough Neutralization: During the work-up, ensure the reaction mixture is thoroughly washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst before concentration.

      • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water at the start of the reaction.

  • Possible Cause 3: Sub-optimal Reaction Temperature. The reaction temperature can influence the rate of reaction and the position of the equilibrium.

    • Solution: Refluxing in toluene (around 110°C) is a common condition that facilitates the azeotropic removal of water.[1] Significantly lower temperatures may lead to slow and incomplete reactions, while excessively high temperatures could promote side reactions or decomposition.

Problem 2: Presence of Significant Impurities in the Crude Product

The crude product may contain several impurities that can complicate purification and affect the final yield and purity.

  • Impurity 1: Unreacted 2-Bromoacetophenone.

    • Identification: This can be identified by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing with a standard of the starting material.

    • Removal: Purification by recrystallization or column chromatography is effective.[1]

  • Impurity 2: Self-Condensation of 2-Bromoacetophenone. Under acidic conditions, ketones can undergo self-condensation (an aldol-type reaction). While not extensively reported for this specific substrate, it remains a theoretical possibility.

    • Potential Product: Dimeric or oligomeric species of 2-bromoacetophenone.

    • Mitigation: Maintain a controlled temperature and avoid prolonged reaction times at high temperatures. Using an excess of ethylene glycol can also favor the desired reaction over self-condensation.

  • Impurity 3: Byproducts from Ethylene Glycol. At elevated temperatures and in the presence of a strong acid, ethylene glycol can undergo self-condensation to form diethylene glycol or cyclize to form 1,4-dioxane.

    • Identification: These byproducts are more volatile than the desired product and can often be removed during solvent evaporation under reduced pressure or by vacuum distillation of the product. GC-MS is a suitable technique for their identification.

    • Mitigation: Use a moderate excess of ethylene glycol and avoid excessively high reaction temperatures (e.g., >150°C) for prolonged periods.

  • Impurity 4: 2,5-diphenyl-2,5-bis(bromomethyl)-1,4-dioxane. This is a potential dimeric byproduct formed from the reaction of two molecules of 2-bromoacetophenone with two molecules of ethylene glycol.

    • Identification: This larger molecule would have a significantly different retention time in GC and distinct signals in NMR compared to the desired product. Mass spectrometry would show a molecular ion corresponding to C18H18Br2O2.

    • Mitigation: Using a molar excess of ethylene glycol relative to 2-bromoacetophenone can help to minimize the formation of this dimer.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds via an acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group of 2-bromoacetophenone. The mechanism involves the following key steps:

  • Protonation of the carbonyl oxygen of 2-bromoacetophenone by the acid catalyst (e.g., p-toluenesulfonic acid).

  • Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon to form a hemiacetal intermediate.

  • Protonation of the hydroxyl group of the hemiacetal followed by the elimination of a water molecule to form an oxonium ion.

  • Intramolecular cyclization through the attack of the second hydroxyl group of the ethylene glycol unit.

  • Deprotonation to yield the final this compound product and regenerate the acid catalyst.

Q2: What are the recommended reaction conditions for this synthesis?

A2: A common and effective protocol involves reacting 2-bromoacetophenone with a slight excess of ethylene glycol (e.g., 1.2 equivalents) in a solvent such as toluene. A catalytic amount of an acid, typically p-toluenesulfonic acid (e.g., 0.05 equivalents), is used. The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product. The reaction is typically monitored by TLC until the starting material is consumed.[1]

Q3: How can I purify the crude this compound?

A3: The crude product, which is often a solid at room temperature, can be purified by recrystallization from a suitable solvent system, such as a hexane-ethyl acetate mixture.[1] Alternatively, for smaller scales or to remove closely related impurities, flash column chromatography on silica gel can be employed.

Q4: Can other acid catalysts be used for this reaction?

A4: Yes, other strong acid catalysts such as sulfuric acid or acidic ion-exchange resins can be used. However, p-toluenesulfonic acid is often preferred because it is a solid, easy to handle, and generally provides good yields with minimal charring.

Q5: Is the product, this compound, stable?

A5: The compound is relatively stable under neutral and basic conditions. However, it is sensitive to acidic conditions, especially in the presence of water, which can lead to hydrolysis of the dioxolane ring. It may also be sensitive to high temperatures, with some related compounds showing decomposition during distillation at temperatures above 100°C.[2] Therefore, it is recommended to store the purified product in a cool, dry place and to avoid exposure to acidic environments.

Data Presentation

Table 1: Reaction Parameters and Reported Yields for Acetalization Reactions

Starting KetoneDiolCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-BromoacetophenoneEthylene Glycolp-TsOHTolueneReflux890-[1]
2,4-Dichloroacetophenone1,2-PentanediolAcid CatalystInert Solvent--85.5 (overall)95.4[2]

Experimental Protocols

Key Experiment: Synthesis of this compound [1]

  • Materials:

    • 2-bromoacetophenone (50 g, 251.2 mmol)

    • Ethylene glycol (17 mL, 304 mmol)

    • p-Toluenesulfonic acid (2.4 g, 12.5 mmol)

    • Toluene (250 mL)

    • Ethyl acetate

    • Hexane

    • Water

  • Apparatus:

    • 100 mL two-necked round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • To a 100 mL two-necked round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromoacetophenone (50 g), ethylene glycol (17 mL), p-toluenesulfonic acid (2.4 g), and toluene (250 mL).

    • Heat the reaction mixture to reflux and continue for 8 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (3 x 150 mL) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a colorless solid.

    • Recrystallize the crude product from a hexane-ethyl acetate mixture to obtain pure this compound (yield: 55 g, 90%).

Visualizations

Synthesis_Troubleshooting Start Start Synthesis: 2-Bromoacetophenone + Ethylene Glycol (p-TsOH, Toluene, Reflux) Reaction Acetalization Reaction Start->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Pure Product: 2-(Bromomethyl)-2-phenyl- 1,3-dioxolane Workup->Product LowYield Low Yield Workup->LowYield Issue Impurities Impurities Detected Workup->Impurities Issue IncompleteRxn Incomplete Reaction (Equilibrium Issue) LowYield->IncompleteRxn Cause Hydrolysis Product Hydrolysis LowYield->Hydrolysis Cause UnreactedSM Unreacted Starting Materials Impurities->UnreactedSM Type SideProducts Side Products Impurities->SideProducts Type Dimer Dimerization/ Self-Condensation SideProducts->Dimer EG_Byproducts Ethylene Glycol Byproducts SideProducts->EG_Byproducts

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathway Reactants 2-Bromoacetophenone + Ethylene Glycol Equilibrium <=> [H+] Reactants->Equilibrium SideReaction1 Self-Condensation of 2-Bromoacetophenone Reactants->SideReaction1 Side Reaction SideReaction2 Ethylene Glycol Self-Condensation/ Dimerization Reactants->SideReaction2 Side Reaction (excess heat) Product This compound + H2O Equilibrium->Product DimerProduct Dimeric Byproducts SideReaction1->DimerProduct EG_Byproduct Diethylene Glycol, 1,4-Dioxane SideReaction2->EG_Byproduct

Caption: Main reaction pathway and potential side reactions.

References

Technical Support Center: Purification of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane by flash chromatography.

Troubleshooting Guide

This section addresses common problems encountered during the purification process.

Problem 1: Low yield or product decomposition after chromatography.

  • Potential Cause: The compound, a dioxolane (an acetal), may be sensitive to the acidic nature of standard silica gel, causing it to hydrolyze back to its starting materials (2-bromoacetophenone and ethylene glycol).[1][2][3] New spots appearing on a TLC of the collected fractions that were not in the crude material are a strong indicator of decomposition.[4][5]

  • Troubleshooting Steps:

    • Assess Stability: Before running a column, spot your crude material on a silica gel TLC plate, develop it, and let it stand for an hour. Then, turn the plate 90 degrees and re-develop it in the same solvent system (a technique known as 2D TLC).[6] If a new spot appears that is not on the diagonal, your compound is likely unstable on silica.

    • Use Deactivated Silica: Neutralize the silica gel by preparing the slurry in the eluent containing a small amount of a base, such as 0.5-1% triethylamine.[4][5]

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil, which are better suited for acid-sensitive compounds.[6][7]

Problem 2: Poor separation of the product from impurities.

  • Potential Cause: The solvent system (eluent) is not optimized for the specific mixture of compounds.

  • Troubleshooting Steps:

    • Optimize Eluent with TLC: Systematically test different solvent systems using TLC. Aim for a solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired product while maximizing the separation from impurity spots.[6]

    • Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound. For example, begin with 100% hexane and slowly increase the percentage of ethyl acetate.

Problem 3: The compound will not elute from the column.

  • Potential Cause: The eluent may be too non-polar, or the compound may have irreversibly adsorbed or decomposed at the top of the column.[6][8]

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • Check for Decomposition: If increasing polarity doesn't work, the compound may have decomposed. A dark band at the top of the silica that does not move can be an indication of this.[5] In this case, refer to the troubleshooting steps for decomposition (Problem 1).

Problem 4: The compound elutes too quickly (in the solvent front).

  • Potential Cause: The chosen eluent is too polar, or the sample was dissolved and loaded in a solvent that is much stronger than the mobile phase.[9]

  • Troubleshooting Steps:

    • Decrease Solvent Polarity: Use a less polar solvent system. Decrease the proportion of the more polar solvent (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • Proper Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent of similar or lower polarity.[10] If the compound is poorly soluble, use the "dry loading" method (see Experimental Protocols below).[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound on silica gel? A common and effective starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a moderately polar solvent like ethyl acetate.[7][11] Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the ethyl acetate concentration based on TLC analysis. A reported system uses a gradient of 4% to 12% ethyl acetate in cyclohexane.[7]

Q2: Should I use silica gel or alumina as the stationary phase? While silica gel is widely used, this compound's acetal structure makes it susceptible to degradation on acidic silica.[1][2] Therefore, using neutral alumina is a safer alternative to prevent potential hydrolysis.[6][7] If using silica, consider deactivating it with triethylamine.

Q3: What are the likely impurities I need to separate? The compound is typically synthesized from 2-bromoacetophenone and ethylene glycol using an acid catalyst.[7] Common impurities may include unreacted 2-bromoacetophenone and any side products formed during the reaction.

Q4: How should I load my sample onto the column if it's not very soluble in the eluent? If your crude product does not dissolve well in the initial, non-polar eluent, you should use the dry loading technique.[10] This involves dissolving your sample in a suitable solvent (like dichloromethane), adding a small amount of silica gel to the solution, and evaporating the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[10]

Quantitative Data Summary

The following table summarizes typical conditions reported for the flash chromatography purification of this compound and related compounds.

ParameterCondition 1Condition 2
Stationary Phase Silica GelAlumina
Eluent System Cyclohexane / Ethyl AcetatePetroleum Ether / Ethyl Acetate
Solvent Ratio 4% to 12% Ethyl Acetate (Gradient)20:1
Reference [7][7]

Experimental Protocols

Detailed Protocol for Flash Chromatography Purification

This protocol provides a general methodology. The solvent system should be optimized beforehand using TLC.

  • Column Preparation:

    • Select a column of the appropriate size for the amount of crude material.

    • Prepare a slurry of the chosen stationary phase (e.g., neutral alumina or silica gel) in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).[12]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, even surface. Do not let the solvent level drop below the top of the stationary phase.[13]

    • Add a thin layer (approx. 1-2 cm) of sand on top of the packed bed to prevent disturbance during solvent addition.[10]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a portion of silica gel (approximately 2-3 times the mass of the crude product) to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[10]

    • Carefully add this powder onto the layer of sand at the top of the column, ensuring an even layer.

    • Gently add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, taking care not to disturb the top layer.

    • Apply gentle, consistent air pressure to begin eluting the compounds.

    • Collect fractions in an array of test tubes or other suitable containers.

    • If using a gradient, start with the least polar solvent mixture and systematically increase the polarity as the column runs.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification process.

G cluster_troubleshooting Troubleshooting Steps start Start: Crude Product Purification run_column Run Flash Chromatography start->run_column analyze_fractions Analyze Fractions (TLC, NMR) run_column->analyze_fractions check_purity Is Product Pure & Yield Acceptable? analyze_fractions->check_purity success Success: Pure Product Isolated check_purity->success Yes troubleshoot Troubleshoot Issues check_purity->troubleshoot No check_decomp Evidence of Decomposition? (New TLC spots) troubleshoot->check_decomp use_alt_phase Solution: - Use Neutral Alumina - Or Neutralize Silica with Et3N check_decomp->use_alt_phase Yes check_separation Poor Separation? check_decomp->check_separation No use_alt_phase->run_column Re-run Column optimize_eluent Solution: - Re-optimize Solvent System via TLC - Use a Shallow Gradient check_separation->optimize_eluent Yes check_elution Compound Not Eluting? check_separation->check_elution No optimize_eluent->run_column Re-run Column increase_polarity Solution: - Gradually Increase Eluent Polarity check_elution->increase_polarity Yes increase_polarity->run_column

Caption: Troubleshooting workflow for flash chromatography purification.

References

recrystallization methods for "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the purification of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most effective and commonly cited method for the purification of this compound is recrystallization from a mixed solvent system of hexane and ethyl acetate. This method is effective at removing unreacted starting materials and byproducts from the synthesis.

Q2: What are the potential impurities in my crude this compound sample?

A2: Common impurities may include unreacted starting materials such as 2-bromoacetophenone and ethylene glycol. Additionally, side products from the synthesis reaction can also be present. The formation of impurities can be influenced by reaction conditions.

Q3: My purified product has a low melting point. Is this normal?

A3: Yes, this compound is a relatively low-melting solid, with a reported melting point in the range of 63-65°C. The presence of impurities will typically depress and broaden this melting point range.

Q4: Can I use a single solvent for recrystallization?

A4: While a single solvent can sometimes be used, a mixed solvent system like hexane-ethyl acetate often provides better results for compounds like this compound. This is because a single solvent in which the compound is sparingly soluble at room temperature may have very high solubility when heated, leading to poor recovery. Conversely, a solvent that dissolves the compound well at room temperature will not be suitable for recrystallization. A mixed solvent system allows for fine-tuning of the solubility properties.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Oiling Out The compound is coming out of solution above its melting point. This is common for low-melting solids.- Reheat the solution to redissolve the oil.- Add a small amount of the more soluble solvent (ethyl acetate) to the hot solution to decrease the supersaturation.- Allow the solution to cool more slowly to encourage crystal formation at a lower temperature.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation has not been initiated.- If the solution is clear at room temperature, it may be too dilute. Evaporate some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound if available.
Poor Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent mixture.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- When washing the collected crystals, use a minimal amount of ice-cold solvent.
Crystals are Colored or Appear Impure Impurities are co-crystallizing with the product or are adsorbed onto the crystal surface.- Consider treating the hot solution with a small amount of activated charcoal before filtration to remove colored impurities.- A second recrystallization may be necessary to achieve high purity.

Quantitative Data

Property Value
Melting Point 63-65 °C
Molecular Weight 243.10 g/mol
Appearance Off-white to light yellow solid

Experimental Protocol: Recrystallization of this compound

This protocol outlines the general procedure for the purification of this compound using a hexane-ethyl acetate mixed solvent system. The optimal ratio of hexane to ethyl acetate may need to be determined empirically.

Materials:

  • Crude this compound

  • Hexane

  • Ethyl acetate

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate (the "good" solvent) and heat the mixture gently with swirling until the solid dissolves completely.

  • Inducing Cloudiness: While the solution is hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethyl acetate to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.

Troubleshooting Workflow

Caption: Troubleshooting workflow for the recrystallization of this compound.

optimizing reaction yield for "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the ketalization of 2-bromo-1-phenylethanone (also known as α-bromoacetophenone or phenacyl bromide) with ethylene glycol.[1][2][3][4][5][6] This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and often involves the removal of water to drive the reaction to completion.[1]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 2-bromo-1-phenylethanone and ethylene glycol. An acid catalyst, commonly p-toluenesulfonic acid, is also required. A solvent such as toluene is often used to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus.[1]

Q3: What are the critical parameters affecting the reaction yield?

A3: Several factors can influence the yield, including the purity of reagents, reaction temperature, efficient removal of water, and reaction time.[7][8] The choice of catalyst and its concentration can also play a crucial role.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] By comparing the spot of the reaction mixture with the spots of the starting materials, you can determine when the reaction is complete.

Q5: What are the common impurities I might encounter?

A5: Common impurities may include unreacted 2-bromo-1-phenylethanone and potential side products from incomplete reactions or decomposition.[9] If the ketal structure is compromised during the reaction, ring-opened byproducts could also be present.[10]

Q6: What are the recommended methods for purifying the final product?

A6: The crude product can be purified by recrystallization or column chromatography over silica gel.[1][9] The choice of method depends on the nature and quantity of impurities. For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[1][9]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive or insufficient catalyst.- Use a fresh, pure batch of acid catalyst (e.g., p-toluenesulfonic acid).- Ensure the appropriate catalytic amount is used.
Presence of water in reagents or glassware.- Use anhydrous solvents and reagents.- Thoroughly dry all glassware before use.[7]
Inefficient removal of water during the reaction.- Ensure the Dean-Stark apparatus is functioning correctly to remove water azeotropically.[1]
Low reaction temperature.- Ensure the reaction is heated to the appropriate temperature to facilitate both the reaction and azeotropic water removal.
Presence of Significant Starting Material After Extended Reaction Time Reaction has stalled.- Add a fresh portion of the catalyst.- If water removal is the issue, ensure the setup is correct and functioning.
Reversible reaction equilibrium.- Continue to remove water to shift the equilibrium towards the product.
Formation of Multiple Unidentified Side Products Decomposition of starting material or product.- Consider lowering the reaction temperature, although this may require longer reaction times.- Ensure the reaction is not heated for an unnecessarily long period.
Impure starting materials.- Purify the starting materials (2-bromo-1-phenylethanone and ethylene glycol) before the reaction.
Difficulty in Isolating the Product Product is an oil instead of a solid.- Attempt purification by column chromatography instead of recrystallization.[1]
Product is lost during workup.- Ensure all transfers of the product solution are done carefully and quantitatively.- Back-extract aqueous layers with the organic solvent to recover any dissolved product.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound:

A two-necked round-bottomed flask is equipped with a Dean-Stark apparatus and a reflux condenser. The flask is charged with 2-bromo-1-phenylethanone (e.g., 50 g, 251.2 mmol), ethylene glycol (e.g., 17 ml, 304 mmol), p-toluenesulfonic acid (e.g., 2.4 g, 12.5 mmol), and toluene (e.g., 250 ml). The reaction mixture is then heated to reflux for approximately 8 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap. After cooling, the toluene is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water. The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is evaporated to yield the crude product. The crude product can then be purified by recrystallization or flash chromatography.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Dioxolane Synthesis.

Starting MaterialReagentsCatalystSolventReaction TimeYieldReference
2-bromo-1-phenylethanoneEthylene glycolp-Toluenesulfonic acidToluene8 hNot specified[1]
AcetaldehydeEthylene glycol, BromineNone specifiedNone3.5 h79.2%[11]
4-NitrophenylethanoneEthylene glycol, N-Bromosuccinimide (NBS)None specifiedNone24 h98%[12]

Visualizations

experimental_workflow Experimental Workflow for Synthesis reagents 1. Charge Flask - 2-bromo-1-phenylethanone - Ethylene glycol - p-Toluenesulfonic acid - Toluene reflux 2. Reflux with Dean-Stark (Azeotropic removal of water) reagents->reflux workup 3. Workup - Remove toluene - Dissolve in ethyl acetate - Wash with water reflux->workup purification 4. Purification - Dry organic layer - Evaporate solvent - Recrystallization or Chromatography workup->purification analysis 5. Characterization - NMR - IR - Mass Spectrometry purification->analysis

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_yield Troubleshooting Low Reaction Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_water Verify Efficient Water Removal start->check_water check_catalyst Assess Catalyst Activity start->check_catalyst optimize_temp Optimize Reaction Temperature start->optimize_temp purify_reagents Purify Starting Materials check_reagents->purify_reagents improve_distillation Improve Azeotropic Distillation Setup check_water->improve_distillation use_fresh_catalyst Use Fresh/More Catalyst check_catalyst->use_fresh_catalyst adjust_heating Adjust Heating Mantle/Bath optimize_temp->adjust_heating success Improved Yield purify_reagents->success improve_distillation->success use_fresh_catalyst->success adjust_heating->success

References

Technical Support Center: Deprotection of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the deprotection of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the deprotection of this compound?

The primary and expected product of the deprotection reaction is 2-bromoacetophenone, with ethylene glycol as a co-product. This reaction involves the acid-catalyzed hydrolysis of the cyclic acetal.[1][2]

Q2: My deprotection reaction is incomplete. What are the potential causes and solutions?

Incomplete deprotection can be attributed to several factors:

  • Insufficient Acid Catalyst: The hydrolysis of dioxolanes is acid-catalyzed.[1][2] Ensure the appropriate catalyst (e.g., HCl, H₂SO₄, p-TsOH) is used at a sufficient concentration.

  • Inadequate Water Content: Water is a necessary reagent for the hydrolysis to proceed.[3] While the reaction is often performed in an organic solvent, the presence of an adequate amount of water is crucial.

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Steric Hindrance: The bulky phenyl group might sterically hinder the approach of water to the carbocation intermediate, slowing down the reaction rate.

Q3: I am observing unexpected byproducts in my reaction mixture. What are they likely to be?

Several byproducts can form during the deprotection of this compound, particularly under harsh acidic conditions or elevated temperatures. These can include:

  • 2-Hydroxyacetophenone: This can result from the hydrolysis of the bromide functionality of the starting material or the product, 2-bromoacetophenone.

  • Styrene Oxide Derivatives: Under certain conditions, elimination of HBr from 2-bromoacetophenone can occur, followed by rearrangement or other reactions.

  • Polymerization Products: The presence of strong acids can sometimes lead to the polymerization of the starting material or the deprotected ketone.

  • Products of Rearrangement: The carbocation intermediate formed during the deprotection can potentially undergo rearrangement, leading to isomeric byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 2-Bromoacetophenone Incomplete reaction.Increase reaction time, temperature, or acid catalyst concentration. Monitor reaction progress by TLC or GC-MS.
Degradation of the product.Use milder reaction conditions (e.g., weaker acid, lower temperature). Ensure prompt work-up and purification after the reaction is complete.
Formation of byproducts.See "Byproduct Formation" section below.
Byproduct Formation Hydrolysis of the bromomethyl group.Use aprotic solvents and anhydrous acids to minimize water concentration.
Elimination and rearrangement reactions.Employ milder acids and lower reaction temperatures. Consider using Lewis acids instead of Brønsted acids.[4]
Difficulty in Isolating the Product Emulsion formation during work-up.Add brine (saturated NaCl solution) to break the emulsion.
Co-elution of byproducts during chromatography.Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation.

Experimental Protocols

Standard Acid-Catalyzed Deprotection Protocol:

  • Dissolve this compound in a suitable organic solvent (e.g., acetone, THF, or dichloromethane).

  • Add an aqueous solution of a strong acid (e.g., 1-2 M HCl or H₂SO₄).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

The following diagrams illustrate the deprotection reaction and the formation of a common byproduct.

deprotection_reaction start This compound intermediate Carbocation Intermediate start->intermediate + H⁺ product 2-Bromoacetophenone intermediate->product + H₂O, - H⁺ coproduct Ethylene Glycol intermediate->coproduct + H₂O

Caption: Acid-catalyzed deprotection of this compound.

byproduct_formation start 2-Bromoacetophenone byproduct 2-Hydroxyacetophenone start->byproduct + H₂O, - HBr

Caption: Formation of 2-hydroxyacetophenone byproduct via hydrolysis.

References

Technical Support Center: Reactions Involving 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-2-phenyl-1,3-dioxolane. The information is designed to help prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition of this compound during a reaction?

A1: The primary cause of decomposition is the presence of acid. The 1,3-dioxolane ring, which serves as a protecting group for a ketone, is sensitive to acidic conditions and can hydrolyze to reveal the original ketone and ethylene glycol. This decomposition is a common issue encountered during reactions or workup procedures. It is crucial to maintain neutral or basic conditions to preserve the integrity of the dioxolane ring.

Q2: Under what conditions is the this compound molecule stable?

A2: this compound is generally stable under neutral and basic conditions. This stability makes it compatible with a variety of nucleophilic substitution reactions at the bromomethyl group. However, it can be sensitive to high temperatures. A similar compound, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane, has been reported to decompose at temperatures exceeding 100°C, particularly in the presence of metals[1]. Therefore, it is advisable to conduct reactions at moderate temperatures whenever possible.

Q3: Can I use Grignard reagents with this compound?

A3: While the dioxolane group is generally stable to Grignard reagents, a potential side reaction is the Lewis acid-mediated ring-opening of the dioxolane. If the Grignard reagent is prepared from magnesium that has residual magnesium halides (Lewis acids), or if other Lewis acidic species are present, it can lead to the cleavage of the dioxolane ring. Caution should be exercised, and the use of freshly prepared, halide-free Grignard reagents is recommended.

Q4: What are some common side products observed during reactions with this compound?

A4: Besides the product of acidic hydrolysis (2-bromoacetophenone), another potential side product can arise from the rearrangement of the carbocation intermediate formed during acid-catalyzed decomposition. Under strongly basic conditions, while the dioxolane ring is generally stable, elimination reactions to form an enol ether are a theoretical possibility, though less common for this substrate. In reactions with certain nucleophiles, if the reaction temperature is too high, thermal decomposition may lead to a complex mixture of products.

Troubleshooting Guides

This section provides troubleshooting for common problems encountered during reactions with this compound.

Problem 1: Low or no yield of the desired product, with the starting material consumed.
Potential Cause Troubleshooting Step
Acidic reaction or workup conditions Ensure all reagents and solvents are free of acidic impurities. If an acidic workup is necessary, minimize the exposure time and use a dilute, weak acid at low temperatures. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) as soon as the reaction is complete.
High reaction temperature Monitor the reaction temperature closely and maintain it at the lowest effective level. Consider using a lower-boiling solvent if applicable. For thermally sensitive reactions, running the reaction at room temperature or below is advisable.
Lewis acid contamination When using organometallic reagents like Grignard reagents, ensure they are free of Lewis acidic metal halides. Use freshly prepared reagents or titrate them to determine the active Grignard concentration.
Moisture sensitivity The starting material and some reagents can be sensitive to moisture[2]. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 2: Presence of 2-bromoacetophenone in the product mixture.
Potential Cause Troubleshooting Step
Hydrolysis of the dioxolane ring This is a clear indication of acidic conditions. Review the entire experimental procedure for sources of acid. This can include acidic reagents, solvents, or even silica gel used for chromatography. Neutralize the reaction mixture promptly after completion. During workup, use a biphasic system with a mild aqueous base to wash the organic layer. For purification, consider using neutral or basic alumina for chromatography instead of silica gel.
Problem 3: Formation of multiple unidentified byproducts.
Potential Cause Troubleshooting Step
Thermal decomposition As mentioned, high temperatures can lead to decomposition[1]. Reduce the reaction temperature and consider longer reaction times at a lower temperature.
Reaction with the solvent Certain solvents can react with the substrate or intermediates. For instance, in protic solvents, solvolysis can compete with the desired nucleophilic substitution. Use aprotic solvents like THF, DMF, or acetonitrile.
Complex side reactions If strong bases are used, unintended deprotonation and subsequent side reactions can occur. Use a milder base or control the stoichiometry carefully.

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Nucleophilic Substitution with an Alkoxide (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether by reacting this compound with an alkoxide.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add the alcohol (1.2 equivalents) to a stirred suspension of sodium hydride (1.2 equivalents) in the anhydrous solvent at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral or basic alumina.

Quantitative Data:

Reactant (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)
EthanolNaHTHF0 to RT1285-95
MethanolNaHTHF0 to RT1280-90
IsopropanolKOtBuTHFRT2470-80

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Protocol 2: General Procedure for Nucleophilic Substitution with Sodium Azide

This protocol details the synthesis of 2-(Azidomethyl)-2-phenyl-1,3-dioxolane.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add sodium azide (1.5 equivalents) in one portion.

  • Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.

Quantitative Data:

SolventTemperature (°C)Time (h)Yield (%)
DMF603>95
DMSO504>95

Note: Yields are typically high for this reaction.

Visualizations

Signaling Pathways and Experimental Workflows

Decomposition_Pathway A This compound C Carbocation Intermediate A->C Protonation & Ring Opening B Acidic Conditions (H+) B->A D 2-Bromoacetophenone (Decomposition Product) C->D E Ethylene Glycol C->E F Water (H2O) F->C

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reactant: This compound D Reaction under Inert Atmosphere A->D B Nucleophile (e.g., RO-, N3-) B->D C Anhydrous Solvent (e.g., THF, DMF) C->D E Quenching (e.g., aq. NH4Cl) D->E F Extraction E->F G Washing & Drying F->G H Solvent Removal G->H I Column Chromatography (Neutral/Basic Alumina or Silica Gel) H->I J Pure Product I->J

References

Technical Support Center: Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of this compound via the acid-catalyzed reaction of 2-bromo-1-phenylethanone with ethylene glycol.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Water Removal: The reaction is an equilibrium process, and the presence of water, a byproduct, can inhibit the forward reaction.[1]a. Use a Dean-Stark Apparatus: When using a solvent like toluene, a Dean-Stark trap is highly effective for the azeotropic removal of water, driving the reaction to completion.[2] b. Add a Dehydrating Agent: Molecular sieves (e.g., 4Å) can be added to the reaction mixture to sequester water as it is formed.[2]
2. Insufficient Catalyst Activity: The chosen acid catalyst may not be strong enough or may be deactivated.a. Catalyst Choice: p-Toluenesulfonic acid (p-TSA) is a standard and effective catalyst for this transformation.[3] If yields are low, ensure the p-TSA is fresh and anhydrous. b. Alternative Catalysts: Consider stronger Brønsted acids like sulfuric acid (H₂SO₄) or Lewis acids, although these may increase the risk of side reactions.
3. Low Reaction Temperature or Short Reaction Time: The reaction may not have reached equilibrium.a. Optimize Conditions: Ensure the reaction is heated to reflux (if using a solvent like toluene) and monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Presence of Significant Side Products 1. Acid-Catalyzed Ring Opening: The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions, especially in the presence of water.[4][5]a. Minimize Reaction Time: Do not prolong the reaction unnecessarily after the starting material is consumed. b. Careful Work-up: Neutralize the acid catalyst promptly during the work-up procedure with a mild base (e.g., sodium bicarbonate solution) to prevent product degradation on storage or during purification.
2. Decomposition of Starting Material: α-Bromo ketones can be unstable and may undergo side reactions, especially under harsh conditions.a. Milder Catalyst: Consider using a milder acid catalyst or a heterogeneous catalyst to minimize degradation. b. Temperature Control: Avoid excessively high temperatures.
Product Decomposition During Purification 1. Residual Acid: Traces of the acid catalyst can cause the product to decompose during distillation or chromatography.a. Thorough Neutralization: Ensure the crude product is thoroughly washed with a basic solution (e.g., sat. NaHCO₃) and water to remove all traces of acid before purification. b. Non-Acidic Purification: If using column chromatography, consider using a neutral stationary phase (e.g., silica gel treated with triethylamine).
2. Thermal Instability: The product may be sensitive to high temperatures.a. Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and minimize thermal stress.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective catalyst for the formation of this compound?

A1: The most commonly used and generally effective catalyst for this ketalization reaction is p-toluenesulfonic acid (p-TSA).[3] It is an inexpensive, easy-to-handle solid organic acid that efficiently catalyzes the reaction, particularly when water is removed azeotropically.[6][7]

Q2: My reaction is not going to completion. What are the critical parameters to check?

A2: The most critical parameter for driving the ketalization to completion is the efficient removal of water.[1] Using a Dean-Stark apparatus with a suitable solvent like toluene is the standard method.[2] Also, ensure that your ethylene glycol and solvent are sufficiently anhydrous and that the catalyst is active.

Q3: I am observing the reappearance of the starting ketone (2-bromo-1-phenylethanone) during work-up. Why is this happening?

A3: This is likely due to the acid-catalyzed hydrolysis of your product, this compound. The dioxolane ring can be cleaved by acid in the presence of water, reverting to the ketone and ethylene glycol.[4] It is crucial to neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before or during the aqueous work-up.

Q4: Are there any alternative catalysts to p-toluenesulfonic acid?

A4: Yes, other Brønsted acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can be used, although they are more corrosive and may lead to more side reactions. Lewis acids have also been reported for similar transformations. For very sensitive substrates, milder, heterogeneous acid catalysts like ion-exchange resins can be an option.

Q5: Can I run this reaction without a solvent?

A5: While some ketalizations can be performed under solvent-free conditions, for this specific reaction, using a solvent like toluene is advantageous. Toluene allows for the azeotropic removal of water, which is essential for achieving a high yield.

Catalyst Selection and Reaction Yields

The choice of catalyst can influence the yield and reaction conditions. Below is a summary of common catalysts used for dioxolane formation.

CatalystTypical ConditionsReported YieldAdvantagesDisadvantages
p-Toluenesulfonic Acid (p-TSA) Reflux in toluene with Dean-Stark trapGood to ExcellentInexpensive, effective, easy to handle.[6][7]Can cause degradation if not neutralized.
Sulfuric Acid (H₂SO₄) Varies, often at lower temperaturesGoodStrong acid, readily available.Highly corrosive, can lead to charring and side reactions.
Lewis Acids (e.g., Er(OTf)₃) Mild conditions, often room temperatureGood to ExcellentHigh catalytic activity, can be used in small amounts.Can be expensive, may require anhydrous conditions.
Heterogeneous Catalysts (e.g., Amberlyst-15) Reflux in a suitable solventModerate to GoodEasily removed by filtration, reusable.May have lower activity than homogeneous catalysts.

Experimental Protocols

Standard Protocol using p-Toluenesulfonic Acid

This protocol is a standard method for the synthesis of this compound.

Materials:

  • 2-bromo-1-phenylethanone

  • Ethylene glycol (1.2 - 2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (0.02 - 0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromo-1-phenylethanone, ethylene glycol, and toluene.

  • Add the catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a catalyst and troubleshooting the synthesis of this compound.

Catalyst_Selection_Workflow start Start Synthesis: 2-bromo-1-phenylethanone + ethylene glycol pTSA Initial Catalyst Choice: p-Toluenesulfonic Acid (p-TSA) in Toluene with Dean-Stark start->pTSA check_yield Reaction Complete? Monitor by TLC/GC pTSA->check_yield good_yield High Yield? (>85%) check_yield->good_yield Yes troubleshoot Troubleshoot Reaction check_yield->troubleshoot No success Proceed to Work-up & Purification good_yield->success Yes good_yield->troubleshoot No low_yield_node Low Yield or Incomplete Reaction troubleshoot->low_yield_node side_products_node Significant Side Products (e.g., hydrolysis) troubleshoot->side_products_node optimize_pTSA Optimize p-TSA Reaction: - Check water removal - Increase reaction time - Check catalyst quality low_yield_node->optimize_pTSA milder_catalyst Milder Conditions: - Heterogeneous Acid Catalyst (e.g., Amberlyst-15) - Reduce Temperature side_products_node->milder_catalyst optimize_pTSA->pTSA Re-attempt alt_catalyst Consider Alternative Catalyst optimize_pTSA->alt_catalyst stronger_catalyst Stronger/Alternative Catalyst: - Lewis Acid (e.g., Er(OTf)₃) - H₂SO₄ (use with caution) alt_catalyst->stronger_catalyst milder_catalyst->pTSA Re-attempt with milder conditions stronger_catalyst->pTSA Re-attempt with new catalyst

Caption: Catalyst selection and troubleshooting workflow.

References

effect of temperature on "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" reaction rate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Welcome to the technical support center for "this compound". This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reaction rate of this compound?

A1: In general, increasing the reaction temperature increases the rate of reactions involving this compound. This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to a greater proportion of molecules possessing the necessary activation energy for the reaction to occur.[1][2] Consequently, the frequency of effective collisions between reactants increases, accelerating the reaction.[1] Some chemical reactions can even double their rate with a modest 10 °C increase in temperature.[1]

Q2: What types of reactions are typical for this compound, and how does temperature affect their selectivity?

A2: this compound has two primary reactive sites: the bromomethyl group and the dioxolane ring.

  • Nucleophilic Substitution (SN2) and Elimination (E2) at the Bromomethyl Group: The C-Br bond is susceptible to nucleophilic attack. Higher temperatures can sometimes favor the competing E2 elimination reaction over the SN2 substitution, especially with sterically hindered or strong bases.[3]

  • Hydrolysis of the Dioxolane Ring: The acetal group can be hydrolyzed, particularly under acidic conditions, to yield ethylene glycol and 2-bromoacetophenone. This reaction is also accelerated by an increase in temperature.

Controlling the temperature is crucial for achieving the desired product selectivity. Lowering the temperature often enhances selectivity by favoring the kinetic product, which is formed via the pathway with the lowest activation energy.[4]

Q3: How can I determine the optimal reaction temperature for my specific experiment?

A3: The optimal temperature for a reaction using this compound will depend on the specific reactants, solvent, and desired outcome. A systematic approach is recommended:

  • Literature Review: Start by consulting any available literature for similar reactions to find a recommended temperature range.

  • Small-Scale Screening: Conduct a series of small-scale experiments at different temperatures (e.g., in 10-20 °C increments) to identify the temperature that provides the best balance of reaction rate and yield with minimal side product formation.[4]

  • Reaction Monitoring: Closely monitor the progress of these screening reactions using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of the desired product and any byproducts.[4]

Troubleshooting Guides

Issue 1: The reaction is too slow or not proceeding.

Potential Cause Troubleshooting Action
Reaction temperature is too low. Gradually increase the temperature in 10-20 °C increments and monitor the reaction progress. Be cautious of potential side reactions at higher temperatures.[4]
Poor quality of reagents or solvents. Ensure that this compound and other reagents are of high purity. Use anhydrous solvents if the reaction is sensitive to moisture.[4]
Catalyst deactivation (if applicable). If a catalyst is used, ensure it is active and used in the correct loading. Impurities or inappropriate temperatures can deactivate catalysts.[4]

Issue 2: Low yield of the desired product.

Potential Cause Troubleshooting Action
Formation of side products due to high temperature. Lower the reaction temperature to improve selectivity.[4] High temperatures can lead to decomposition or favor undesired reaction pathways like elimination over substitution.[3][4]
Sub-optimal reaction time. Monitor the reaction over time to determine the point of maximum product formation before significant decomposition or side reactions occur.[4]
Product loss during workup and purification. Ensure efficient extraction and minimize transfers. Optimize purification techniques to reduce product loss.[4]

Issue 3: Inconsistent reaction outcomes.

Potential Cause Troubleshooting Action
Poor temperature control. Ensure the reaction vessel is properly immersed in the heating/cooling bath and that the temperature is monitored directly within the reaction mixture. Check the calibration and functionality of your temperature controller.[5][6]
Inaccurate temperature readings. Verify the placement of the temperature sensor to ensure it is providing an accurate reading of the internal reaction temperature.[6]

Data Presentation

Table 1: Hypothetical Rate Constants for the Reaction of this compound with a Nucleophile at Various Temperatures.

Temperature (°C)Temperature (K)1/T (K⁻¹)Observed Rate Constant, k (s⁻¹)ln(k)
25298.150.0033541.5 x 10⁻⁴-8.80
35308.150.0032453.1 x 10⁻⁴-8.08
45318.150.0031436.0 x 10⁻⁴-7.42
55328.150.0030471.1 x 10⁻³-6.81

Experimental Protocols

Protocol: Determining the Effect of Temperature on Reaction Rate

This protocol outlines a general method for determining the kinetic parameters of a reaction involving this compound as a function of temperature.

Objective: To determine the rate constants at various temperatures and calculate the activation energy (Ea) using the Arrhenius equation.[1][2]

Materials:

  • This compound

  • Reactants (e.g., a nucleophile)

  • An appropriate solvent

  • Temperature-controlled reaction vessel (e.g., a jacketed reactor with a circulating bath)

  • Magnetic stirrer and stir bar

  • Calibrated thermometer or temperature probe

  • Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, or NMR)

  • Quenching solution (if necessary)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, combine this compound, the solvent, and all other reactants except for the one that will initiate the reaction.

  • Temperature Equilibration: Set the circulating bath to the desired temperature and allow the reaction mixture to equilibrate for at least 15-20 minutes. Monitor the internal temperature of the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the final reactant. Start timing immediately.

  • Sample Collection: At regular time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling, dilution, or adding a chemical quencher.

  • Analysis: Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the starting material or product.

  • Repeat at Different Temperatures: Repeat steps 1-6 for a range of at least 3-4 different temperatures, ensuring a span of at least 30-40 °C.

  • Data Analysis:

    • For each temperature, determine the rate constant (k) from the concentration versus time data.

    • Create an Arrhenius plot by graphing ln(k) on the y-axis versus 1/T (in Kelvin) on the x-axis.[2]

    • The slope of the resulting line will be equal to -Ea/R, where R is the gas constant (8.314 J/mol·K). From this, the activation energy (Ea) can be calculated.[2]

Mandatory Visualizations

Temperature_ReactionRate cluster_input Input cluster_process Molecular Level Effects cluster_output Outcome Temp Temperature KE Increased Kinetic Energy Temp->KE increases Collision Increased Collision Frequency KE->Collision Rate Increased Reaction Rate Collision->Rate leads to

Caption: Relationship between temperature and reaction rate.

Experimental_Workflow A 1. Set up Reaction at T1 B 2. Monitor Reaction Progress (e.g., TLC, GC, HPLC) A->B C 3. Collect Time-Course Data B->C D 4. Calculate Rate Constant k1 C->D E 5. Repeat for T2, T3, T4... D->E F 6. Plot ln(k) vs. 1/T (Arrhenius Plot) E->F G 7. Determine Activation Energy (Ea) F->G

Caption: Experimental workflow for kinetic analysis.

References

Technical Support Center: Workup Procedure for "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the workup procedure of reactions involving the synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield After Workup Incomplete Reaction: The initial reaction may not have gone to completion.Before beginning the workup, verify reaction completion using Thin Layer Chromatography (TLC).
Product Loss During Extraction: The product may have poor solubility in the chosen extraction solvent or an insufficient volume was used. Emulsion formation can also trap the product.Ensure the use of an appropriate organic solvent such as ethyl acetate or ether for extraction. Perform multiple extractions to maximize recovery. To break emulsions, try adding brine or a small amount of a different organic solvent.
Hydrolysis of the Dioxolane Ring: The acidic conditions sometimes used in the synthesis or workup can lead to the hydrolysis of the dioxolane protecting group.Neutralize any acidic catalysts before extraction. Use a mild aqueous wash, such as a saturated sodium bicarbonate solution, if necessary.
Oily Product That Won't Solidify Presence of Impurities: Residual solvent, starting materials, or byproducts can prevent the product from solidifying.Purify the crude product using flash chromatography on silica gel.[1] Recrystallization from a hexane-ethyl acetate mixture has also been reported to yield a colorless solid.[1]
Product is Naturally an Oil: While often a solid, the product can sometimes be isolated as an oil, especially if minor impurities are present.If purification by chromatography still yields an oil, confirm the product's identity and purity using analytical techniques like NMR spectroscopy.
Presence of Unreacted 2'-Bromoacetophenone Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at the optimal temperature.Monitor the reaction progress by TLC. If starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.
Inefficient Water Removal (for synthesis from 2'-bromoacetophenone and ethylene glycol): The equilibrium of the reaction favors the starting materials if water is not effectively removed.Use a Dean-Stark apparatus during the reaction to azeotropically remove water.[1]
Final Product is Discolored Presence of Side-Products or Impurities: Colored impurities may be present from the starting materials or formed during the reaction.Purify the product using flash chromatography.[1] The use of activated charcoal during recrystallization may also help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for the synthesis of this compound?

A typical workup involves diluting the reaction mixture with an organic solvent like ethyl acetate or ether, followed by washing with water and then brine to remove water-soluble impurities and salts. The organic layer is then dried over an anhydrous salt such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

Q2: What purification techniques are most effective for this compound?

The most commonly cited purification method is flash chromatography on silica gel, using a mixture of cyclohexane and ethyl acetate or petroleum ether and ethyl acetate as the eluent.[1] Recrystallization from a hexane-ethyl acetate mixture is also an effective method for obtaining a solid product.[1]

Q3: My NMR spectrum shows impurities. What are the likely side-products?

Common impurities can include unreacted starting materials such as 2'-bromoacetophenone and ethylene glycol. Side-products from the hydrolysis of the dioxolane ring back to the ketone may also be present, especially if the workup conditions were acidic.

Q4: Is vacuum distillation a suitable purification method for this compound?

Caution should be exercised when considering vacuum distillation. For similar, high-boiling point compounds, decomposition can occur at the required high temperatures, leading to a lower yield.[2] Purification by chromatography or recrystallization is generally preferred.

Q5: How should I handle and store this compound?

This compound is expected to be an irritant and moisture-sensitive.[3] It is important to handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store the compound in a cool, dry place away from moisture.[3]

Experimental Protocol: Synthesis and Workup

This protocol is a generalized procedure based on literature reports for the synthesis of this compound from 2'-bromoacetophenone and ethylene glycol.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2'-bromoacetophenone, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and a suitable solvent like toluene.[1]

  • Reaction Execution: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.[1]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.[1]

  • Washing: Wash the organic layer sequentially with water and then with brine.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel or by recrystallization.[1]

Visual Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification start Completed Reaction Mixture extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction washing Wash with Water & Brine extraction->washing drying Dry Organic Layer (e.g., Na2SO4) washing->drying washing->waste1_point Aqueous Waste filtration Filter drying->filtration evaporation Solvent Evaporation filtration->evaporation filtration->waste2_point Used Drying Agent purification Purification (Chromatography or Recrystallization) evaporation->purification product Pure Product purification->product

Caption: General workflow for the workup and purification of this compound.

References

Technical Support Center: Monitoring "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" Reaction by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers using Thin-Layer Chromatography (TLC) to monitor reactions involving 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why don't I see any spots on my developed TLC plate?

A1: This is a common issue with several potential causes:

  • Insufficient Concentration: The sample spotted on the plate may be too dilute.[1][2] Try concentrating the reaction aliquot before spotting or apply the sample to the same spot multiple times, allowing the solvent to dry completely between applications.[1][2]

  • Improper Visualization: this compound contains a phenyl group, which should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent plate.[3][4][5][6] If your product or starting material lacks a UV-active chromophore, UV light will not work. In this case, try alternative visualization methods like iodine vapor or a potassium permanganate stain.[1][3]

  • Sample Volatility: The compound may have evaporated from the plate. This is less likely for the specified compound but can occur with more volatile substances. Ensure you develop the plate soon after spotting.[2]

  • Incorrect Spotting: The origin line where you spotted the sample might have been below the solvent level in the developing chamber, causing your compound to dissolve into the solvent reservoir instead of moving up the plate.[1]

Q2: My spots are streaking or "tailing" down the plate. How can I fix this?

A2: Streaking usually indicates one of the following:

  • Sample Overload: The most common cause is applying too much sample to the plate.[1][2][7] Prepare a more dilute solution of your reaction mixture for spotting.

  • Compound Acidity/Basicity: Although not strongly acidic or basic, interactions between your compound and the slightly acidic silica gel can sometimes cause streaking.[8] If you suspect this, you can add a small amount (0.1–2.0%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.[2]

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

  • Potential Decomposition: The compound might be unstable on the silica gel plate.[9] This can sometimes be observed if the reaction work-up changes the TLC profile.[9]

Q3: My spots are either too high (near the solvent front) or too low (near the origin). What should I do?

A3: This is a problem with the polarity of your mobile phase (eluent). The goal is to have an Rf value between 0.2 and 0.8 for the compounds of interest.

  • Spots Too High (High Rf): Your eluent is too polar. To decrease its polarity, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.[2]

  • Spots Too Low (Low Rf): Your eluent is not polar enough. To increase polarity, add more of the polar solvent (e.g., ethyl acetate).[2]

Q4: The spots for my starting material and product are not separating. How can I improve the resolution?

A4: Poor separation means the chosen eluent system is not effective at differentiating between your compounds.

  • Change Solvent System: You need to try a different eluent system. A good starting point for many neutral organic molecules is a mixture of hexanes and ethyl acetate.[10] You can systematically vary the ratio (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find the optimal separation.

  • Use a Co-spot: Always run a "co-spot" lane where you apply both the starting material and the reaction mixture at the same origin point.[11] If the starting material and product have slightly different Rf values, the co-spot will appear elongated or as two overlapping spots, confirming they are different compounds.[11]

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.

1. Materials:

  • Silica gel TLC plates (e.g., Merck 60 F254).[10]

  • Developing chamber with a lid.

  • Capillary tubes for spotting.

  • Eluent (Mobile Phase): A mixture of hexanes and ethyl acetate is a good starting point.

  • Visualization tools: UV lamp (254 nm), iodine chamber, or potassium permanganate stain.[12]

  • Samples: A pure reference sample of the starting material and aliquots from the reaction mixture at various time points.

2. Procedure:

  • Prepare the Eluent: Start with an 8:2 or 9:1 mixture of Hexane:Ethyl Acetate. Pour about 0.5 cm of this solvent into the developing chamber, place a piece of filter paper inside to saturate the atmosphere, and cover with the lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.[1] Mark three lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[11]

  • Spot the Plate:

    • Dissolve a tiny amount of the starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, touch it briefly to the "SM" mark on the origin.

    • Take a small aliquot from your reaction and spot it on the "Rxn" mark.

    • On the "Co" mark, first spot the starting material, then spot the reaction mixture directly on top of it.

    • Check the plate under a UV lamp before developing to ensure you have spotted enough material.

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the eluent level is below the origin line.[1] Close the lid and allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.

  • Visualize and Analyze:

    • Immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a 254 nm UV lamp and circle any visible spots with a pencil.[4]

    • If other spots are suspected, use a secondary method like placing the plate in a chamber with a few iodine crystals.[3][4]

    • Calculate the Retardation Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .

    • Monitor the reaction by observing the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot over time.[11]

Data Presentation

The polarity, and thus the Rf value, of the product will depend on the specific reaction being performed. For a typical nucleophilic substitution on the bromomethyl group, the polarity might change as follows:

CompoundExpected PolarityExample Eluent SystemExpected Rf Value
This compound (Starting Material)Moderately Polar8:2 Hexane:Ethyl Acetate~0.5
Example Product (e.g., substitution with an alcohol, R-O-CH₂)More Polar than SM8:2 Hexane:Ethyl Acetate~0.3
Example Product (e.g., elimination to form a vinyl group)Less Polar than SM8:2 Hexane:Ethyl Acetate~0.7

Note: These Rf values are illustrative. Actual values must be determined experimentally.

Visualizations

TLC_Troubleshooting_Workflow start Run TLC Analysis analyze Analyze Developed Plate start->analyze prob_no_spots Problem: No Spots analyze->prob_no_spots No spots? prob_streaking Problem: Streaking Spots analyze->prob_streaking Streaking? prob_rf Problem: Rf Too High or Low analyze->prob_rf Rf issues? prob_separation Problem: Poor Separation analyze->prob_separation No separation? outcome Clear Result: Monitor Reaction Progress analyze->outcome Good results? sol_no_spots Solution: - Concentrate Sample - Use Stain/Iodine prob_no_spots->sol_no_spots Retry sol_streaking Solution: - Dilute Sample - Add Modifier to Eluent prob_streaking->sol_streaking Retry sol_rf Solution: - Adjust Eluent Polarity prob_rf->sol_rf Retry sol_separation Solution: - Change Eluent System - Use Co-Spot prob_separation->sol_separation Retry sol_no_spots->start Retry sol_streaking->start Retry sol_rf->start Retry sol_separation->start Retry

Caption: A workflow for troubleshooting common TLC issues.

Caption: Idealized TLC plate showing reaction progress.

References

Technical Support Center: Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(bromomethyl)-2-phenyl-1,3-dioxolane, particularly focusing on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Ketalization of 2'-bromoacetophenone: This involves the reaction of 2'-bromoacetophenone with ethylene glycol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TSA), with azeotropic removal of water.[1]

  • Bromination of 2-methyl-2-phenyl-1,3-dioxolane: This route involves the direct bromination of the methyl group on the pre-formed dioxolane. However, this method can present challenges as the ketal structure may be sensitive to the brominating conditions, potentially leading to ring-opening byproducts.[2]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: Particularly during bromination, controlling the temperature is crucial to prevent side reactions and ensure selectivity. For instance, some procedures recommend maintaining the temperature between 0-3°C.[3]

  • Water Removal: In the ketalization reaction, efficient removal of water, often through a Dean-Stark apparatus, is essential to drive the equilibrium towards product formation.[1]

  • Purity of Starting Materials: Using freshly distilled or high-purity reagents can significantly impact the reaction outcome and minimize the formation of impurities.

  • Catalyst Loading: The amount of acid catalyst should be optimized to ensure a reasonable reaction rate without promoting side reactions or degradation of the product.

Q3: What are the potential impurities and byproducts in this synthesis?

A3: Common impurities can include unreacted starting materials such as 2'-bromoacetophenone and ethylene glycol.[4] Side products may arise from incomplete reactions or alternative reaction pathways.[4] In bromination routes, ring-opened byproducts can be a significant issue.[2] During workup, residual acid catalyst and solvents will also be present.

Q4: What purification methods are most effective for this compound?

A4: The primary purification techniques are:

  • Distillation under reduced pressure: This is a common method for purifying the final product.[3][5]

  • Column chromatography: Silica gel chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is effective for removing impurities.[1][4][6]

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent is a viable purification method.[4]

Q5: What are the safety considerations when handling the reagents and product?

A5: 2-(Bromomethyl)-1,3-dioxolane and related compounds are irritants and can cause respiratory tract, skin, and eye irritation.[7] Bromine and hydrogen bromide are corrosive and toxic. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

Troubleshooting Guide

Problem 1: Low yield of this compound in the ketalization reaction.

  • Potential Cause: Incomplete reaction due to insufficient water removal.

    • Troubleshooting Step: Ensure the Dean-Stark apparatus is functioning correctly and that the solvent is refluxing at a rate sufficient for azeotropic water removal. Consider using a drying agent in the reaction mixture, such as molecular sieves.

  • Potential Cause: Unfavorable reaction equilibrium.

    • Troubleshooting Step: Increase the molar excess of ethylene glycol to shift the equilibrium towards the product.

  • Potential Cause: Degradation of the product by the acid catalyst.

    • Troubleshooting Step: Optimize the catalyst loading; use the minimum amount required. Neutralize the reaction mixture promptly during workup to prevent prolonged exposure to acid.

Problem 2: Formation of significant byproducts during the bromination of 2-methyl-2-phenyl-1,3-dioxolane.

  • Potential Cause: Ring-opening of the dioxolane ring.

    • Troubleshooting Step: This can be caused by the acidic conditions generated during bromination (HBr byproduct).[2] Consider adding a non-nucleophilic base to scavenge the HBr as it is formed. Maintain a low reaction temperature to minimize side reactions.

  • Potential Cause: Over-bromination.

    • Troubleshooting Step: Carefully control the stoichiometry of the brominating agent (e.g., NBS or bromine). Add the brominating agent portion-wise to maintain control over the reaction.

Problem 3: Difficulty in purifying the crude product.

  • Potential Cause: Presence of close-boiling impurities.

    • Troubleshooting Step: If vacuum distillation is ineffective, employ column chromatography with a carefully selected eluent system to improve separation.[4]

  • Potential Cause: Product decomposition during distillation.

    • Troubleshooting Step: The product may be thermally labile, especially in the presence of trace impurities.[5] Ensure a high vacuum to lower the boiling point. Consider purification by column chromatography at room temperature as an alternative.

Quantitative Data Summary

ParameterValueSynthesis RouteReference
Yield 79.2%Bromination of 2-methyl-1,3-dioxolane precursor[3]
Yield 98%Bromination of a substituted acetophenone with NBS[6]
Yield 85.5% (overall)Two-step: ketalization followed by bromination[5]
Reaction Time 3.5 hoursBromination[3]
Reaction Time 8 hoursKetalization with azeotropic removal of water[1]
Reaction Time 24 hoursBromination with NBS[6]
Reaction Temperature 0-3 °CBromination with Br2[3]
Reaction Temperature 45 °CBromination with NBS[6]
Reaction Temperature 20-42 °CBromination with Br2[5]

Experimental Protocols

Protocol: Synthesis of this compound via Ketalization of 2'-Bromoacetophenone [1]

  • Apparatus Setup: Assemble a round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reagent Charging: To the flask, add 2'-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing for approximately 8 hours or until the theoretical amount of water has been collected.

  • Workup: Cool the reaction mixture to room temperature. Distill off the toluene under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis start Start: Reagents reaction Ketalization Reaction (2'-bromoacetophenone + ethylene glycol) start->reaction p-TSA, Toluene Reflux workup Aqueous Workup (Neutralization & Extraction) reaction->workup Cooling purification Purification (Distillation or Chromatography) workup->purification Drying & Concentration product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Low Yield? cause1 Incomplete Reaction? problem->cause1 Yes cause2 Product Degradation? problem->cause2 No solution1a Check Dean-Stark apparatus cause1->solution1a Check water removal solution1b Increase ethylene glycol excess cause1->solution1b Shift equilibrium solution2a Optimize catalyst loading cause2->solution2a solution2b Prompt neutralization during workup cause2->solution2b

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "2-(Bromomethyl)-2-phenyl-1,3-dioxolane".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

The most common impurities originate from the starting materials and the reaction conditions. These include:

  • Unreacted Starting Materials: 2-Bromoacetophenone and ethylene glycol are the primary reactants and can remain if the reaction does not go to completion.[1]

  • Acid Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is typically used and will be present in the crude product.[1]

  • Water: Water is a byproduct of the ketalization reaction.

  • Side-Reaction Products: Although less common, side reactions can lead to byproducts. Acid-catalyzed self-condensation of ethylene glycol or decomposition of the product under harsh acidic conditions are possibilities.

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purification are recrystallization, column chromatography, and distillation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.[1][2]

Q3: How can I assess the purity of my this compound sample?

Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess purity and identify the number of components in a mixture.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value (63-65 °C) is indicative of high purity. Impurities will typically broaden and depress the melting range.

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low or No Crystal Formation - The solution is not saturated. - The cooling process is too fast. - The chosen solvent is not appropriate.- Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool slowly to room temperature, then in an ice bath. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product. - Try a different solvent or a mixture of solvents (e.g., hexane-ethyl acetate).[1]
Oiling Out - The boiling point of the solvent is higher than the melting point of the product. - High concentration of impurities.- Use a lower-boiling point solvent system. - Add more solvent to the hot solution to ensure the product dissolves completely at a lower temperature.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and then filter it through celite before cooling.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent). - Column overloading.- Optimize the eluent system using TLC to achieve good separation (Rf value of the product should be around 0.3-0.4). A common eluent is a mixture of cyclohexane and ethyl acetate.[1] - Ensure the ratio of crude product to silica gel is appropriate (typically 1:30 to 1:50 by weight).
Product is not Eluting from the Column - The eluent is too non-polar.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Data Presentation

Table 1: Comparison of Purification Methods for this compound and Analogs

Purification Method Typical Solvents/Conditions Reported Yield Reported Purity Suitable for Removing Reference
Recrystallization Hexane-Ethyl Acetate90%HighStarting materials, some side-products[1]
Flash Chromatography Cyclohexane-Ethyl Acetate (gradient)Not specifiedHighClosely related impurities, starting materials[1]
Distillation Reduced pressure79.2% (for a similar dioxolane)>95%Low-boiling impurities, solvent[3]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot mixture of hexane and ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 cyclohexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent mixture, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

PurificationWorkflow start Crude Product (this compound) check_purity Assess Purity (TLC/NMR) start->check_purity high_purity High Purity? (>95%) check_purity->high_purity impurity_type Identify Impurity Type high_purity->impurity_type No final_product Pure Product high_purity->final_product Yes solids Solid Impurities & Unreacted Starting Materials impurity_type->solids Mainly Solids polar_impurities Polar Impurities (e.g., Ethylene Glycol, Acid Catalyst) impurity_type->polar_impurities Mainly Polar non_polar_impurities Non-polar/Closely Related Impurities impurity_type->non_polar_impurities Mainly Non-polar/ Similar Polarity distillation Distillation (if applicable) impurity_type->distillation Volatile Impurities recrystallization Recrystallization solids->recrystallization column_chromatography Column Chromatography polar_impurities->column_chromatography non_polar_impurities->column_chromatography recrystallization->final_product column_chromatography->final_product distillation->final_product

References

Validation & Comparative

A Comparative Guide to Acetal Protecting Groups: Spotlight on 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of multi-step organic synthesis, particularly in drug development, the selective protection and deprotection of functional groups is a cornerstone of success. Acetal protecting groups are routinely employed to mask diol functionalities from unwanted reactions. This guide provides an objective comparison of "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" with other commonly used acetal protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Introduction to Acetal Protecting Groups for Diols

Acetal protecting groups are formed by the acid-catalyzed reaction of a diol with an aldehyde or ketone. Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are frequently used due to their enhanced stability compared to their acyclic counterparts.[1] The choice of an acetal protecting group is dictated by its stability under various reaction conditions and the ease of its removal. Key considerations include stability towards acidic and basic conditions, nucleophiles, and redox reagents.[2]

This guide focuses on the comparison of this compound with two widely used acetal protecting groups:

  • Isopropylidene Acetal (Acetonide): Formed from acetone, it is one of the most common protecting groups for 1,2- and 1,3-diols.

  • Benzylidene Acetal: Formed from benzaldehyde, it is frequently used in carbohydrate chemistry and offers unique deprotection pathways.

Performance Comparison of Acetal Protecting Groups

The stability and reactivity of an acetal are significantly influenced by the substituents on the acetal carbon (the C2 position of the dioxolane ring). The subject of this guide, this compound, features both a phenyl and a bromomethyl group at this position.

While direct kinetic studies comparing the bromomethyl derivative are scarce, valuable insights can be drawn from related structures. Experimental data on the acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxolane and its C2-alkyl-substituted derivatives reveal that substitution at the C2 position has a profound impact on stability. The introduction of a methyl group at C2, adjacent to the phenyl group, results in a significant retardation of the hydrolysis rate.[1]

Table 1: Quantitative Comparison of Hydrolysis Rates of 2-Substituted-2-phenyl-1,3-dioxolanes

CompoundRelative Rate of Hydrolysis (k_rel)
2-Phenyl-1,3-dioxolane1.00
2-Methyl-2-phenyl-1,3-dioxolane0.03

Data adapted from Fife, T. H.; Hagopian, L. J. Org. Chem. 1966, 31 (6), 1772–1775.[1]

This observed rate decrease is attributed to steric hindrance in the transition state leading to the oxocarbenium ion intermediate.[1] It can be inferred that the larger bromomethyl group in "this compound" would result in even greater steric hindrance, leading to a further decrease in the rate of acidic hydrolysis compared to the 2-methyl derivative. This suggests that the this compound is a more stable protecting group under acidic conditions than a simple benzylidene acetal.

Table 2: Qualitative Performance Comparison of Acetal Protecting Groups

Protecting GroupFormation ConditionsStabilityCleavage Conditions
This compound Diol, 2-bromo-1-phenylethanone, acid catalyst (e.g., p-TsOH), azeotropic removal of water.High acid stability (inferred). Stable to base, nucleophiles, and redox agents.Strong aqueous acid, prolonged reaction times (inferred).
Isopropylidene Acetal (Acetonide) Diol, acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH).Moderate acid stability. Stable to base, nucleophiles, and redox agents.Mild aqueous acid (e.g., acetic acid, dilute HCl).
Benzylidene Acetal Diol, benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst (e.g., p-TsOH).Good acid stability. Stable to base and nucleophiles.Aqueous acid; Hydrogenolysis (e.g., H₂, Pd/C); Oxidative cleavage.

Experimental Protocols

General Procedure for the Formation of this compound

This protocol is based on the synthesis of similar 2-substituted-1,3-dioxolanes.

Materials:

  • Diol (1.0 equiv)

  • 2-Bromo-1-phenylethanone (1.05 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a solution of the diol in toluene, add 2-bromo-1-phenylethanone and a catalytic amount of p-TsOH.

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Reflux the reaction mixture until no more water is collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for the Acid-Catalyzed Deprotection of Acetal Protecting Groups

Materials:

  • Protected Diol (1.0 equiv)

  • Aqueous Acid (e.g., 1 M HCl, or 80% acetic acid)

  • Organic Solvent (e.g., Tetrahydrofuran (THF), acetone)

Procedure:

  • Dissolve the protected diol in a suitable organic solvent.

  • Add the aqueous acid solution. The choice of acid and its concentration will depend on the lability of the protecting group (see Table 2).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected diol by column chromatography if necessary.

Visualizing Acetal Chemistry

Acetal Formation and Deprotection Mechanism

G cluster_protection Protection cluster_deprotection Deprotection Diol Diol (R(OH)₂) Hemiketal Hemiketal Intermediate Diol->Hemiketal Ketone Ketone (R'R''C=O) Ketone->Hemiketal AcidCat_p H⁺ (cat.) AcidCat_p->Ketone Protonation Oxonium_p Oxonium Ion Hemiketal->Oxonium_p + H⁺, -H₂O Acetal Cyclic Acetal Oxonium_p->Acetal Intramolecular Nucleophilic Attack H2O_p H₂O Acetal_d Cyclic Acetal Oxonium_d Protonated Acetal Acetal_d->Oxonium_d AcidCat_d H⁺ (cat.) AcidCat_d->Acetal_d Protonation H2O_d H₂O Carbocation Oxocarbenium Ion + Alcohol Oxonium_d->Carbocation Ring Opening Diol_d Diol (R(OH)₂) Carbocation->Diol_d + H₂O, -H⁺ Ketone_d Ketone (R'R''C=O)

Caption: General mechanism for acid-catalyzed formation and cleavage of cyclic acetals.

Workflow for Selecting a Diol Protecting Group```dot

G Start Start: Need to Protect a Diol Q1 Are subsequent steps strongly acidic? Start->Q1 Q2 Is hydrogenolysis a viable deprotection strategy? Q1->Q2 No PG1 Use a highly stable acetal: This compound or Benzylidene Acetal Q1->PG1 Yes Q3 Is mild acid cleavage required? Q2->Q3 No PG2 Consider Benzylidene Acetal Q2->PG2 Yes PG3 Use Isopropylidene (Acetonide) Q3->PG3 Yes PG4 Consider Benzylidene Acetal or other robust groups Q3->PG4 No

Caption: Relative stability of common acetal protecting groups to acidic conditions.

Conclusion

The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. While classic protecting groups like isopropylidene and benzylidene acetals are well-characterized and widely used, substituted dioxolanes such as this compound offer a potentially more robust alternative for protecting diols under acidic conditions. The increased steric hindrance at the C2 position likely enhances its stability towards acid-catalyzed hydrolysis. Researchers should consider the trade-off between increased stability and the potentially harsher conditions required for deprotection when selecting this protecting group for their synthetic endeavors.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the stability of functional groups is a critical parameter influencing reaction outcomes, purification strategies, and the shelf-life of intermediates and active pharmaceutical ingredients. The 1,3-dioxolane moiety, frequently employed as a protecting group for aldehydes and ketones, exhibits a characteristic susceptibility to acid-catalyzed hydrolysis. This guide provides a comparative analysis of the stability of "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" and related 2-substituted-2-phenyl-1,3-dioxolanes, supported by established principles of physical organic chemistry and a detailed experimental protocol for stability assessment.

Comparative Stability Analysis

The stability of the 1,3-dioxolane ring is predominantly influenced by its susceptibility to acid-catalyzed hydrolysis. Under neutral and basic conditions, the dioxolane moiety is generally stable. The rate-determining step in the acid-catalyzed hydrolysis involves the formation of a carbocation intermediate at the C2 position. Consequently, the electronic nature of the substituents at this position plays a pivotal role in modulating the stability of the entire molecule.

While specific kinetic data for the hydrolysis of "this compound" is not extensively reported in the available literature, its stability can be inferred and compared with other analogs based on the electronic effects of the C2-substituent.

CompoundC2-SubstituentElectronic Effect of SubstituentExpected Relative Stability in Acid
2-Phenyl-1,3-dioxolane-HNeutralModerate
2-Methyl-2-phenyl-1,3-dioxolane-CH₃Electron-donating (weak)Higher
This compound-CH₂BrElectron-withdrawing (inductive)Lower
2-(Nitromethyl)-2-phenyl-1,3-dioxolane-CH₂NO₂Electron-withdrawing (strong)Lowest

Note: The expected relative stability is a qualitative assessment based on the electronic effects of the C2-substituent on the stability of the carbocation intermediate formed during acid-catalyzed hydrolysis. Higher stability corresponds to a slower rate of hydrolysis.

The electron-donating methyl group in 2-methyl-2-phenyl-1,3-dioxolane stabilizes the carbocation intermediate, thereby decreasing the rate of hydrolysis and increasing the overall stability of the compound in acidic media. Conversely, the electron-withdrawing bromomethyl group in the target compound, "this compound," is expected to destabilize the carbocation intermediate through an inductive effect. This destabilization would lead to a faster rate of hydrolysis and, consequently, lower stability in acidic environments compared to its alkyl-substituted counterparts. The effect is anticipated to be even more pronounced with a strongly electron-withdrawing group like a nitromethyl substituent.

Experimental Protocol: Determination of Hydrolytic Stability

This protocol outlines a general method for determining the rate of acid-catalyzed hydrolysis of dioxolanes, which can be adapted to compare the stability of "this compound" and its analogs.

Objective: To determine the pseudo-first-order rate constant (k_obs) for the hydrolysis of a dioxolane at a specific pH and temperature.

Materials:

  • Dioxolane derivative (e.g., this compound)

  • Aqueous buffer of desired pH (e.g., 0.1 M HCl for acidic conditions)

  • Organic solvent miscible with water (e.g., acetonitrile or dioxane, HPLC grade)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Internal standard for chromatographic analysis

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature bath or incubator

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the dioxolane derivative in the chosen organic solvent at a known concentration (e.g., 10 mM).

  • Reaction Setup: In a thermostated reaction vessel, equilibrate the aqueous buffer to the desired temperature (e.g., 25 °C).

  • Initiation of Reaction: To initiate the hydrolysis reaction, add a small, known volume of the dioxolane stock solution to the pre-heated buffer solution to achieve the desired final concentration (e.g., 0.1 mM). Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of the quenching solution. This will neutralize the acid and stop the hydrolysis.

  • Sample Analysis: Analyze the quenched samples by HPLC. The disappearance of the dioxolane peak and/or the appearance of the corresponding ketone (e.g., 2-bromo-1-phenylethan-1-one) peak should be monitored. Use an internal standard to improve quantitative accuracy.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the dioxolane (ln[Dioxolane]) versus time.

    • The slope of the resulting linear plot will be equal to -k_obs.

    • The half-life (t₁/₂) of the reaction can be calculated using the equation: t₁/₂ = 0.693 / k_obs.

Mechanism of Acid-Catalyzed Dioxolane Hydrolysis

The hydrolysis of 2-substituted-2-phenyl-1,3-dioxolanes in acidic conditions proceeds through a well-established mechanism involving protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent deprotonation yields the diol and the corresponding ketone.

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis of 2-Substituted-2-Phenyl-1,3-Dioxolane Dioxolane 2-R-2-Phenyl-1,3-Dioxolane ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane + H⁺ Carbocation Resonance-Stabilized Carbocation Intermediate ProtonatedDioxolane->Carbocation Ring Opening Hemiketal Protonated Hemiketal Carbocation->Hemiketal + H₂O Products Ethylene Glycol + Phenyl Ketone Hemiketal->Products - H⁺

Caption: Acid-catalyzed hydrolysis mechanism of a 2-substituted-2-phenyl-1,3-dioxolane.

This guide provides a framework for understanding and evaluating the stability of "this compound" in comparison to its structural analogs. By applying the outlined experimental protocol, researchers can generate valuable quantitative data to inform their synthetic strategies and handling procedures for these important chemical intermediates.

Spectroscopic Analysis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" and related compounds for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 7.53 - 7.50 (m, 2H)Aromatic (C₆H₅)
7.40 - 7.34 (m, 3H)Aromatic (C₆H₅)
4.25 - 4.17 (m, 2H)-OCH₂CH₂O-
3.96 - 3.88 (m, 2H)-OCH₂CH₂O-
3.67 (s, 2H)-CH₂Br
2-Phenyl-1,3-dioxolane 7.50 - 7.30 (m)Aromatic (C₆H₅)
5.80 (s)CH (acetal)
4.15 - 3.95 (m)-OCH₂CH₂O-
2-(Bromomethyl)-1,3-dioxolane 5.15 (t, J=4.0 Hz, 1H)O-CH-O
4.10 - 3.90 (m, 4H)-OCH₂CH₂O-
3.45 (d, J=4.0 Hz, 2H)-CH₂Br
2-(3-Bromophenyl)-1,3-dioxolane 7.65 (t, J=1.8 Hz, 1H)Aromatic
7.48 (dt, J=7.7, 1.4 Hz, 1H)Aromatic
7.42 (dt, J=7.9, 1.4 Hz, 1H)Aromatic
7.26 (t, J=7.8 Hz, 1H)Aromatic
5.81 (s, 1H)O-CH-O
4.18 - 4.00 (m, 4H)-OCH₂CH₂O-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound [1]139.7Aromatic (quaternary)
128.9Aromatic (CH)
128.4Aromatic (CH)
126.1Aromatic (CH)
107.3-C(O-)-
65.9-OCH₂CH₂O-
38.4-CH₂Br
2-Phenyl-1,3-dioxolane 137.9Aromatic (quaternary)
129.4Aromatic (CH)
128.5Aromatic (CH)
126.5Aromatic (CH)
103.9O-CH-O
65.4-OCH₂CH₂O-

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3060, 3030Aromatic C-H stretch
~2950, 2880Aliphatic C-H stretch
~1600, 1490, 1450Aromatic C=C stretch
~1200 - 1000 (strong)C-O stretch (acetal)
~690C-Br stretch
2-Phenyl-1,3-dioxolane 3100 - 3000Aromatic C-H stretch
3000 - 2850Aliphatic C-H stretch
~1600, 1490, 1450Aromatic C=C stretch
1200 - 1000 (strong)C-O stretch (acetal)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundKey Fragment Ions (m/z)Interpretation
This compound [2]149[M - CH₂Br - H]⁺
105[C₆H₅CO]⁺ (benzoyl cation)
77[C₆H₅]⁺ (phenyl cation)
2-Phenyl-1,3-dioxolane 149[M - H]⁺
105[C₆H₅CO]⁺ (benzoyl cation)
77[C₆H₅]⁺ (phenyl cation)
2-Bromomethyl-1,3-dioxolane [3]167/169[M]⁺ (Molecular ion with Br isotopes)
87[M - Br]⁺
73[M - CH₂Br]⁺

Experimental Protocols

A general outline of the experimental protocols for the spectroscopic analysis is provided below. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Spectra are usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: The solid is finely ground with KBr powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization Method: Electron Ionization (EI) is a common method for generating fragment ions.

  • Data Acquisition: The instrument is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and fragment ions.

Visualizing Spectroscopic Analysis and Fragmentation

The following diagrams illustrate the general workflow of spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for "this compound."

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity, Chemical Environment IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation

General workflow for spectroscopic analysis.

Fragmentation_Pathway Parent [M]⁺ 2-(Bromomethyl)-2-phenyl- 1,3-dioxolane m/z 242/244 Fragment1 [M - CH₂Br]⁺ m/z 149 Parent->Fragment1 - •CH₂Br Fragment2 [C₆H₅CO]⁺ Benzoyl cation m/z 105 Fragment1->Fragment2 - CO - H• Fragment3 [C₆H₅]⁺ Phenyl cation m/z 77 Fragment2->Fragment3 - CO

Proposed MS fragmentation of the parent compound.

References

Unveiling the Fleeting Intermediates in the Reactions of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, understanding the transient species that dictate the course of a reaction is paramount. This guide provides a comprehensive characterization of the likely reaction intermediates of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, a versatile building block in medicinal chemistry and materials science. We delve into the mechanistic pathways of its nucleophilic substitution reactions and present a comparative analysis of its standard synthesis versus a plausible, efficient alternative. Experimental data, detailed protocols, and visual aids are provided to offer a practical resource for researchers in the field.

At the Crossroads of Reactivity: The Mechanistic Dichotomy

The reactivity of this compound is primarily centered around the bromo-substituent, a good leaving group, making it susceptible to nucleophilic substitution. The reaction mechanism can proceed through two main pathways: a direct displacement (SN2) or a stepwise process involving a carbocation intermediate (SN1). However, the presence of the adjacent 1,3-dioxolane ring introduces a fascinating element of neighboring group participation (NGP), which can significantly influence the reaction's outcome.

Proposed Reaction Pathways:

The reaction of this compound with a nucleophile (Nu-) can be envisaged to proceed via three potential pathways, as illustrated in the diagram below.

Reaction_Pathways reactant This compound sn2_product SN2 Product (Inversion of Stereochemistry) reactant->sn2_product SN2 Pathway (Strong Nucleophile) intermediate Dioxolanium Ion Intermediate (via NGP) reactant->intermediate Neighboring Group Participation (NGP) sn1_product SN1/NGP Product (Retention of Stereochemistry) intermediate->sn1_product Nucleophilic Attack

Figure 1: Proposed reaction pathways for the nucleophilic substitution of this compound.

The prevailing mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.

  • SN2 Pathway: A strong, unhindered nucleophile will likely favor a direct backside attack, leading to an inversion of stereochemistry at the methylene carbon.

  • Neighboring Group Participation (NGP) and the Dioxolanium Ion Intermediate: In the presence of weaker nucleophiles or in polar, ion-stabilizing solvents, the reaction is likely to be assisted by the lone pair of electrons on one of the dioxolane oxygen atoms. This intramolecular attack displaces the bromide ion and forms a transient, five-membered bridged cation known as a dioxolanium ion . Subsequent attack by the external nucleophile occurs on this intermediate, leading to the final product with an overall retention of stereochemistry. This pathway is often kinetically favored over a simple SN1 reaction due to the anchimeric assistance provided by the neighboring group.

While direct spectroscopic observation of the dioxolanium ion intermediate for this specific molecule is not extensively documented in the literature, its existence is strongly supported by mechanistic studies of analogous systems.[1][2][3] The characterization of such fleeting intermediates typically requires specialized techniques like low-temperature NMR spectroscopy or trapping experiments.

Synthesis of this compound: A Comparative Analysis

The efficient synthesis of the title compound is crucial for its application. Here, we compare the standard, well-established method with a promising alternative utilizing phase-transfer catalysis (PTC).

ParameterStandard SynthesisAlternative: Phase-Transfer Catalysis (PTC)
Starting Materials 2-Bromoacetophenone, Ethylene Glycol2-Bromoacetophenone, Ethylene Glycol
Catalyst Acid catalyst (e.g., p-toluenesulfonic acid)Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) and a base (e.g., K2CO3)
Solvent Toluene (with azeotropic removal of water)Biphasic system (e.g., Dichloromethane/Water)
Reaction Conditions Reflux temperatureRoom temperature to mild heating
Typical Yield ~90%Potentially >90%
Work-up Neutralization, extraction, and often recrystallizationSimple phase separation and solvent evaporation
Advantages Well-established, high yieldingMilder reaction conditions, simpler work-up, potential for higher throughput
Disadvantages Requires high temperatures and azeotropic removal of waterRequires a specific phase-transfer catalyst

Table 1: Comparison of Synthetic Methodologies for this compound.

Experimental Protocols

Standard Synthesis: Acid-Catalyzed Acetalization

This procedure is adapted from established literature methods.

Workflow Diagram:

Standard_Synthesis_Workflow start Mix 2-Bromoacetophenone, Ethylene Glycol, and p-TSA in Toluene reflux Reflux with Dean-Stark trap to remove water start->reflux cool Cool to room temperature reflux->cool wash Wash with NaHCO3 solution and brine cool->wash dry Dry organic layer over Na2SO4 wash->dry evaporate Evaporate solvent dry->evaporate purify Recrystallize from Hexane/Ethyl Acetate evaporate->purify

Figure 2: Workflow for the standard acid-catalyzed synthesis.

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromoacetophenone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound.

Alternative Synthesis: Phase-Transfer Catalysis (Hypothetical Protocol)

This proposed protocol is based on the general principles of phase-transfer catalysis for acetal formation.[4][5]

Workflow Diagram:

PTC_Synthesis_Workflow start Combine 2-Bromoacetophenone in DCM with aqueous K2CO3, Ethylene Glycol, and TBAB stir Stir vigorously at room temperature start->stir monitor Monitor reaction by TLC stir->monitor separate Separate the organic layer monitor->separate wash Wash with water separate->wash dry Dry organic layer over Na2SO4 wash->dry evaporate Evaporate solvent to obtain product dry->evaporate

Figure 3: Proposed workflow for the PTC-mediated synthesis.

Procedure:

  • In a flask, dissolve 2-bromoacetophenone (1.0 eq) in a water-immiscible organic solvent like dichloromethane.

  • Add an aqueous solution of a base, such as potassium carbonate, ethylene glycol (1.5 eq), and a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the product, which may be further purified by chromatography if necessary.

Spectroscopic Data for Product Characterization

Accurate characterization of the synthesized this compound is essential. The following table summarizes the expected spectroscopic data.

Spectroscopic TechniqueExpected Data
1H NMR (CDCl3) δ 7.55-7.30 (m, 5H, Ar-H), 4.25-4.15 (m, 2H, -OCH2-), 3.98-3.88 (m, 2H, -OCH2-), 3.65 (s, 2H, -CH2Br)
13C NMR (CDCl3) δ 139.5 (Ar-C), 128.8 (Ar-CH), 128.3 (Ar-CH), 126.0 (Ar-CH), 107.5 (O-C-O), 65.8 (-OCH2-), 38.5 (-CH2Br)
Mass Spectrometry (EI) m/z (%): 244/242 ([M]+, Br isotopes), 163 ([M-Br]+)

Table 2: Spectroscopic Data for this compound.

Conclusion

The reactivity of this compound is nuanced, with the potential for both direct nucleophilic substitution and a more complex pathway involving neighboring group participation via a dioxolanium ion intermediate. The choice of reaction conditions is critical in directing the outcome. For the synthesis of this valuable intermediate, while the standard acid-catalyzed method is robust, the exploration of milder and more efficient routes like phase-transfer catalysis presents a compelling avenue for process optimization in both academic and industrial settings. This guide provides a foundational understanding to aid researchers in the strategic application of this compound in their synthetic endeavors.

References

A Comparative Guide to the Applications of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of protecting groups and reactive intermediates is paramount for the efficient construction of complex molecules. Among the diverse arsenal of chemical tools available, 2-(bromomethyl)-2-phenyl-1,3-dioxolane emerges as a versatile reagent, serving both as a protective moiety for carbonyl groups and as a key building block in the synthesis of valuable compounds, notably in the agrochemical sector. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative synthetic strategies, supported by experimental data and detailed protocols.

This compound as a Carbonyl Protecting Group

The primary application of the 1,3-dioxolane functional group is the protection of aldehydes and ketones from undesired reactions in multi-step syntheses. The 2-phenyl-1,3-dioxolane moiety offers a stable acetal protecting group that is generally resistant to basic, reductive, and oxidative conditions.[1] The introduction of a bromomethyl group at the 2-position provides a reactive handle for further transformations while the carbonyl group remains masked.

Comparison with Alternative Carbonyl Protecting Groups

The selection of an appropriate protecting group is contingent upon its stability to various reaction conditions and the ease of its removal. While "this compound" offers a unique combination of a stable protecting group with a reactive site, it is essential to compare its performance with other commonly used carbonyl protecting groups.

Protecting GroupStructureStability to Strong AcidsStability to Mild AcidsStability to Strong BasesStability to Mild BasesStability to Nucleophiles & HydridesTypical Deprotection Conditions
2-Phenyl-1,3-dioxolane LabileModerately StableStableStableStableAcid-catalyzed hydrolysis (e.g., aq. HCl, TFA)
1,3-Dioxane LabileModerately StableStableStableStableAcid-catalyzed hydrolysis
Dimethyl Acetal LabileLabileStableStableStableAcid-catalyzed hydrolysis
1,3-Dithiane StableStableStableStableStableOxidative cleavage (e.g., HgCl₂/CaCO₃, NBS)

This table provides a general overview of the stability of common carbonyl protecting groups. The specific stability of this compound would be comparable to other 1,3-dioxolanes, with the added consideration of the reactivity of the bromomethyl group.

Oxygen-based protecting groups like 1,3-dioxolanes are favored when mild, acid-catalyzed deprotection is desired.[2] In contrast, sulfur-based protecting groups such as 1,3-dithianes offer greater stability, particularly to acidic conditions, but require harsher or more specific reagents for cleavage.[2] The choice between these alternatives depends on the specific synthetic route and the compatibility with other functional groups present in the molecule.

Application in the Synthesis of Triazole Fungicides

A significant industrial application of this compound and its analogs is in the synthesis of 1,2,4-triazole fungicides. These compounds are crucial in agriculture for controlling a broad spectrum of fungal diseases in crops. The mechanism of action of triazole fungicides involves the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3]

A key example is the synthesis of difenoconazole, a widely used triazole fungicide. A crucial intermediate in its synthesis is a substituted this compound derivative.

Experimental Workflow: Synthesis of Difenoconazole Intermediate

The following diagram illustrates a generalized synthetic workflow for a key intermediate in the production of triazole fungicides, based on patented industrial processes.

G cluster_0 Step 1: Ketalization cluster_1 Step 2: Nucleophilic Substitution A Substituted 2-Bromoacetophenone E Substituted this compound A->E Reflux B 1,2-Propanediol B->E C Acid Catalyst (e.g., p-TsOH) C->E D Toluene (Azeotropic removal of water) D->E J Difenoconazole (Triazole Fungicide) E->J F 1,2,4-Triazole F->J G Base (e.g., K₂CO₃, KOH) G->J H Solvent (e.g., DMF, NMP) H->J I Catalyst (e.g., NaI, CuI) I->J

Caption: Synthetic workflow for the preparation of a difenoconazole-type triazole fungicide.

Detailed Experimental Protocol: Synthesis of a Difenoconazole Analog

The following protocol is a representative example of the synthesis of a difenoconazole analog, adapted from patented procedures.

Step 1: Synthesis of 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane

This step involves the protection of the ketone functionality of the substituted acetophenone as a dioxolane.

  • Reactants:

    • 2-bromo-1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethan-1-one

    • 1,2-propanediol

    • Lewis acid catalyst (e.g., p-toluenesulfonic acid)

    • Solvent: Toluene

  • Procedure:

    • The substituted acetophenone and 1,2-propanediol are dissolved in toluene.

    • A catalytic amount of the Lewis acid is added.

    • The mixture is refluxed with azeotropic removal of water.

    • Upon completion, the reaction is worked up to isolate the dioxolane intermediate. The yield for this step is typically high, often exceeding 95%.

Step 2: Synthesis of Difenoconazole

This step involves the nucleophilic substitution of the bromide with 1,2,4-triazole.

  • Reactants:

    • 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane

    • 1,2,4-triazole

    • Base: Potassium hydroxide (KOH)

    • Catalyst: Sodium iodide (NaI) and Copper(I) iodide (CuI)

    • Solvent: N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)

  • Procedure:

    • The dioxolane intermediate, 1,2,4-triazole, base, and catalysts are combined in the solvent mixture.

    • The reaction mixture is heated to reflux for several hours (e.g., 5 hours).[4]

    • After completion, the mixture is filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by extraction and recrystallization to yield difenoconazole as a white solid.[4] The reported yield for this step is typically in the range of 96-98%.[4]

Comparison of Synthetic Routes

Alternative synthetic strategies for triazole fungicides exist, which may involve introducing the triazole moiety at a different stage of the synthesis. For instance, some routes proceed via the formation of an α-triazolyl ketone, which is then subjected to ketalization. However, the route utilizing the pre-formed dioxolane intermediate offers the advantage of avoiding the generation of isomers that can occur in other sequences, leading to higher purity of the final product.[5]

Conclusion

This compound and its derivatives are valuable and versatile compounds in organic synthesis. As a protecting group, the 2-phenyl-1,3-dioxolane moiety provides robust protection for carbonyls with the convenience of acid-labile deprotection. Its most significant application lies in its role as a key intermediate in the industrial synthesis of 1,2,4-triazole fungicides. The synthetic route involving this intermediate demonstrates high efficiency and selectivity, underscoring its importance in the development of agrochemicals. For researchers and drug development professionals, understanding the reactivity and comparative advantages of this building block is crucial for the design and execution of efficient and scalable synthetic strategies.

References

A Comparative Guide to the Mechanistic Nuances of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic aspects of reactions involving 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, a key intermediate in various synthetic pathways. By examining its reactivity in nucleophilic substitution reactions alongside a well-established benchmark, benzyl bromide, this document aims to offer valuable insights for reaction design and optimization. Detailed experimental protocols and quantitative data are presented to facilitate informed decision-making in research and development settings.

Introduction to this compound

This compound serves as a protected form of α-bromoacetophenone. The dioxolane group masks the reactive ketone functionality, allowing for selective reactions at the bromomethyl group. This strategy is crucial in multistep syntheses where the carbonyl group would otherwise interfere with desired transformations. Understanding the reactivity of this compound is paramount for its effective utilization.

Comparative Analysis of Nucleophilic Substitution Reactions

To objectively assess the performance of this compound in nucleophilic substitution, a direct comparison with benzyl bromide is presented. The reaction of these substrates with sodium azide to form the corresponding azides is a classic Sₙ2 transformation and serves as an excellent model for this comparison.

Table 1: Comparison of Nucleophilic Azide Substitution

FeatureThis compoundBenzyl Bromide
Reaction Substitution of Bromide with AzideSubstitution of Bromide with Azide
Mechanism Sₙ2Sₙ2
Typical Solvent Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1][2]
Nucleophile Sodium Azide (NaN₃)Sodium Azide (NaN₃)[1][2]
Reaction Time Potentially slower due to steric hindranceGenerally fast[1]
Reported Yield High (estimated based on related reactions)73-99%[1][2][3]
Key Influencing Factors Steric hindrance from the dioxolane ring and phenyl group. Electronic effect of the acetal oxygen atoms.Benzylic position enhances reactivity.
Mechanistic Considerations

The nucleophilic substitution reaction on both substrates proceeds via a bimolecular (Sₙ2) mechanism. In this concerted process, the azide nucleophile attacks the electrophilic carbon bearing the bromine atom, leading to the displacement of the bromide leaving group.

The presence of the bulky 2-phenyl-1,3-dioxolane group in the target molecule is expected to introduce steric hindrance around the reaction center. This hindrance can impede the approach of the nucleophile, potentially leading to a slower reaction rate compared to the less hindered benzyl bromide.

Conversely, the oxygen atoms of the dioxolane ring may exert an electron-withdrawing inductive effect, which could slightly influence the electrophilicity of the reaction center. However, the steric factor is generally considered more dominant in Sₙ2 reactions.

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and for performing the comparative nucleophilic substitution reaction are provided below.

Synthesis of this compound

Materials:

  • 2'-Bromoacetophenone

  • Ethylene glycol

  • p-Toluenesulfonic acid

  • Toluene

Procedure:

  • A mixture of 2'-bromoacetophenone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Nucleophilic Substitution with Sodium Azide: A Comparative Experiment

Materials:

  • This compound

  • Benzyl bromide

  • Sodium azide

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Reaction Setup (performed in parallel for both substrates):

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • In a separate round-bottom flask, dissolve benzyl bromide (1 equivalent) in DMF.

  • To each flask, add sodium azide (1.5 equivalents).

  • Stir both reaction mixtures at room temperature.

Monitoring and Work-up:

  • Monitor the progress of each reaction by TLC.

  • Upon completion (or after a set reaction time for kinetic comparison), quench both reactions by adding water.

  • Extract the aqueous mixtures with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide products.

Analysis:

  • Purify the crude products by column chromatography.

  • Determine the yield of each reaction.

  • Characterize the products (2-(azidomethyl)-2-phenyl-1,3-dioxolane and benzyl azide) using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the reaction mechanism and experimental workflow.

G cluster_reaction Sₙ2 Reaction Pathway Reactants Nu⁻ + R-CH₂-Br Transition_State [Nu---CH₂(R)---Br]⁻ Reactants->Transition_State Attack Products Nu-CH₂-R + Br⁻ Transition_State->Products Inversion of Stereochemistry G cluster_workflow Experimental Workflow for Comparative Reaction Start Dissolve Substrate (Dioxolane or Benzyl Bromide) in DMF Add_NaN3 Add Sodium Azide Start->Add_NaN3 Stir Stir at Room Temperature Add_NaN3->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, IR) and Determine Yield Purify->Analyze

References

Kinetic Analysis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of forming 2-(Bromomethyl)-2-phenyl-1,3-dioxolane, a key intermediate in various synthetic pathways. Due to the limited availability of direct kinetic data for this specific compound, this document outlines plausible synthetic routes and infers kinetic parameters from analogous, well-documented reactions. This guide is intended to assist researchers in designing and optimizing synthetic strategies.

Comparison of Synthetic Routes

Two primary synthetic strategies are considered for the formation of this compound: a traditional two-step approach and a more streamlined one-pot synthesis.

ParameterTwo-Step SynthesisOne-Pot SynthesisAlternative Route
Step 1 Acetalization: 2-Bromo-1-phenylethanone (Phenacyl bromide) + Ethylene glycolSimultaneous Acetalization and Bromination: Acetophenone + Ethylene glycol + Brominating agentAcetalization: Acetophenone + Ethylene glycol
Step 2 --Bromination: 2-Methyl-2-phenyl-1,3-dioxolane + Brominating agent
Overall Reaction Time Likely longer due to sequential steps and intermediate isolation.Potentially shorter as two transformations occur in a single reaction vessel.Longer, with an additional isolation step.
Control over Reaction Allows for optimization of each individual step.May be more challenging to control selectivity and minimize side reactions.Good control over each step.
Intermediate Isolation Required, which can add to the overall time and reduce yield.Not required, improving efficiency.Required.
Potential for Side Reactions Fewer competing reactions in each step.Increased potential for side reactions, such as bromination of the aromatic ring or reaction with the solvent.Side reactions can be minimized in each controlled step.

Experimental Protocols

Two-Step Synthesis Protocol (Hypothetical)

Step 1: Acetalization of 2-Bromo-1-phenylethanone

  • To a solution of 2-bromo-1-phenylethanone (1.0 eq) in a suitable solvent (e.g., toluene), add ethylene glycol (1.2 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

One-Pot Synthesis Protocol (Adapted from similar syntheses)
  • In a reaction flask, combine acetophenone (1.0 eq) and ethylene glycol (1.5 eq) in a suitable solvent (e.g., dichloromethane).

  • Add a catalytic amount of an acid catalyst (e.g., Amberlyst-15).

  • To this mixture, add a brominating agent such as N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, filter off the catalyst.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product via column chromatography.

Kinetic Analysis and Comparison

Acetalization Kinetics

The formation of 1,3-dioxolanes from ketones and ethylene glycol is an acid-catalyzed equilibrium reaction. The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol, and subsequent cyclization and dehydration.

  • Reaction Order: The reaction is typically first-order with respect to the ketone and the acid catalyst. The dependence on ethylene glycol concentration can be complex, as it is often used in excess.

  • Rate-Determining Step: The rate-determining step is generally considered to be the formation of the hemiacetal intermediate or its subsequent dehydration.

  • Factors Affecting Rate:

    • Acid Catalyst: The strength and concentration of the acid catalyst significantly influence the reaction rate.

    • Water Removal: As the reaction is an equilibrium, efficient removal of water (e.g., using a Dean-Stark trap) is crucial to drive the reaction towards the product and achieve high yields.

    • Steric Hindrance: Sterically hindered ketones will react more slowly.

Bromination Kinetics

The α-bromination of ketones, such as the bromination of 2-methyl-2-phenyl-1,3-dioxolane, can proceed via different mechanisms depending on the conditions.

  • Acid-Catalyzed Bromination: In the presence of an acid, the rate-determining step is the formation of the enol intermediate. The rate law is typically found to be: Rate = k[Ketone][H⁺] Notably, the reaction rate is independent of the bromine concentration.

  • Base-Catalyzed Bromination: Under basic conditions, the rate-determining step is the formation of the enolate anion. The rate is dependent on both the ketone and the base concentration.

  • Radical Bromination: Using reagents like N-Bromosuccinimide (NBS) with a radical initiator, bromination occurs at the benzylic position.

For the proposed syntheses, acid-catalyzed conditions are most relevant.

Signaling Pathways and Experimental Workflows

Two_Step_Synthesis cluster_step1 Step 1: Acetalization Ketone 2-Bromo-1-phenylethanone Reaction1 Reflux with Water Removal Ketone->Reaction1 Diol Ethylene Glycol Diol->Reaction1 Catalyst1 Acid Catalyst (e.g., p-TSA) Catalyst1->Reaction1 Intermediate This compound Reaction1->Intermediate Purification1 Workup & Purification Intermediate->Purification1 Final_Product Final Product: This compound Purification1->Final_Product Isolated Product

Caption: Workflow for the two-step synthesis of this compound.

One_Pot_Synthesis Start Acetophenone + Ethylene Glycol Reaction One-Pot Reaction Start->Reaction Catalyst Acid Catalyst Catalyst->Reaction Bromine Brominating Agent (e.g., NBS) Bromine->Reaction Workup Workup & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

While direct kinetic data for the formation of this compound is scarce, a kinetic profile can be inferred from related reactions. The choice between a two-step and a one-pot synthesis will depend on the specific requirements of the researcher, balancing factors such as reaction control, time efficiency, and ease of purification. The one-pot approach offers a potentially faster route, but may require more careful optimization to control selectivity. The two-step method, while longer, allows for more precise control over each transformation. Further experimental studies are warranted to determine the precise rate constants and activation energies for these synthetic routes, which would enable more accurate modeling and optimization.

comparative yield analysis of "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of organic synthesis and drug development, the efficient preparation of key intermediates is paramount. 2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a valuable building block, and this guide provides a comparative analysis of its synthesis methods, focusing on reaction yields and detailed experimental protocols.

Comparative Yield Analysis

The selection of a synthetic route often hinges on the achievable yield. Below is a summary of the reported yields for the primary methods of synthesizing this compound.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventYield
Ketalization of 2-Bromoacetophenone2-Bromoacetophenone, Ethylene Glycolp-Toluenesulfonic acidToluene90%
Halogenation and Acetalization of AcetophenoneAcetophenone, Ethylene GlycolN-Bromosuccinimide (NBS)-98%*

*Note: The 98% yield is reported for the synthesis of the analogous compound 2-(Bromomethyl)-2-(4-nitrophenyl)-1,3-dioxolane.[1] The yield for the unsubstituted phenyl derivative using this method may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures.

Method 1: Ketalization of 2-Bromoacetophenone

This method involves the direct reaction of 2-bromoacetophenone with ethylene glycol to form the dioxolane ring.

Procedure: A mixture of 2-bromoacetophenone (50 g, 251.2 mmol), ethylene glycol (17 ml, 304 mmol), and p-toluenesulfonic acid (2.4 g, 12.5 mmol) in toluene (250 ml) is refluxed for 8 hours using a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the toluene is distilled off under reduced pressure. The remaining residue is dissolved in water and extracted with ethyl acetate (3 x 150 ml). The combined organic layers are dried, and the solvent is evaporated to yield the product, which can be further purified by recrystallization from a hexane-ethyl acetate mixture. This procedure has been reported to yield 55 g (90%) of the desired product.[2]

Method 2: Halogenation and Acetalization of Acetophenone

This one-pot method involves the simultaneous bromination and acetalization of acetophenone.

General Procedure: A mixture of the acetophenone substrate (2 mmol) and ethylene glycol (6 mL) is stirred for 5 minutes. N-Bromosuccinimide (NBS) (4.6 mmol) is then added in five portions over one hour. The reaction mixture is stirred for 24 hours at 45°C. Following the reaction, the mixture is extracted with ether (3 x 10 mL). The combined organic layers are washed twice with water (20 mL) and dried over anhydrous Na2SO4. After filtration and removal of the solvent under reduced pressure, the crude product is purified by alumina chromatography (Petroleum ether/AcOEt 20/1, v/v).[1]

Synthesis Workflow

The following diagram illustrates the logical flow of the two primary synthesis methods for this compound.

Synthesis_Workflow cluster_method1 Method 1: Ketalization cluster_method2 Method 2: Halogenation & Acetalization A1 2-Bromoacetophenone C1 Reaction A1->C1 B1 Ethylene Glycol B1->C1 D1 This compound C1->D1 Toluene, p-TSA, Reflux A2 Acetophenone D2 One-Pot Reaction A2->D2 B2 Ethylene Glycol B2->D2 C2 N-Bromosuccinimide (NBS) C2->D2 E2 This compound D2->E2 45°C, 24h

Caption: Comparative workflow of the two main synthesis routes for this compound.

References

A Comparative Guide to the Cost-Effectiveness of Carbonyl Protection: 2-(Bromomethyl)-2-phenyl-1,3-dioxolane vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. This guide provides a detailed, objective comparison of the cost-effectiveness of using "2-(Bromomethyl)-2-phenyl-1,3-dioxolane" as a carbonyl protecting group against two common alternatives: the simple 1,3-dioxolane formed from ethylene glycol and the 1,3-dithiane from 1,3-propanedithiol. The analysis is based on a hypothetical protection of benzaldehyde (10 mmol scale) and incorporates experimental protocols and cost analysis to aid researchers in making informed decisions.

Executive Summary

The choice of a carbonyl protecting group is a trade-off between stability, ease of formation and cleavage, and cost. While "this compound" offers a stable protecting group, its significantly higher cost per mole may render it less cost-effective for routine carbonyl protection compared to simpler alternatives like ethylene glycol. Thioacetals, formed from 1,3-propanedithiol, provide exceptional stability towards acidic conditions but come with challenges related to their pungent odor and more complex deprotection methods.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for the protection of 10 mmol of benzaldehyde using the three selected methods. Prices are based on currently available catalog prices from major chemical suppliers and may vary.

Table 1: Reagent Costs for Carbonyl Protection (10 mmol Benzaldehyde)

Reagent"this compound"Ethylene Glycol1,3-Propanedithiol
Protecting Agent This compoundEthylene Glycol1,3-Propanedithiol
CAS Number 3418-21-1107-21-1109-80-8
Molecular Weight ( g/mol ) 243.162.07108.21
Equivalents Used 1.11.21.1
Amount (mmol) 111211
Amount (g or mL) 2.67 g0.74 g (0.67 mL)1.19 g (1.08 mL)
Approximate Cost (USD) ~$197 (for 25mg)~$0.05 (based on $525/metric ton)[1]~$2.82 (based on $64.65/25g)[2]
Catalyst p-Toluenesulfonic acidp-Toluenesulfonic acidBoron trifluoride etherate
Catalyst Amount (mol%) 5510
Catalyst Cost (USD) ~$0.09 (based on $90.65/500g)[3]~$0.09 (based on $90.65/500g)[3]~$0.24 (based on $56/100mL)[4]
Solvent TolueneTolueneDichloromethane
Total Estimated Cost (USD) High (dominated by protecting agent) ~ $0.14 ~ $3.06

Note: The cost for "this compound" is exceptionally high for a bulk reagent, suggesting its use is likely intended for specialized, small-scale applications where its unique properties are critical.

Table 2: Performance Comparison for Carbonyl Protection

Parameter"this compound"Ethylene Glycol (1,3-Dioxolane)1,3-Propanedithiol (1,3-Dithiane)
Typical Yield (%) 85-95% (estimated)90-98%[5][6]90-99%[7][8]
Reaction Time 2-6 hours (estimated)2-4 hours[5]2-4 hours[7]
Deprotection Conditions Acidic hydrolysis (e.g., aq. HCl, THF)[9]Acidic hydrolysis (e.g., aq. HCl, acetone)[6]HgCl₂/CaCO₃ or other oxidative/Lewis acidic methods[7]
Stability to Acid ModerateLowHigh
Stability to Base HighHighHigh
Handling Considerations StandardStandardPungent odor, handle in a fume hood

Experimental Protocols

The following are representative experimental protocols for the protection of benzaldehyde.

Protocol 1: Protection of Benzaldehyde using this compound
  • To a solution of benzaldehyde (1.06 g, 10 mmol) in toluene (50 mL), add this compound (2.67 g, 11 mmol) and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected benzaldehyde.

Protocol 2: Protection of Benzaldehyde using Ethylene Glycol
  • To a solution of benzaldehyde (1.06 g, 10 mmol) in toluene (50 mL), add ethylene glycol (0.74 g, 12 mmol) and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).[5]

  • Fit the flask with a Dean-Stark apparatus.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[5]

  • After cooling, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting 2-phenyl-1,3-dioxolane is often of sufficient purity for subsequent steps, or can be further purified by distillation.

Protocol 3: Protection of Benzaldehyde using 1,3-Propanedithiol
  • To a solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere, add 1,3-propanedithiol (1.19 g, 11 mmol).[7]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (0.14 g, 1 mmol) to the stirred solution.[7]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[7]

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-phenyl-1,3-dithiane.

Mandatory Visualization

Logical Flow of Carbonyl Protection Strategy

Protection_Strategy start Carbonyl Compound (e.g., Benzaldehyde) protect Protection Reaction start->protect protected Protected Carbonyl (Acetal or Thioacetal) protect->protected reaction Reaction on Other Functional Groups protected->reaction deprotect Deprotection reaction->deprotect final_product Final Product with Regenerated Carbonyl deprotect->final_product

Caption: General workflow for utilizing a carbonyl protecting group in a multi-step synthesis.

Comparison of Protecting Group Stability

Stability_Comparison cluster_acetals Acetals cluster_thioacetals Thioacetals acetal This compound 1,3-Dioxolane acid_labile Labile to Acid acetal->acid_labile base_stable Stable to Base acetal->base_stable thioacetal 1,3-Dithiane acid_stable Stable to Acid thioacetal->acid_stable base_stable2 Stable to Base thioacetal->base_stable2

Caption: Comparative stability of acetal and thioacetal protecting groups under acidic and basic conditions.

Conclusion

For routine carbonyl protection where mild acidic deprotection is feasible, the use of ethylene glycol to form a 1,3-dioxolane is by far the most cost-effective option. It offers high yields, relatively short reaction times, and utilizes inexpensive and readily available reagents.

The use of "this compound" is prohibitively expensive for general applications and should be reserved for specific synthetic strategies where the bromomethylphenyl moiety is required for subsequent transformations or imparts unique stability properties that justify the cost.

1,3-Propanedithiol provides a robust protecting group that is stable to a wide range of conditions, particularly acidic environments where simple acetals would be cleaved. However, the higher cost compared to ethylene glycol, the unpleasant odor of the reagent, and the often harsher deprotection conditions make it a more specialized choice for complex syntheses requiring orthogonal protection strategies.

Ultimately, the optimal choice of a protecting group depends on the specific requirements of the synthetic route, including the nature of the substrate, the reaction conditions of subsequent steps, and budgetary constraints. This guide provides a framework for researchers to make a data-driven and cost-conscious decision.

References

Safety Operating Guide

Proper Disposal of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane (CAS No. 3418-21-1), a compound utilized in various research and development applications. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS). The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear protective safety goggles.

  • Hand Protection: Wear chemical-resistant gloves.

  • Skin and Body Protection: Wear protective clothing and chemical-resistant boots.

Handling Guidelines:

  • Use in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid breathing dust or vapor.[1]

  • Prevent contact with eyes, skin, and clothing.[1]

  • Keep containers tightly closed and store in a cool, dry, and well-ventilated place.[1]

  • A safety shower and eye wash station should be readily available.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 3418-21-1
Appearance Solid
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.1 g/mol
InChI Key NTRATOUBIPAKPQ-UHFFFAOYSA-N
Signal Word WARNING
Hazard Statements Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract.

Data sourced from Matrix Scientific SDS.[1]

Disposal Workflow

The proper disposal of this compound is a critical process that must be conducted in compliance with local, state, and federal regulations. The following diagram outlines the recommended workflow for its disposal.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Disposal start Start: Unused or Waste This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Protective Clothing start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate no_mixing Do NOT Mix with Non-Halogenated Waste segregate->no_mixing container Use a Designated, Labeled, and Leak-Proof Container for Halogenated Organic Waste no_mixing->container storage Store in a Cool, Dry, Well-Ventilated Area container->storage disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor storage->disposal_vendor end End: Proper Disposal disposal_vendor->end

Caption: Disposal workflow for this compound.

Detailed Experimental Disposal Protocol

The following protocol provides a step-by-step guide for the disposal of this compound. This procedure is based on general guidelines for the disposal of brominated organic compounds and should be adapted to comply with institutional and regulatory requirements.

Objective: To safely collect and prepare this compound for disposal by a licensed hazardous waste management company.

Materials:

  • Waste this compound (pure or in solution)

  • Designated and labeled container for halogenated organic waste

  • Personal Protective Equipment (PPE) as specified above

  • Chemical fume hood

Procedure:

  • Preparation and Safety:

    • Conduct all disposal procedures within a certified chemical fume hood.

    • Ensure all necessary PPE is worn correctly.

  • Waste Collection:

    • Carefully transfer the waste this compound into a designated container for halogenated organic waste.

    • If the waste is in a solution, ensure the solvent is compatible with the waste container.

    • Do not mix this waste with non-halogenated organic waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • Include the approximate concentration and volume of the waste.

  • Storage:

    • Securely seal the waste container.

    • Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional and regulatory procedures for waste pickup and documentation.

Spill and Emergency Procedures:

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environments.

References

Personal protective equipment for handling 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 2-(Bromomethyl)-2-phenyl-1,3-dioxolane. Adherence to these guidelines is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of any vapors. The following table summarizes the recommended protective gear based on information for similar compounds[1][2][3][4][5].

PPE Category Specification Purpose
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors, preventing potential serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent direct skin contact and potential irritation. Gloves should be inspected before use and changed frequently.
Body Protection A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.To minimize the inhalation of vapors which may cause respiratory tract irritation[1][2][3][4].
Footwear Closed-toe shoes.To protect feet from potential spills.

Hazard Identification and First Aid

Based on data for analogous compounds, this compound is expected to be a combustible liquid that can cause skin, eye, and respiratory irritation[1][2][3][4]. It may also be harmful if swallowed. The following table outlines emergency first aid procedures.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][2][3].
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1][2][3][4].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][2][3][4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][4].

Operational Plan: Safe Handling Protocol

A systematic approach to handling is crucial for safety. The following workflow outlines the key steps for safely using this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) (or analogous compound data) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (in a fume hood) prep_ppe->prep_workspace handle_transfer Carefully Transfer Chemical prep_workspace->handle_transfer Proceed with caution handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate After experiment cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste (Following institutional guidelines) cleanup_waste->cleanup_dispose

Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Type Disposal Procedure
Unused Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations. The container should be tightly sealed and clearly labeled.
Contaminated Materials Any materials such as gloves, absorbent pads, and disposable lab coats that have come into contact with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste[2][4].
Empty Containers Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

General Disposal Guidance:

  • Waste should be classified as hazardous[4].

  • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Dispose of contents and container to an approved waste disposal plant[1][2][4][5].

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.